molecular formula C12H23NO10 B14091508 4-Trehalosamine CAS No. 51855-99-3

4-Trehalosamine

Cat. No.: B14091508
CAS No.: 51855-99-3
M. Wt: 341.31 g/mol
InChI Key: GXKCUFUYTFWGNK-LIZSDCNHSA-N
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Description

4-Trehalosamine has been reported in Streptomyces with data available.
new metabolite of Streptomyces;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51855-99-3

Molecular Formula

C12H23NO10

Molecular Weight

341.31 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

GXKCUFUYTFWGNK-LIZSDCNHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Trehalosamine: Discovery, Origin, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine, a naturally occurring aminodeoxy analogue of trehalose, is emerging as a molecule of significant interest in the fields of microbiology and therapeutic development. Originally discovered as a microbial metabolite, this trehalase-resistant disaccharide exhibits a range of biological activities, including antimicrobial effects and the induction of autophagy. Its unique properties, such as enhanced biological stability compared to its parent molecule, trehalose, and its chemical modifiability, position it as a versatile platform for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Origin

This compound is a natural product first identified as a metabolite produced by actinomycetes, specifically species of the genus Streptomyces.[1] These soil-dwelling bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The discovery of this compound was part of broader efforts to identify novel antimicrobial agents from natural sources. Unlike its parent molecule, α,α-trehalose, which is found in a wide range of organisms from bacteria to plants, this compound has a more limited known distribution in nature, primarily within the actinomycetes.[1]

Physicochemical Properties and Biological Stability

This compound is an amino sugar in which a hydroxyl group at the 4-position of one of the glucose units of trehalose is replaced by an amino group. This seemingly minor modification confers significant advantages over trehalose. One of the most critical properties of this compound is its resistance to hydrolysis by trehalase, an enzyme widely expressed in various organisms, including humans.[1][2] This enzymatic stability enhances its bioavailability and physiological effects in vivo. Furthermore, this compound exhibits a strong pH buffering capacity around neutral pH, a property not observed with trehalose.[2]

Synthesis of this compound

The synthesis of this compound and its analogues can be achieved through both chemical and chemoenzymatic methods. While natural isolation from Streptomyces is possible, it is often arduous and yields low quantities.[3]

Chemical Synthesis

Chemical synthesis offers flexibility but can be a lengthy and low-yielding process due to the need for multiple protection and deprotection steps and the challenge of achieving stereoselectivity at the glycosidic linkage.[3] A general approach involves the synthesis of appropriately protected monosaccharide donors and acceptors, followed by a glycosylation reaction to form the disaccharide backbone. Subsequent functional group manipulations, including the introduction of an azide group at the C4 position followed by reduction, afford this compound. Reported overall yields for multi-step chemical syntheses of trehalosamine analogues are often less than 10%.[3][4]

Chemoenzymatic Synthesis

Chemoenzymatic approaches have emerged as a more efficient alternative. These methods utilize enzymes to catalyze key steps with high stereo- and regioselectivity, thereby reducing the number of protection and deprotection steps. One successful strategy for the synthesis of a related compound, 2-trehalosamine, employs a trehalose synthase (TreT) from Thermoproteus tenax.[5] This enzyme catalyzes the glycosylation of a glucose acceptor with a UDP-sugar donor. While a direct, high-yield chemoenzymatic synthesis protocol for this compound is not as well-documented in publicly available literature, the principles from 2-trehalosamine synthesis can potentially be adapted.

Quantitative Data

Table 1: Antimicrobial Activity of a Trehalosamine Derivative
MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Gram-positive bacteria0.5 - 0.7
Gram-negative bacteria0.5 - 0.7

Data for a,β-3-trehalosamine isolated from Bacillus amyloliquefaciens.[6] Specific MIC values for this compound against a broad range of pathogens are not extensively reported in publicly available literature.

Table 2: Comparative Cryoprotective Effects of Trehalose
Cell TypeTrehalose ConcentrationComparison CompoundOutcome
Ram Spermatozoa100 mMRaffinoseTrehalose was superior to raffinose.
Mouse Neuroblastoma CellsNot specifiedSucroseTrehalose showed higher post-thaw survival (35% vs. 20%).[7]
Human Adipose-derived Stem Cells250 mM5% DMSOTrehalose alone resulted in very poor viability compared to DMSO (11% vs. 75%).[7]
Ram Semen50-100 mMControlTrehalose supplementation protected membrane integrity.[8][9]

Quantitative data directly comparing the cryoprotective efficacy of this compound to trehalose is limited in the available literature. The data presented here for trehalose provides a benchmark for its protective effects.

Experimental Protocols

Chemoenzymatic Synthesis of 2-Trehalosamine (A Related Compound)

This protocol describes the synthesis of 2-trehalosamine, which involves a key enzymatic step catalyzed by trehalose synthase (TreT). This can serve as a model for potential chemoenzymatic synthesis of this compound.

Step 1: Synthesis of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc) [5]

  • Combine glucose (0.120 mmol), UDP-GlcNAc (0.180 mmol), and MgCl₂·6H₂O (0.120 mmol) in a 15 mL conical tube.

  • Add TreT enzyme in Tris-HCl buffer (50 mM Tris, 300 mM NaCl, pH 8.0) to a final volume of 6 mL and a final protein concentration of 10 μM.

  • Incubate the reaction mixture at 70°C with shaking at 300 rpm for 60 minutes.

  • Cool the tube on ice to stop the reaction.

Step 2: Hydrazinolysis of TreNAc to 2-Trehalosamine [5]

  • To a 15 mL PTFE round-bottomed flask containing TreNAc (35.4 mg, 0.0923 mmol), add 0.30 mL of deionized water and 2.56 mL of anhydrous hydrazine (N₂H₄).

  • Stir the reaction under an inert atmosphere at 100°C for 5 days. Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture by rotary evaporation and dry under high vacuum.

  • Dissolve the crude product in deionized water and purify by HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method according to CLSI guidelines.[3][10]

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Autophagy Induction (LC3-II Detection)

Autophagy induction can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[11][12][13]

  • Culture cells (e.g., HeLa or Neuro2A) to semi-confluency (70-75%).

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include untreated cells as a negative control and a known autophagy inducer (e.g., rapamycin) as a positive control. To assess autophagic flux, also treat a set of cells with an autophagy inhibitor (e.g., chloroquine) in the presence and absence of this compound.

  • Rinse the cells with ice-cold 1X PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel (a 4-20% gradient gel is recommended for resolving LC3-I and LC3-II).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates autophagy induction.

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action in Mycobacteria

The antimicrobial activity of trehalosamine analogues against Mycobacterium tuberculosis is linked to the disruption of essential trehalose metabolic pathways in these bacteria.[14] Mycobacteria utilize trehalose for the biosynthesis of key cell wall components, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are crucial for their virulence and survival.[15] this compound can act as a substrate analogue, potentially interfering with the enzymes involved in these pathways, such as trehalose synthase (TreS).[14] By inhibiting these pathways, this compound can disrupt cell wall integrity and lead to bacterial death.

Mycobacterial Trehalose Metabolism Inhibition cluster_0 Mycobacterium Cell Glucose-6-P Glucose-6-P OtsA/B OtsA/B Glucose-6-P->OtsA/B UDP-Glucose UDP-Glucose UDP-Glucose->OtsA/B Trehalose-6-P Trehalose-6-P Trehalose Trehalose Trehalose-6-P->Trehalose TreS TreS Trehalose->TreS Isomerization Ag85 Ag85 Trehalose->Ag85 TMM Trehalose Monomycolate TMM->Ag85 TDM Trehalose Dimycolate Cell Wall Cell Wall TDM->Cell Wall OtsA/B->Trehalose-6-P Ag85->TMM Ag85->TDM This compound This compound This compound->TreS Inhibition This compound->Ag85 Potential Inhibition

Inhibition of Mycobacterial Trehalose Metabolism by this compound.
Induction of Autophagy

Derivatives of this compound have been shown to be potent inducers of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[2] This activity is significantly stronger than that of trehalose itself. The proposed mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] While trehalose is known to induce autophagy in an mTOR-independent manner, the precise mechanism for this compound derivatives may involve lysosomal stress, leading to TFEB activation.[1][16][17] Activated TFEB translocates to the nucleus and promotes the expression of genes involved in autophagy and lysosome function.

Autophagy Induction by this compound Derivatives cluster_0 Cytoplasm cluster_1 Nucleus 4-TA_Derivative This compound Derivative Lysosome Lysosome 4-TA_Derivative->Lysosome Induces Lysosomal Stress TFEB_inactive TFEB (inactive) Lysosome->TFEB_inactive Activation TFEB_active TFEB (active) TFEB_inactive->TFEB_active Translocation ULK1_complex ULK1 Complex Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activates LC3-I LC3-I Beclin1_complex->LC3-I Initiates Phagophore Formation LC3-II LC3-II LC3-I->LC3-II Lipidation Autophagosome Autophagosome LC3-II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation Autolysosome->Degradation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_active->Autophagy_Genes Upregulates Transcription Autophagy_Genes->ULK1_complex Promotes Formation

Proposed Mechanism of Autophagy Induction by this compound Derivatives.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic development. Its inherent biological stability, coupled with its antimicrobial and autophagy-inducing properties, makes it a compelling lead compound for addressing infectious diseases and proteinopathies. The ability to chemically modify this compound further expands its utility, allowing for the creation of derivatives with enhanced potency and targeted activities. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the scope of its antimicrobial activity through comprehensive MIC testing, and optimizing synthetic routes to facilitate its broader investigation and potential clinical translation. This in-depth guide provides a foundational resource for researchers and drug development professionals to advance the study and application of this remarkable molecule.

References

Unveiling 4-Trehalosamine: A Technical Guide to its Natural Occurrence in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-trehalosamine, an aminoglycoside with notable biological activities, focusing on its natural sources within the actinomycetes phylum. While the discovery of this compound dates back to its isolation from a Streptomyces species in 1974, detailed information regarding a wide array of natural producers remains limited in publicly accessible literature. However, recent research has revitalized interest in this compound, particularly concerning its mass production from a yet-unidentified high-producing actinomycete strain. This guide consolidates the available data on its production, outlines detailed experimental protocols for its isolation and purification, and presents a chemoenzymatic synthesis pathway as a proxy for its natural biosynthesis, which is not yet fully elucidated.

Quantitative Data on this compound Production

The production of this compound by a specific actinomycete strain has been optimized by modifying the culture medium. The following table summarizes the quantitative yield of this compound in various media compositions, as determined by LC-MS analysis. This data is crucial for researchers aiming to maximize the production of this valuable secondary metabolite.

Medium Composition IDDescription of Medium CompositionThis compound Yield (Relative Quantification)
1Ko medium (Baseline)~1.0
22 x Starch~1.5
3Starch → Glucose~0.8
4Beer yeast → Baker's yeast~1.2
5+ 0.011% ZnCl2~1.8
6– MgSO4~0.9
71/10 CaCO3~1.1
8KH2PO4 + K2HPO4 → KCl~1.3
94-TA-2 medium (Favorable conditions combined)~2.5
104-TA-6 medium (Improved salt concentration)~3.0

Experimental Protocols

The following protocols are based on established methodologies for the fermentation, isolation, and purification of aminoglycoside antibiotics from actinomycetes and can be adapted for this compound production.

Fermentation of the this compound-Producing Actinomycete

This protocol describes the cultivation of the actinomycete strain for the production of this compound in a laboratory setting.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of spores or mycelial fragments of the actinomycete strain into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the seed culture at 27-30°C for 2-3 days on a rotary shaker at 220 rpm.

  • Production Culture:

    • Prepare the production medium (e.g., 4-TA-6 medium as optimized for high yield) in a larger fermentation vessel and sterilize by autoclaving.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 27°C for 12 days with continuous agitation at 220 rpm. Monitor pH and dissolved oxygen levels throughout the fermentation process.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • The supernatant, containing the secreted this compound, is collected.

    • Acidify the supernatant to a pH of 2.0 with a suitable acid (e.g., HCl).

    • Apply the acidified supernatant to a cation-exchange chromatography column (e.g., Dowex 50W-X8, H+ form).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound this compound with a gradient of a basic solution (e.g., 0.1 to 1.0 M NH4OH).

  • Purification:

    • Collect the fractions containing this compound and pool them.

    • Concentrate the pooled fractions under reduced pressure.

    • Further purify the concentrated sample using size-exclusion chromatography (e.g., Sephadex G-25) to remove salts and other small molecule impurities.

    • Perform a final purification step using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reverse-phase C18 column) to obtain highly pure this compound.

Structural Elucidation

The structure of the purified compound can be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and stereochemistry.

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity, with visualization using a suitable staining agent like phosphomolybdic acid.[1]

Signaling Pathways and Experimental Workflows

Chemoenzymatic Synthesis of this compound

As the natural biosynthetic pathway for this compound in actinomycetes is not well-documented, a chemoenzymatic synthesis route provides a valuable alternative for its production and the synthesis of its analogs. This pathway utilizes a trehalose synthase (TreT) for the key glycosylation step.

Chemoenzymatic_Synthesis UDP_GlcNAc UDP-N-acetylglucosamine TreT Trehalose Synthase (TreT) UDP_GlcNAc->TreT Donor Substrate Glucose Glucose Glucose->TreT Acceptor Substrate TreNAc N-acetyl-4-trehalosamine TreT->TreNAc Glycosylation Deacetylation Chemical Deacetylation TreNAc->Deacetylation Trehalosamine This compound Deacetylation->Trehalosamine

Caption: Chemoenzymatic synthesis of this compound.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound from an actinomycete culture.

Isolation_Workflow Fermentation Actinomycete Fermentation Centrifugation Biomass Separation (Centrifugation/Filtration) Fermentation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant CationExchange Cation-Exchange Chromatography Supernatant->CationExchange Elution Elution of Aminoglycosides CationExchange->Elution Purification Further Purification (Size Exclusion, HPLC) Elution->Purification Analysis Structural Elucidation (MS, NMR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Isolation and identification workflow.

References

4-Trehalosamine: A Biologically Stable and Chemically Versatile Trehalose Analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring disaccharide aminoglycan, is emerging as a compelling analog of trehalose with significant potential in various scientific and therapeutic applications. Unlik[1][2]e its parent molecule, trehalose, which is susceptible to hydrolysis by the widely expressed enzyme trehalase, this compound exhibits remarkable biological stability. This [3][4]inherent resistance to enzymatic degradation, coupled with its unique chemical properties, positions this compound as a promising tool for researchers and a potential candidate for drug development.

This technical guide provides a comprehensive overview of this compound, focusing on its core characteristics, comparative data with trehalose, detailed experimental protocols, and elucidated biological pathways.

Physicochemical and Biological Properties

This compound, with the chemical formula C12H23NO10 and a molecular weight of 341.3 g/mol , is an amino sugar where a hydroxyl group of trehalose is substituted with an amino group. This [2][5]seemingly minor modification confers significant advantages over trehalose.

Comparative Data: this compound vs. Trehalose
PropertyThis compoundTrehaloseReferences
Molecular Formula C12H23NO10C12H22O11
[5][6]Molecular Weight341.31 g/mol 342.30 g/mol
[5][6]Biological StabilityHigh (Resistant to human trehalase)Low (Hydrolyzed by trehalase)
[1][3][4]pH Buffering CapacityHigh, with a pKa of 6.99Negligible
[3][7]Protective ActivitiesComparable or better than trehaloseHigh
[1][3]Autophagy-Inducing ActivityDerivatives show 1000-3000 fold stronger activity in cultured cellsBaseline
[3][8]Blood Glucose ImpactDoes not raise blood sugar levels in miceCan raise blood glucose upon hydrolysis

##[1]# Experimental Protocols

Synthesis of this compound

While this compound is a natural product isolated from Streptomyces species, chemical and chemoenzymatic synthesis methods have been developed to ensure a consistent and scalable supply.

Ch[2][9][10]emoenzymatic Synthesis of 2-Trehalosamine (as an example of trehalosamine synthesis):

This two-step process offers a high-yield route to trehalosamine.

  • [10][11]Enzymatic Synthesis of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc):

    • Reaction Mixture: 10 µM Trehalose Synthase (TreT), 20 mM Glucose (or glucose analog), 40 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 20 mM MgCl₂, and 300 mM NaCl in 50 mM Tris-HCl buffer (pH 8.0).

    • Incubation: 70°C for 60 minutes.

    • Purification: The product, TreNAc, is purified from the reaction mixture.

  • Hydrazinolysis of TreNAc to 2-Trehalosamine:

    • Reaction: TreNAc is treated with anhydrous hydrazine (N₂H₄) in water.

    • Incubation: 100°C for 5 days under an inert atmosphere.

    • Purification: The crude product is purified by HPLC to yield 2-trehalosamine.

####[10] 2. Assessment of Biological Stability against Trehalase

This protocol determines the resistance of this compound to enzymatic degradation.

  • [4]Reaction Setup:

    • Substrates: Trehalose (TRH) and this compound (4TA) at various concentrations.

    • Enzyme: Porcine kidney trehalase (0.04 unit/mL).

    • Incubation: 37°C for 1 hour.

  • Glucose Detection: The amount of glucose released due to hydrolysis is measured using a hexokinase assay.

  • Analysis: The stability is determined by comparing the amount of glucose released from this compound to that from trehalose.

Evaluation of Protective Effects

The ability of this compound to protect biological materials can be assessed through various assays.

  • [7]Prevention of Starch Retrogradation:

    • Prepare 15% corn starch gels containing 10% trehalose, this compound, sucrose, or glycerol.

    • Store the gels at 6°C.

    • At various time points (0, 24, 48, 96 hours), digest the gels with β-amylase.

    • Measure the released reducing sugars to determine the digestion efficiency, which is inversely proportional to retrogradation.

  • [7]Protein Protection during Freeze-Drying:

    • Freeze-dry solutions of enzymes like calf intestinal alkaline phosphatase (CIP) or yeast alcohol dehydrogenase (ADH) with or without the addition of sugars (trehalose, this compound, maltose).

    • Reconstitute the samples and measure the remaining enzymatic activity.

    • Compare the activity to that of the original and frozen-only enzyme solutions.

  • [7]Yeast Cell Protection during Freeze-Drying:

    • Freeze-dry aqueous suspensions of Saccharomyces cerevisiae with or without sugars.

    • Reconstitute the samples, dilute, and culture on agar plates.

    • Determine cell viability by colony counting.

####[7] 4. Measurement of pH Buffering Capacity

This experiment quantifies the ability of this compound to resist pH changes.

  • [7]Prepare 10 mM aqueous solutions of this compound, trehalose, and standard buffers (Tris, MES, HEPES).

  • Titrate the solutions with 1 M HCl or 1 M NaOH.

  • Monitor the pH changes throughout the titration to determine the buffering range and pKa.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by this compound are still under active investigation, its derivatives have been shown to be potent inducers of autophagy. Autop[3][8]hagy is a fundamental cellular process for degrading and recycling cellular components, and its induction is a promising therapeutic strategy for various diseases.

Autophagy_Induction_Pathway cluster_0 Extracellular cluster_1 Intracellular 4-Trehalosamine_Derivative This compound Derivative Cellular_Uptake Cellular Uptake 4-Trehalosamine_Derivative->Cellular_Uptake Crosses Cell_Membrane Cell Membrane mTORC1_Inhibition mTORC1 Inhibition (Hypothesized) Cellular_Uptake->mTORC1_Inhibition Autophagy_Induction Autophagy Induction mTORC1_Inhibition->Autophagy_Induction Therapeutic_Effects Therapeutic Effects (e.g., clearance of protein aggregates) Autophagy_Induction->Therapeutic_Effects

Caption: Hypothesized autophagy induction pathway by this compound derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological characterization of this compound and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation S1 Microbial Production or Chemoenzymatic Synthesis of This compound S2 Chemical Modification (e.g., labeling, derivatization) S1->S2 C1 Structural Analysis (NMR, MS) S2->C1 C2 Purity Assessment (HPLC) S2->C2 B1 Trehalase Stability Assay C1->B1 C2->B1 B2 Protective Effect Assays (Starch, Protein, Cells) B1->B2 B3 In Vitro Cell-Based Assays (e.g., Autophagy Induction) B2->B3 B4 In Vivo Animal Models B3->B4

Caption: General experimental workflow for this compound research.

Logical Relationships: Advantages of this compound over Trehalose

The unique properties of this compound lead to several key advantages over trehalose for research and therapeutic applications.

Logical_Advantages cluster_properties Core Properties cluster_advantages Resulting Advantages center_node This compound P1 Biological Stability (Trehalase Resistant) center_node->P1 P2 Chemical Modifiability (Amino Group) center_node->P2 P3 pH Buffering Capacity center_node->P3 A1 Increased Bioavailability and In Vivo Efficacy P1->A1 A2 Facile Synthesis of Probes and Derivatives P2->A2 A3 Suitability for Formulations Requiring pH Control P3->A3

Caption: Key properties of this compound and their resulting advantages.

Conclusion

This compound represents a significant advancement in the field of trehalose analogs. Its inherent biological stability, coupled with its versatility for chemical modification, opens up a wide range of possibilities for its application as a research tool, a stabilizer, and a platform for the development of novel therapeutics. The e[3][8]nhanced properties of this compound and its derivatives, particularly in the context of autophagy induction, warrant further investigation and position it as a molecule of high interest for the scientific and drug development communities.

References

The Core Mechanism of Action of 4-Trehalosamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, an amino sugar analog of trehalose, is emerging as a molecule of significant interest in biomedical research and drug development. Unlike its parent molecule, trehalose, this compound is resistant to hydrolysis by human trehalase, granting it superior biological stability.[1][2] This intrinsic property, combined with its unique biological activities, positions this compound as a promising therapeutic agent and a valuable research tool. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its dual roles as a potent inducer of autophagy and an inhibitor of mycobacterial growth.

Dual Mechanisms of Action

This compound exerts its biological effects through two primary, distinct mechanisms:

  • Induction of Autophagy: this compound and its derivatives are potent activators of autophagy, a cellular process essential for the degradation and recycling of damaged organelles and misfolded proteins. Derivatives of this compound have been shown to be 1000-3000 times more potent at inducing autophagy than trehalose.[3][4]

  • Antimicrobial Activity: this compound exhibits weak antimicrobial activity, notably against Mycobacterium tuberculosis.[1][5] Its primary mode of antimicrobial action involves the inhibition of a key enzyme in the mycobacterial trehalose metabolism pathway.

I. Induction of Autophagy

The autophagy-inducing property of this compound is of significant interest for its potential therapeutic applications in neurodegenerative diseases, where the clearance of protein aggregates is crucial.

Signaling Pathway

The induction of autophagy by this compound is believed to occur through an mTOR-independent pathway , primarily involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. While the precise molecular interactions of this compound are still under investigation, the proposed pathway, extrapolated from studies on trehalose, is as follows:

  • Lysosomal Destabilization: this compound, being a stable sugar, may accumulate in lysosomes, leading to lysosomal membrane permeabilization.[6]

  • Calcium Release and Calcineurin Activation: This permeabilization results in the release of calcium from the lysosomal lumen into the cytoplasm. The elevated cytoplasmic calcium activates the calcium-dependent phosphatase, calcineurin.[7]

  • TFEB Dephosphorylation and Nuclear Translocation: Activated calcineurin dephosphorylates TFEB. Dephosphorylated TFEB is then able to translocate from the cytoplasm into the nucleus.[6][7]

  • Transcriptional Activation of Autophagy Genes: In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes, leading to the increased expression of genes involved in autophagy and lysosomal biogenesis.[6]

It is important to note that while trehalose has been shown to activate AMPK, the direct effect of this compound on the AMPK and mTOR signaling pathways requires further specific investigation.

Signaling Pathway Diagram

autophagy_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation Ca2_cyto Ca2+ Lysosome->Ca2_cyto Permeabilization & Release Calcineurin_inactive Calcineurin (inactive) Ca2_cyto->Calcineurin_inactive Activation Calcineurin_active Calcinein (active) Calcineurin_inactive->Calcineurin_active TFEB_P TFEB-P Calcineurin_active->TFEB_P Dephosphorylation TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n Nuclear Translocation CLEAR CLEAR Element TFEB_n->CLEAR Binding Autophagy_Genes Autophagy & Lysosomal Genes CLEAR->Autophagy_Genes Activation Transcription Transcription Autophagy_Genes->Transcription experimental_workflow_autophagy cluster_lc3 LC3-II Western Blot cluster_tfeb TFEB Nuclear Translocation lc3_1 Cell Treatment with this compound lc3_2 Cell Lysis & Protein Quantification lc3_1->lc3_2 lc3_3 SDS-PAGE & Western Blot lc3_2->lc3_3 lc3_4 Immunodetection of LC3-I/II lc3_3->lc3_4 lc3_5 Densitometric Analysis lc3_4->lc3_5 tfeb_1 Cell Treatment on Coverslips tfeb_2 Fixation & Permeabilization tfeb_1->tfeb_2 tfeb_3 Immunofluorescence Staining for TFEB tfeb_2->tfeb_3 tfeb_4 Fluorescence Microscopy tfeb_3->tfeb_4 tfeb_5 Image Analysis (Nuclear/Cytoplasmic Ratio) tfeb_4->tfeb_5 tres_inhibition_pathway This compound This compound TreS TreS (Trehalose Synthase) This compound->TreS Inhibition Maltose Maltose TreS->Maltose Isomerization Persister Mtb Persister Formation TreS->Persister Required for Trehalose Trehalose Trehalose->TreS CCM Central Carbon Metabolism Maltose->CCM CCM->Persister Supports experimental_workflow_antimicrobial cluster_tres_assay TreS Inhibition Assay cluster_mic_assay Mycobacterial Growth Inhibition (MIC) tres_1 Recombinant TreS Purification tres_2 Enzymatic Reaction with Substrate & 4-TA tres_1->tres_2 tres_3 Spectrophotometric Measurement tres_2->tres_3 tres_4 IC50 Determination tres_3->tres_4 mic_1 M. tuberculosis Culture mic_2 Serial Dilution of 4-TA in Microplate mic_1->mic_2 mic_3 Inoculation & Incubation mic_2->mic_3 mic_4 Visual or Resazurin-based Reading mic_3->mic_4

References

Unveiling the Toxicological Profile of 4-Trehalosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring amino sugar analog of trehalose, has garnered interest for its potential applications in various fields, including its role as a biologically stable substitute for trehalose and a precursor for synthesizing novel therapeutic agents. As with any compound intended for potential therapeutic or commercial use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the currently available toxicological data on this compound, presented with clarity and detail to support research and development efforts. While significant data gaps exist in the public domain, this document synthesizes the known information to guide further investigation.

Acute Toxicity

The primary available data on the acute toxicity of this compound is its median lethal dose (LD50) determined in a study involving rats.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatIntravenous1,000 mg/kg[1]

A study in mice also indicated a lack of toxic effects when this compound was administered intravenously at a dose of 625 mg/kg.

Experimental Protocol: Acute Intravenous Toxicity Study in Rats (Hypothetical Reconstruction)

While the specific, detailed protocol for the cited LD50 study is not publicly available, a standard acute intravenous toxicity study in rats would generally adhere to the following methodology, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration to rats.

Test System:

  • Species: Rat (specific strain, e.g., Sprague-Dawley, Wistar)

  • Sex: Typically, both males and females are used, or a justification is provided for using a single sex.

  • Age/Weight: Young adult animals, with weight variation within a specified range.

  • Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard laboratory chow and water, except for a brief fasting period before dosing.

Test Substance and Administration:

  • Test Article: this compound (purity to be specified).

  • Vehicle: A suitable, non-toxic vehicle for intravenous administration (e.g., sterile saline).

  • Route of Administration: Intravenous injection (e.g., via the tail vein).

  • Dose Levels: A range of graded doses, including a control group receiving the vehicle alone. The dose levels would be selected based on preliminary range-finding studies to bracket the expected LD50.

Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study begins.

  • Fasting: Animals are fasted for a short period (e.g., overnight) before dosing.

  • Dosing: A single intravenous dose of this compound or vehicle is administered to each animal.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and at regular intervals throughout the study.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

Data Analysis:

  • The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Other Toxicological Endpoints

Based on the available information, there is a significant lack of publicly accessible data on other critical toxicological endpoints for this compound.

  • Irritation and Sensitization: A Safety Data Sheet for this compound states that it has no irritant effect on the skin or eyes and that no sensitizing effects are known.[1] However, the underlying experimental data and protocols are not provided.

  • Genotoxicity: No studies on the genotoxicity (e.g., Ames test for mutagenicity) of this compound were identified in the public domain.

  • Reproductive and Developmental Toxicity: There is no available information on the potential effects of this compound on reproduction or development.

  • Sub-chronic and Chronic Toxicity: No studies on the effects of repeated or long-term exposure to this compound were found.

  • Carcinogenicity: According to a Safety Data Sheet, this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[1] This, however, indicates a lack of data rather than a definitive negative finding from dedicated carcinogenicity studies.

Metabolism and Pharmacokinetics (ADME)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. A key piece of information is that this compound is not degraded by human trehalase.[2] This suggests that, unlike trehalose, it would not be hydrolyzed into glucose in the human body, which has implications for its metabolic fate and potential effects on blood glucose levels.[2] Experiments in mice have confirmed that it is non-toxic and does not raise blood sugar levels.[2]

Visualizing the Metabolic Difference: Trehalose vs. This compound

The following diagram illustrates the differential metabolic pathway of trehalose and this compound in the presence of human trehalase.

G Comparative Metabolic Fate cluster_0 Trehalose Metabolism cluster_1 This compound Metabolism Trehalose Trehalose Trehalase_T Human Trehalase Trehalose->Trehalase_T Glucose Glucose (x2) Trehalase_T->Glucose Bloodstream_T Enters Bloodstream (Increases Blood Glucose) Glucose->Bloodstream_T Trehalosamine This compound Trehalase_4T Human Trehalase Trehalosamine->Trehalase_4T Excretion Likely Excreted Unchanged Trehalosamine->Excretion No_Degradation No Degradation Trehalase_4T->No_Degradation

Caption: Comparative metabolic pathways of Trehalose and this compound.

Logical Workflow for Toxicological Assessment

A logical workflow for a comprehensive toxicological assessment of a novel compound like this compound would follow a tiered approach, starting with acute toxicity and progressing to more specialized and long-term studies.

G Toxicological Assessment Workflow A Acute Toxicity Studies (LD50, single dose effects) B Genotoxicity Assays (e.g., Ames Test) A->B C Repeated Dose Toxicity (Sub-acute, Sub-chronic) B->C D Reproductive & Developmental Toxicity Studies C->D E Chronic Toxicity & Carcinogenicity Studies C->E F Safety Assessment & Risk Characterization D->F E->F

Caption: A tiered workflow for comprehensive toxicological assessment.

Discussion and Future Directions

The currently available data suggests that this compound has a low order of acute toxicity. The intravenous LD50 in rats is relatively high, and it appears to be non-toxic in mice at the tested dose.[1] Its stability against human trehalase is a significant feature, suggesting a different metabolic profile than trehalose and a lower likelihood of impacting blood glucose levels.[2]

However, the lack of data on other toxicological endpoints represents a significant knowledge gap. To support the development of this compound for any application involving human exposure, a comprehensive toxicological evaluation is essential. Future research should prioritize:

  • Genotoxicity testing: An Ames test is a standard initial screen for mutagenic potential.

  • Sub-chronic toxicity studies: To understand the effects of repeated exposure.

  • Reproductive and developmental toxicity studies: To assess any potential risks to these endpoints.

  • Full ADME studies: To fully characterize the absorption, distribution, metabolism, and excretion of this compound.

This technical guide consolidates the current understanding of the toxicological profile of this compound. While the existing data on acute toxicity is encouraging, the absence of comprehensive studies on other critical endpoints underscores the need for further rigorous investigation. The information and frameworks provided herein are intended to serve as a valuable resource for researchers and drug development professionals in designing and interpreting future toxicological studies of this promising molecule.

References

The Synthesis of 4-Trehalosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine is a naturally occurring aminodeoxy derivative of trehalose, a disaccharide known for its remarkable stabilizing properties. Unlike its parent molecule, this compound exhibits enhanced stability against enzymatic degradation by trehalase, making it a molecule of significant interest for various applications, including drug development and biotechnology. This technical guide provides a comprehensive overview of the synthesis of this compound. While a definitive natural biosynthetic pathway remains to be fully elucidated, this document details the established chemical synthesis routes and proposes a hypothetical biosynthetic pathway based on known enzymatic reactions. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Introduction

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide with exceptional capabilities to protect proteins and cellular membranes from environmental stresses such as desiccation and extreme temperatures. However, its therapeutic applications are often limited by its hydrolysis by the enzyme trehalase, which is widespread in nature. This compound, where a hydroxyl group at the 4-position is replaced by an amino group, is a naturally occurring analog that is resistant to trehalase activity. This resistance, coupled with its protective properties, makes this compound a promising candidate for various therapeutic and biotechnological applications.[1]

Despite its discovery as a microbial metabolite, the specific biosynthetic pathway for this compound has not been fully characterized. Current understanding and production of this compound rely heavily on multi-step chemical synthesis. This guide will first detail a reported chemical synthesis pathway and then explore a hypothetical biosynthetic route, drawing parallels from known sugar metabolism and amination pathways.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process involving the protection of hydroxyl groups, activation of the C4 hydroxyl, introduction of an azide group, and subsequent reduction to the amine. The following sections provide a detailed workflow, quantitative data, and experimental protocols for this synthesis.

Chemical Synthesis Workflow

The overall workflow for the chemical synthesis of this compound is depicted below. This pathway involves several key transformations, including the protection of the majority of the hydroxyl groups with benzyl ethers, selective deprotection, triflation, azidation, and final deprotection and reduction steps.

chemical_synthesis_4_trehalosamine start Hepta-O-benzyl-α,α-trehalose step1 Selective Deprotection start->step1 Et3SiH, TFA, CH2Cl2 intermediate1 2,2',3,3',6,6'-Hexa-O-benzyl-4-hydroxy-α,α-trehalose step1->intermediate1 step2 Triflation intermediate1->step2 Tf2O, Pyridine, CH2Cl2 intermediate2 2,2',3,3',6,6'-Hexa-O-benzyl-4-triflyl-α,α-trehalose step2->intermediate2 step3 Azidation intermediate2->step3 NaN3, DMF intermediate3 4-Azido-4-deoxy-2,2',3,3',6,6'-hexa-O-benzyl-α,α-trehalose step3->intermediate3 step4 Deprotection (Benzoyl Groups) intermediate3->step4 Na, MeOH, CH2Cl2 intermediate4 4-Azido-4-deoxy-α,α-trehalose step4->intermediate4 step5 Reduction of Azide intermediate4->step5 Pd(OH)2, H2 end_product This compound step5->end_product

Caption: Chemical synthesis pathway for this compound.
Quantitative Data for Chemical Synthesis

The following table summarizes the reported yields for each step of the chemical synthesis of this compound.

Step NumberTransformationReagentsReported Yield (%)
1Selective DeprotectionEt3SiH, TFA, CH2Cl270
2 & 3Triflation and Azidation1. Tf2O, Pyridine, CH2Cl2; 2. NaN3, DMF65 (over 2 steps)
4 & 5Deprotection and Reduction1. Na, MeOH, CH2Cl2; 2. Pd(OH)2, H277 (over 2 steps)
Experimental Protocols for Chemical Synthesis

The following protocols are based on the reported chemical synthesis of this compound and related compounds.

Step 1: Selective Deprotection of Hepta-O-benzyl-α,α-trehalose

  • Dissolve hepta-O-benzyl-α,α-trehalose in anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (Et3SiH) to the solution.

  • Slowly add trifluoroacetic acid (TFA) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 2,2',3,3',6,6'-Hexa-O-benzyl-4-hydroxy-α,α-trehalose.

Step 2: Triflation of the 4-Hydroxyl Group

  • Dissolve the product from Step 1 in anhydrous CH2Cl2 and cool to -20 °C.

  • Add pyridine to the solution.

  • Add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the cooled solution.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude triflate intermediate. This intermediate is typically used in the next step without further purification.

Step 3: Azidation of the Triflate Intermediate

  • Dissolve the crude triflate from Step 2 in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN3) to the solution.

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain 4-Azido-4-deoxy-2,2',3,3',6,6'-hexa-O-benzyl-α,α-trehalose.

Step 4: Deprotection of Benzyl Ethers

  • Dissolve the azido-trehalose derivative from Step 3 in a mixture of methanol (MeOH) and CH2Cl2.

  • Carefully add small pieces of sodium metal (Na) to the solution.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction with an acidic resin or by the careful addition of acetic acid.

  • Filter and concentrate the solution to obtain the crude 4-azido-4-deoxy-α,α-trehalose, which is used directly in the next step.

Step 5: Reduction of the Azide Group

  • Dissolve the crude product from Step 4 in a mixture of methanol/water/acid (e.g., 30:1:1).

  • Add Pearlman's catalyst (Pd(OH)2 on carbon).

  • Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Hypothetical Biosynthetic Pathway of this compound

While the natural biosynthetic pathway for this compound is not yet established, a plausible route can be hypothesized based on the known biosynthesis of trehalose and common enzymatic reactions for the formation of amino sugars.

Overview of Trehalose Biosynthesis

There are several known pathways for trehalose biosynthesis in microorganisms. The most common is the OtsA-OtsB pathway, which proceeds in two steps:

  • Trehalose-6-phosphate synthase (Tps1 or OtsA): Catalyzes the formation of trehalose-6-phosphate from glucose-6-phosphate and UDP-glucose.

  • Trehalose-6-phosphate phosphatase (Tps2 or OtsB): Dephosphorylates trehalose-6-phosphate to yield trehalose.

Proposed Pathway for this compound

A hypothetical pathway for this compound could branch from the trehalose synthesis pathway and involve an amination step. This could occur either before or after the formation of the disaccharide. A plausible route involves the amination of a glucose precursor, followed by its incorporation into a trehalose-like structure.

A key class of enzymes in the biosynthesis of amino sugars are aminotransferases (or transaminases), which catalyze the transfer of an amino group from a donor molecule (like glutamate or glutamine) to a keto-sugar acceptor.[2]

The proposed hypothetical pathway is as follows:

hypothetical_biosynthesis_4_trehalosamine cluster_condensation Condensation g6p Glucose-6-Phosphate oxidation Oxidation (Dehydrogenase) g6p->oxidation keto_g6p 4-Keto-glucose-6-Phosphate oxidation->keto_g6p amination Transamination (Aminotransferase) keto_g6p->amination Glutamate -> α-Ketoglutarate amino_g6p 4-Amino-4-deoxy-glucose-6-Phosphate amination->amino_g6p tps1_like Trehalose-6-Phosphate Synthase-like Enzyme amino_g6p->tps1_like udp_glucose UDP-Glucose udp_glucose->tps1_like amino_t6p 4-Amino-4-deoxy-trehalose-6-Phosphate tps1_like->amino_t6p tps2_like Trehalose-6-Phosphate Phosphatase-like Enzyme amino_t6p->tps2_like end_product This compound tps2_like->end_product

Caption: Hypothetical biosynthetic pathway for this compound.

Explanation of the Hypothetical Pathway:

  • Oxidation: The pathway may initiate with the oxidation of Glucose-6-Phosphate at the C4 position by a dehydrogenase to form a keto intermediate, 4-Keto-glucose-6-Phosphate.

  • Transamination: An aminotransferase would then catalyze the transfer of an amino group from a donor like glutamate to the keto intermediate, forming 4-Amino-4-deoxy-glucose-6-Phosphate.

  • Condensation: A synthase, possibly a modified trehalose-6-phosphate synthase, would condense 4-Amino-4-deoxy-glucose-6-Phosphate with UDP-Glucose to form 4-Amino-4-deoxy-trehalose-6-Phosphate.

  • Dephosphorylation: Finally, a phosphatase would remove the phosphate group to yield this compound.

Further research, including genetic and enzymatic studies of this compound-producing organisms, is necessary to validate this proposed pathway.

Conclusion

This compound represents a promising molecule with enhanced stability and protective properties compared to trehalose. While its natural biosynthetic pathway is an area for future research, established chemical synthesis routes provide a reliable method for its production. This guide has provided a detailed overview of a multi-step chemical synthesis, including quantitative data and experimental protocols, to aid researchers in obtaining this valuable compound. Additionally, a hypothetical biosynthetic pathway has been proposed to stimulate further investigation into the natural production of this compound. The continued study of this compound and its synthesis will be crucial for unlocking its full potential in medicine and biotechnology.

References

4-Trehalosamine: An In-Depth Technical Guide on its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine, an amino sugar analog of trehalose, presents a compelling profile for pharmaceutical and biotechnological applications due to its inherent biological stability. This technical guide provides a comprehensive overview of the known and projected solubility and stability characteristics of this compound. In the absence of extensive publicly available quantitative data, this document outlines detailed experimental protocols for determining these crucial parameters. It is intended to serve as a foundational resource for researchers and formulation scientists engaged in the development of this compound-based therapeutics. The guide includes proposed data structures for summarizing experimental findings and visual workflows to guide laboratory investigations.

Introduction to this compound

This compound is a naturally occurring disaccharide in which a hydroxyl group on one of the glucose units of trehalose is replaced by an amino group. This structural modification confers significant advantages over its parent molecule, trehalose. A key feature of this compound is its remarkable biological stability, particularly its resistance to hydrolysis by trehalase, an enzyme prevalent in various organisms, including humans.[1][2] This resistance prevents its degradation into glucose, thus avoiding potential impacts on blood glucose levels and ensuring its systemic persistence.[3]

Furthermore, this compound exhibits protective activities comparable to or even exceeding those of trehalose, making it an excellent candidate for stabilizing proteins, cells, and tissues.[2] A unique characteristic is its strong pH buffering capacity around neutral pH, a property not shared by trehalose.[2][4] These attributes, combined with its potential to induce autophagy, position this compound as a promising molecule for therapeutic development, particularly in the context of neurodegenerative diseases and other conditions where cellular protection and clearance of protein aggregates are beneficial.[4]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, its chemical structure as a polar, polyhydroxylated amino sugar suggests high aqueous solubility. The presence of multiple hydroxyl groups and a primary amine allows for extensive hydrogen bonding with water molecules. Conversely, its solubility in non-polar organic solvents is expected to be limited.

To facilitate research and development, the following section provides a detailed experimental protocol for determining the solubility of this compound under various conditions.

Proposed Experimental Protocol for Solubility Determination

This protocol is based on the well-established shake-flask method, which is a standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures and pH values.

Materials:

  • This compound (high purity)

  • Deionized water

  • Methanol, Ethanol (analytical grade)

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., HPLC-ELSD or LC-MS)

  • Vials with screw caps

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a fixed volume (e.g., 5 mL) of the desired solvent (water, ethanol, methanol, and each buffer solution). The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the validated analytical method.

    • Analyze the diluted samples to determine the concentration of dissolved this compound.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure accuracy and precision.

Proposed Data Presentation for Solubility

The quantitative data obtained from the above protocol should be summarized in clearly structured tables for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent Solubility (mg/mL) ± SD Molar Solubility (mol/L) ± SD
Deionized Water
Methanol

| Ethanol | | |

Table 2: Temperature Dependence of Aqueous Solubility of this compound

Temperature (°C) Solubility in Water (mg/mL) ± SD Molar Solubility (mol/L) ± SD
25
37

| 50 | | |

Table 3: pH-Dependent Solubility Profile of this compound at 37°C

pH Buffer System Solubility (mg/mL) ± SD Molar Solubility (mol/L) ± SD
1.2 0.1 N HCl
4.5 Acetate Buffer
6.8 Phosphate Buffer

| 7.4 | Phosphate Buffer | | |

Visual Workflow for Solubility Determination

G Workflow for Solubility Determination of this compound A Add excess this compound to solvent B Equilibrate in temperature- controlled shaker A->B 24-48 hours C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Quantify concentration by validated analytical method D->E F Calculate and report solubility E->F

Caption: Workflow for the determination of this compound solubility.

Stability Profile of this compound

The stability of a drug substance is a critical attribute that influences its shelf-life, formulation, and storage conditions. This compound is known to be biologically stable, but its chemical stability under various stress conditions needs to be thoroughly investigated. Forced degradation studies are essential to identify potential degradation pathways and degradation products.

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, and photolytic stress as per ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Validated stability-indicating analytical method (e.g., HPLC with UV/ELSD/MS detection)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for a defined period.

    • Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at different time points, dissolve in a known volume of solvent, and analyze.

  • Photostability:

    • Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method capable of separating this compound from its potential degradation products.

    • Use a mass spectrometer in-line with the HPLC to help identify the mass of any degradation products.

Proposed Data Presentation for Stability

The results of the forced degradation studies should be presented in a clear and concise table.

Table 4: Summary of Forced Degradation Studies of this compound

Stress Condition Duration Temperature % Assay of this compound % Degradation Number of Degradants Remarks (e.g., RRT of major degradant)
0.1 N HCl 24 h 60°C
0.1 N NaOH 8 h 25°C
3% H₂O₂ 24 h 25°C
Thermal (Solid) 48 h 80°C
Photolytic (Solution) As per ICH 25°C

| Photolytic (Solid) | As per ICH | 25°C | | | | |

Visual Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies of this compound cluster_stress Stress Conditions A Acid Hydrolysis (0.1 N HCl, 60°C) G Sample at Time Intervals A->G B Alkaline Hydrolysis (0.1 N NaOH, 25°C) B->G C Oxidative Degradation (3% H₂O₂, 25°C) C->G D Thermal Degradation (Solid, 80°C) D->G E Photolytic Degradation (ICH guidelines) E->G F Prepare this compound Stock Solution F->A F->B F->C F->D F->E H Neutralize and Dilute (for hydrolytic samples) G->H I Analyze by Stability-Indicating HPLC-MS Method G->I For non-hydrolytic samples H->I J Quantify Degradation and Identify Degradants I->J

Caption: Workflow for conducting forced degradation studies on this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet fully elucidated, its ability to induce autophagy, similar to trehalose, is a key biological activity.[4] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its pro-autophagic effects, potentially through mTOR-independent mechanisms, which are also implicated for trehalose.

G Hypothetical Autophagy Induction Pathway by this compound A This compound B Cellular Uptake A->B C Lysosomal Function Enhancement B->C D Beclin-1 Complex Activation B->D F Fusion with Lysosome (Autolysosome) C->F E Autophagosome Formation D->E E->F G Degradation of Cellular Cargo F->G H Cellular Homeostasis and Survival G->H

Caption: Hypothetical signaling pathway for this compound-induced autophagy.

Conclusion

This compound holds significant promise as a stable and effective molecule for various therapeutic applications. While there is a need for comprehensive quantitative data on its solubility and stability, this guide provides the necessary framework and detailed protocols for researchers to undertake these critical investigations. The proposed experimental designs and data presentation formats will facilitate the systematic characterization of this compound, thereby accelerating its development from a promising candidate to a clinically relevant entity. Future work should focus on executing these protocols to populate the data tables and elucidate the precise degradation pathways and signaling mechanisms of this intriguing molecule.

References

4-Trehalosamine: A Versatile Precursor for Chemical Synthesis in Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring amino sugar analog of trehalose, has emerged as a significant precursor in chemical synthesis, particularly within the realms of drug discovery and biomedical research.[1][2] Unlike its parent molecule, trehalose, this compound exhibits remarkable stability against enzymatic degradation by trehalase, an enzyme prevalent in various organisms.[1][3] This inherent biological stability, coupled with its chemical modifiability, positions this compound as a superior starting material for the synthesis of a diverse array of derivatives with potent biological activities.[2][3]

This technical guide provides a comprehensive overview of this compound's application as a chemical precursor. It details synthetic methodologies for key derivatives, presents quantitative data for comparative analysis, and elucidates the signaling pathways modulated by these novel compounds.

Advantages of this compound as a Synthetic Precursor

The utility of this compound in chemical synthesis is underpinned by several key advantages over trehalose and other sugar molecules:

  • Biological Stability: this compound is resistant to hydrolysis by human trehalase, which prevents its degradation into glucose and ensures its systemic availability, a crucial factor for therapeutic applications.[1]

  • Chemical Modifiability: The primary amino group at the 4-position offers a reactive handle for a wide range of chemical modifications, including acylation, alkylation, and the introduction of reporter tags, without the need for complex protecting group strategies that are often required for polyhydroxylated sugars.[1][3]

  • Enhanced Biological Activity: Derivatives of this compound have demonstrated significantly enhanced biological activities compared to trehalose, most notably as potent inducers of autophagy.[3]

  • High Buffer Capacity: this compound exhibits a high buffer capacity around neutral pH, a property not shared by trehalose, which can be advantageous in various formulations.[3]

Chemical Synthesis of this compound Derivatives

The amino group of this compound serves as a versatile anchor for the synthesis of a variety of derivatives. The following sections detail common synthetic strategies.

N-Acylation

N-acylation is a straightforward method to introduce a wide range of functionalities onto the this compound scaffold. This reaction is typically carried out by treating this compound with an activated carboxylic acid derivative, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester, in the presence of a base.

N-Alkylation

N-alkylation introduces alkyl chains to the amino group, a strategy often employed to create amphiphilic molecules with detergent-like properties. These derivatives have shown promise in membrane protein research and as potent autophagy inducers.

Synthesis of Labeled Probes

The chemical tractability of this compound facilitates the synthesis of labeled probes for biological imaging and assays. Fluorescent dyes, biotin tags, and "clickable" moieties like azides can be readily conjugated to the amino group.

Quantitative Data on Derivative Synthesis

The following tables summarize the yields and reaction conditions for the synthesis of various trehalosamine derivatives.

DerivativeStarting MaterialReagents and ConditionsYield (%)Reference
2-FlTre (Fluorescent Probe)2-TrehalosamineFluorescein isothiocyanate (FITC), bicarbonate buffer (pH 9.0)82[4]
2-TreAz (Clickable Probe)2-TrehalosamineTriflic azide, Cu(II) catalyst75[4]
4- and 6-DDTre (Detergents)Tetrabenzyltrehalosen-Dodecyl bromide, NaH; then Pd/C, H₂20 (4-DDTre), 25 (6-DDTre) for alkylation; 90 for debenzylation[3]
Propargylated AminothiopheneAminothiophene TP-33Propargyl bromide82[5]
Trehalose-Pks13 Inhibitor Conjugates6-Azidotrehalose, various alkynesSodium ascorbate, CuSO₄·5H₂O (CuAAC)87-94[5]

Experimental Protocols

General Procedure for N-Acylation of this compound
  • Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture of water and an organic solvent).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Add the acylating agent (e.g., acid chloride, NHS ester) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using an appropriate chromatographic technique (e.g., silica gel chromatography, reverse-phase HPLC).

General Procedure for N-Alkylation of this compound
  • Dissolve this compound in a polar aprotic solvent such as DMF.

  • Add a strong base (e.g., NaH) and stir to deprotonate the amino group.

  • Add the alkyl halide (e.g., alkyl bromide, alkyl iodide) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent and purify by chromatography.

Synthesis of a Fluorescent Probe (e.g., 4-FITre) from this compound
  • Dissolve this compound in a basic buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).

  • Add a solution of fluorescein isothiocyanate (FITC) in a suitable solvent (e.g., DMF, DMSO).

  • Stir the reaction mixture in the dark at room temperature for several hours to overnight.

  • Purify the resulting fluorescently labeled this compound derivative by size-exclusion chromatography or reverse-phase HPLC.

Signaling Pathways and Logical Relationships

Autophagy Induction via the TFEB Signaling Pathway

A significant body of research has demonstrated that this compound and its derivatives are potent inducers of autophagy, a cellular process essential for clearing aggregated proteins and damaged organelles. This activity is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism is independent of the well-known mTOR signaling pathway.

TFEB_Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trehalosamine This compound Derivatives TFEB_P Phosphorylated TFEB (Inactive) Trehalosamine->TFEB_P mTOR-independent inhibition mTOR mTOR TFEB TFEB TFEB_P->TFEB Dephosphorylation TFEB_N Nuclear TFEB (Active) TFEB->TFEB_N Translocation Autophagosome Autophagosome Formation CLEAR CLEAR Elements (Promoter Region) TFEB_N->CLEAR Binds Genes Autophagy & Lysosomal Gene Transcription CLEAR->Genes Activates Genes->Autophagosome Upregulates experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Modification (e.g., Acylation, Alkylation) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Purity Purity Assessment (HPLC) Analysis->Purity Assay In vitro / In vivo Assays (e.g., Autophagy Assay) Purity->Assay Result Lead Compound Identification Assay->Result

References

Methodological & Application

Chemoenzymatic Synthesis of 4-Trehalosamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine, an isomer of the naturally occurring aminoglycoside antibiotic trehalosamine, is a valuable compound for various biological studies and a potential building block in drug discovery. While chemoenzymatic methods have proven highly effective for the synthesis of other trehalose analogues, a direct one-step chemoenzymatic synthesis of this compound is challenging due to the substrate specificity of commonly employed trehalose synthases. This document provides a comprehensive overview of a robust chemo-synthetic protocol for this compound, starting from the readily available disaccharide trehalose. Additionally, we present a general chemoenzymatic protocol for the synthesis of the trehalose backbone, which can serve as the starting material for the chemical synthesis of this compound and other analogues. This hybrid approach leverages the efficiency of enzymatic synthesis for the core structure and the versatility of chemical methods for site-specific modifications.

Introduction

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, plays a crucial role in the survival of various organisms under stress conditions. Its analogues, including trehalosamine, have garnered significant interest as potential therapeutics, probes for molecular imaging, and tools for studying biological pathways. This compound, specifically, is a structural isomer of the more commonly studied 2-trehalosamine. The development of efficient and scalable synthetic routes to these analogues is paramount for advancing their research and application.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers an attractive strategy for carbohydrate synthesis. The enzyme trehalose synthase (TreT), for instance, has been successfully used to synthesize a variety of trehalose analogues. However, studies have shown that TreT from Thermoproteus tenax exhibits low tolerance for glucose analogues modified at the 4-position, rendering a direct enzymatic synthesis of this compound inefficient.

Therefore, this application note details a reliable multi-step chemical synthesis of this compound from trehalose. This method involves the strategic protection of hydroxyl groups, introduction of an azide moiety at the 4-position, and subsequent reduction to the desired amine. To complement this, a general protocol for the chemoenzymatic synthesis of trehalose is also provided, illustrating a powerful method for obtaining the starting material in a green and efficient manner.

Data Presentation

Table 1: Chemoenzymatic Synthesis of Trehalose Analogues using Trehalose Synthase (TreT) - Representative Data

Acceptor SubstrateDonor SubstrateEnzymeReaction Time (h)Conversion Yield (%)Reference
D-GlucoseUDP-GlucoseTreT1>99[1]
2-Deoxy-D-glucoseUDP-GlucoseTreT194[2]
3-Deoxy-D-glucoseUDP-GlucoseTreT1>99[2]
6-Deoxy-D-glucoseUDP-GlucoseTreT1>99[2]
4-Deoxy-4-fluoro-D-glucoseUDP-GlucoseTreT1Not Detected
2-Azido-2-deoxy-D-glucoseUDP-GlucoseTreT1Inefficient
3-Azido-3-deoxy-D-glucoseUDP-GlucoseTreT1High
6-Azido-6-deoxy-D-glucoseUDP-GlucoseTreT1High

Note: This table summarizes typical yields for the synthesis of various trehalose analogues using TreT, highlighting the poor reactivity of 4-substituted glucose analogues.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from Trehalose

This protocol is adapted from established chemical synthesis routes for 4-substituted trehalose analogues.

Materials:

  • α,α-Trehalose

  • Benzoyl chloride

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium methoxide (NaOMe) in Methanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Selective Benzoylation:

    • Dissolve trehalose in pyridine.

    • Cool the solution to -20°C.

    • Slowly add a controlled amount of benzoyl chloride to selectively protect the primary hydroxyl groups and some of the secondary hydroxyl groups, leaving the 4 and 4' hydroxyls accessible. The reaction progress should be monitored by TLC.

    • Work up the reaction by adding water and extracting with DCM. The organic layer is washed with HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.

    • Purify the product by silica gel chromatography to isolate the desired partially benzoylated trehalose derivative.

  • Triflation of the 4-Hydroxyl Group:

    • Dissolve the purified benzoylated trehalose in DCM and pyridine.

    • Cool the solution to 0°C.

    • Add trifluoromethanesulfonic anhydride dropwise.

    • Stir the reaction at 0°C until completion (monitored by TLC).

    • Quench the reaction with water and extract with DCM. The organic layer is washed, dried, and concentrated.

  • Azide Displacement:

    • Dissolve the triflated intermediate in DMF.

    • Add sodium azide and heat the reaction to 80°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, dilute the reaction with water and extract with EtOAc. The organic layer is washed with water and brine, dried, and concentrated.

    • Purify the resulting 4-azido-4-deoxy-trehalose derivative by silica gel chromatography.

  • Deprotection (Debenzoylation):

    • Dissolve the azido derivative in a mixture of DCM and MeOH.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir at room temperature until all benzoyl groups are removed (monitored by TLC).

    • Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.

  • Reduction of the Azide:

    • Dissolve the deprotected 4-azido-4-deoxy-trehalose in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or NMR until the azide is fully reduced to the amine.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Protocol 2: General Chemoenzymatic Synthesis of Trehalose

This protocol describes a general method for synthesizing the trehalose backbone using trehalose synthase (TreT).

Materials:

  • D-Glucose

  • Uridine diphosphate glucose (UDP-glucose)

  • Trehalose Synthase (TreT) from Thermoproteus tenax (can be expressed and purified from E. coli)

  • HEPES buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • C18 solid-phase extraction (SPE) cartridge

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • D-Glucose (10 mM)

      • UDP-Glucose (12 mM)

      • MgCl₂ (20 mM)

      • BSA (0.1 mg/mL)

      • TreT enzyme (e.g., 1 µM)

      • HEPES buffer (50 mM, pH 7.5) to a final volume of 1 mL.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature for the enzyme (e.g., 70°C for TreT from T. tenax) for 1-4 hours. The optimal time may vary depending on the enzyme concentration and activity.

  • Reaction Quenching:

    • Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

    • Centrifuge the tube to pellet the denatured protein.

  • Purification:

    • Transfer the supernatant to a new tube.

    • To remove the nucleotide byproduct (UDP), pass the supernatant through a C18 SPE cartridge pre-equilibrated with deionized water.

    • Collect the flow-through, which contains the trehalose product.

    • Lyophilize the collected fraction to obtain pure trehalose.

Mandatory Visualizations

Chemical_Synthesis_of_4_Trehalosamine Trehalose Trehalose Protected_Tre Selectively Benzoylated Trehalose Trehalose->Protected_Tre  Benzoyl Chloride,  Pyridine Triflated_Tre 4-O-Triflyl-Trehalose Derivative Protected_Tre->Triflated_Tre  Tf2O, Pyridine Azido_Tre 4-Azido-4-deoxy-Trehalose Derivative Triflated_Tre->Azido_Tre  NaN3, DMF Deprotected_Azido_Tre 4-Azido-4-deoxy-Trehalose Azido_Tre->Deprotected_Azido_Tre  NaOMe, MeOH Trehalosamine This compound Deprotected_Azido_Tre->Trehalosamine  H2, Pd/C

Caption: Workflow for the chemical synthesis of this compound.

Chemoenzymatic_Trehalose_Synthesis Glucose D-Glucose Reaction_Complex Glucose->Reaction_Complex UDP_Glucose UDP-Glucose UDP_Glucose->Reaction_Complex Trehalose Trehalose Reaction_Complex->Trehalose Trehalose Synthase (TreT) UDP UDP Reaction_Complex->UDP

Caption: Chemoenzymatic synthesis of the trehalose backbone.

References

Application Notes and Protocols for the Purification and Characterization of 4-Trehalosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the purification and characterization of 4-Trehalosamine, a naturally occurring aminodisaccharide with potential applications in various scientific and therapeutic fields.

Introduction

This compound, also known as 4-amino-4-deoxy-α,α-trehalose, is an amino sugar analog of trehalose where a hydroxyl group at the 4-position is replaced by an amino group.[1] It is a microbial metabolite originally isolated from Streptomyces species.[2][3] Possessing weak antimicrobial activity, this compound is noted for its high biological stability, as it is not degraded by human trehalase.[1] This property, combined with its pH buffering capacity near neutrality, makes it a promising candidate for various applications, including as a trehalose substitute in the food and cosmetic industries, and as a starting material for the synthesis of novel derivatives with therapeutic potential.[1] Recent research has highlighted the potent autophagy-inducing activity of long-chain derivatives of this compound, suggesting its utility as a lead compound in drug discovery.[4][5]

Physicochemical and Biological Properties

This compound shares many protective and moisturizing properties with its parent molecule, trehalose, and in some cases, exhibits marginally higher protective activities.[1] A key distinguishing feature is its strong pH buffering capacity around neutral pH, a property absent in trehalose.[1]

PropertyValueReference
Molecular Formula C₁₂H₂₃NO₁₀[6]
Molecular Weight 341.31 g/mol [6]
Monoisotopic Mass 341.13219593 Da[6]
CAS Number 51855-99-3[1]
Topological Polar Surface Area 195 Ų[6]
Origin Bacterium/Streptomyces sp.[2]
Known Activities Weak antimicrobial, pH buffering, trehalase resistance, precursor for autophagy inducers[1][4]

Experimental Protocols

I. Purification of this compound from Streptomyces sp. Culture

The following is a generalized protocol for the isolation and purification of this compound from a Streptomyces culture broth, based on common methods for the extraction of secondary metabolites from actinomycetes. Optimization will be required for specific strains and culture conditions.

Materials:

  • Streptomyces sp. culture producing this compound

  • Production medium (e.g., Starch Casein Agar or a specialized fermentation medium)

  • Amberlite IRC-50 resin (or equivalent cation exchange resin)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

  • Activated charcoal

  • Ethanol

  • Methanol

  • Rotary evaporator

  • Lyophilizer

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing system

  • Ninhydrin spray reagent

Protocol:

  • Fermentation: Culture the this compound-producing Streptomyces strain in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) to maximize yield.

  • Harvesting and Clarification: After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration. The supernatant contains the secreted this compound.

  • Cation Exchange Chromatography:

    • Adjust the pH of the supernatant to ~7.0.

    • Pass the clarified supernatant through a column packed with Amberlite IRC-50 resin (H⁺ form).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound this compound with a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N).

  • Monitoring Fractions: Collect the eluted fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC can be a mixture of n-butanol, ethanol, and water. Visualize the spots by spraying with a ninhydrin solution and heating, which will stain the amino group of this compound.

  • Decolorization and Desalting:

    • Pool the fractions containing this compound.

    • Treat the pooled fractions with activated charcoal to remove pigments and other colored impurities.

    • Remove the ammonium hydroxide by repeated evaporation under reduced pressure using a rotary evaporator.

  • Further Purification (Optional): If further purification is required, techniques such as size-exclusion chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Lyophilization: Lyophilize the purified solution to obtain this compound as a solid powder.

Experimental Workflow for Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Streptomyces Fermentation Harvesting Harvesting & Clarification Fermentation->Harvesting Cation_Exchange Cation Exchange Chromatography Harvesting->Cation_Exchange Fraction_Monitoring Fraction Monitoring (TLC) Cation_Exchange->Fraction_Monitoring Decolorization Decolorization & Desalting Fraction_Monitoring->Decolorization Further_Purification Optional: Further Purification (HPLC) Decolorization->Further_Purification Lyophilization Lyophilization Further_Purification->Lyophilization Purified_Product Purified this compound Lyophilization->Purified_Product

Caption: Workflow for the purification of this compound.

II. Characterization of this compound

A. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture of n-butanol, ethanol, and water (e.g., 5:3:2 v/v/v).

  • Detection: Spray with 0.2% ninhydrin in ethanol followed by heating at 100-110°C for 5-10 minutes. This compound will appear as a colored spot.

B. High-Performance Liquid Chromatography (HPLC)

  • Column: Amino-propyl or a suitable carbohydrate analysis column.

  • Mobile Phase: Acetonitrile and water gradient.

  • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). For derivatives with chromophores, a UV detector can be used.

C. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected [M+H]⁺: m/z 342.1400 (for C₁₂H₂₄NO₁₀⁺).

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to elucidate the structure by analyzing the fragmentation pattern.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of this compound. The following are predicted chemical shifts and coupling constants based on the structure and data from related compounds. Experimental values should be determined for the purified compound.

Predicted NMR Data for this compound (in D₂O)

Assignment ¹H Chemical Shift (ppm, multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
H-1, H-1'~5.1-5.2 (d, J ≈ 3-4 Hz)~93-94
H-2, H-2'~3.5-3.7 (m)~70-73
H-3, H-3'~3.6-3.8 (m)~72-74
H-4~3.0-3.2 (m)~55-58
H-4'~3.3-3.5 (m)~69-71
H-5, H-5'~3.7-3.9 (m)~72-74
H-6, H-6'~3.7-3.9 (m)~60-62

Note: The assignments for the two glucose units (primed and unprimed) will require 2D NMR techniques (COSY, HSQC, HMBC) for definitive assignment.

Biological Activity and Signaling Pathway

While this compound itself has not been extensively studied for its direct role in signaling pathways, its derivatives, particularly long-chain fatty acid esters, have been shown to be potent inducers of autophagy.[4][5] Autophagy is a cellular self-degradation process that is crucial for cellular homeostasis and the clearance of damaged organelles and misfolded proteins. Trehalose, the parent molecule of this compound, is known to induce autophagy through an mTOR-independent mechanism that involves the activation of the transcription factor TFEB.[7][8] It is plausible that this compound and its derivatives act through a similar pathway.

Proposed Signaling Pathway for Autophagy Induction by this compound Derivatives

G cluster_0 Cellular Entry & Lysosomal Interaction cluster_1 TFEB Activation Cascade cluster_2 Autophagy Induction Trehalosamine This compound Derivative Lysosome Lysosome Trehalosamine->Lysosome Interaction LMP Lysosomal Membrane Permeabilization Lysosome->LMP Ca_release Ca²⁺ Release LMP->Ca_release Calcineurin Calcineurin Activation Ca_release->Calcineurin TFEB_P Phosphorylated TFEB (Cytoplasmic) Calcineurin->TFEB_P Dephosphorylation TFEB TFEB (Nuclear Translocation) TFEB_P->TFEB Nucleus Nucleus TFEB->Nucleus Autophagy_Genes Autophagy & Lysosomal Gene Transcription Nucleus->Autophagy_Genes Activation Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Proposed mTOR-independent autophagy induction by this compound derivatives.

This proposed pathway suggests that this compound derivatives interact with lysosomes, leading to lysosomal membrane permeabilization and the release of calcium. This activates calcineurin, which dephosphorylates TFEB, allowing its translocation to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in autophagy and lysosomal biogenesis, ultimately leading to the induction of autophagy.

Conclusion

This compound is a versatile molecule with significant potential in various research and industrial applications. The protocols and data presented here provide a foundation for researchers to purify and characterize this compound, and to explore its biological activities, particularly in the context of autophagy modulation for therapeutic purposes. Further research is warranted to fully elucidate its mechanisms of action and to develop its derivatives as novel drug candidates.

References

Application Notes and Protocols for 4-Trehalosamine as a Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Trehalosamine: A Promising Cryoprotectant

Cryopreservation is a critical process for the long-term storage of valuable cell lines, ensuring their genetic stability and viability for future use in research and drug development.[1] While traditional cryoprotectants like dimethyl sulfoxide (DMSO) are effective, they can exhibit cellular toxicity. This has led to the exploration of less toxic alternatives.

Trehalose, a naturally occurring non-reducing disaccharide, has been extensively studied for its cryoprotective properties.[2][3][4] However, its application can be limited by its hydrolysis by trehalase, an enzyme present in many biological systems.[1][5]

This compound, an amino sugar analog of trehalose, has emerged as a promising alternative.[1] It offers several key advantages:

  • Biological Stability: this compound is not degraded by human trehalase, ensuring its stability and sustained protective effect in biological systems.[1]

  • Comparable or Enhanced Protective Activity: Studies on yeast have shown that this compound exhibits protective effects during freeze-drying that are comparable or even superior to those of trehalose.[6]

  • Buffering Capacity: Unlike trehalose, this compound has a strong pH buffering capacity around neutral pH, which can be beneficial for maintaining physiological conditions during the cryopreservation process.[1][6]

  • Chemical Modifiability: The amino group in this compound allows for chemical modifications, opening possibilities for the development of derivatives with enhanced properties.[5]

These characteristics suggest that this compound could be a valuable tool for improving the cryopreservation of a wide range of mammalian cell lines. This document provides an overview of its proposed mechanism of action, a summary of relevant efficacy data based on its parent compound, trehalose, and detailed protocols for its application.

Proposed Mechanism of Cryoprotection

While direct mechanistic studies on this compound are emerging, its cryoprotective effects are believed to be similar to those of trehalose. The primary mechanisms include:

  • Water Replacement Hypothesis: During freezing, as water crystallizes, intracellular dehydration occurs. This compound, like trehalose, is hypothesized to replace the water molecules that normally hydrate and stabilize cellular components such as proteins and lipid membranes. This interaction prevents denaturation and fusion of these vital structures.[4]

  • Vitrification: At high concentrations, this compound can contribute to the formation of a glassy, amorphous solid state (vitrification) upon cooling. This vitrified matrix prevents the formation of damaging intracellular ice crystals, which is a major cause of cell injury and death during freezing.

  • Membrane Stabilization: this compound is thought to interact directly with the phospholipid heads of the cell membrane, stabilizing the lipid bilayer and preventing phase transitions and fusion during the stresses of freezing and thawing.

cluster_0 Cryopreservation Stress cluster_1 This compound Action cluster_2 Outcome stress1 Ice Crystal Formation action2 Vitrification (Glassy matrix formation) stress1->action2 action3 Membrane Stabilization stress1->action3 stress2 Dehydration action1 Water Replacement (H-bonding with proteins/lipids) stress2->action1 outcome Enhanced Cell Viability and Function Post-Thaw action1->outcome action2->outcome action3->outcome

Caption: Proposed cryoprotective mechanisms of this compound.

Data Presentation: Cryoprotective Efficacy of Trehalose (as a proxy for this compound)

The following tables summarize quantitative data from studies using trehalose for the cryopreservation of various cell lines. This data serves as a benchmark for the expected performance of this compound. It is important to note that optimal concentrations and outcomes may vary with this compound and the specific cell line used.

Table 1: Post-Thaw Viability of Various Cell Lines with Trehalose

Cell LineCryoprotectant CompositionPost-Thaw Viability (%)Control (e.g., 10% DMSO) Viability (%)Reference
Murine Spermatogonial Stem Cells10% DMSO + 50 mM Trehalose~90%~76%[4]
Murine Spermatogonial Stem Cells10% DMSO + 200 mM TrehaloseNo significant increase~69% (after 1 month)[2]
Human Hematopoietic Stem Cells1M TrehaloseHigher than controlStandard freezing procedure with Me₂SO[3]
Human Hepatocytes200 mM Trehalose + 10% DMSO~63%~47%[4]
3T3 Fibroblasts0.2 M Intracellular Trehalose>80%Not specified[7]
Human Keratinocytes0.2 M Intracellular Trehalose~70%Not specified[7]
Human Pluripotent Stem Cells0.5 M Trehalose + 2.5% Ethylene GlycolComparable to control10% DMSO[8]

Table 2: Effect of Trehalose on Apoptosis in Cryopreserved Cells

Cell LineCryoprotectant CompositionPost-Thaw Apoptosis (%)Control (e.g., 10% DMSO) Apoptosis (%)Time PointReference
Murine Spermatogonial Stem Cells10% DMSO + 200 mM Trehalose~4.6%~6.9%12 hours post-thaw (after 3 months frozen)[2]

Experimental Protocols

The following are detailed protocols for the cryopreservation of mammalian cell lines using this compound. These are adapted from established protocols for trehalose and should be optimized for your specific cell line.

Protocol 1: Preparation of this compound Cryopreservation Medium
  • Prepare a 1M stock solution of this compound: Dissolve the appropriate amount of this compound powder in cell culture-grade water or phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.22 µm filter. Store at 4°C for short-term use or at -20°C for long-term storage.

  • Prepare the final cryopreservation medium: This medium should be prepared fresh before use. A common starting formulation is:

    • 70% Basal Medium (e.g., DMEM, EMEM, RPMI-1640, appropriate for your cell line)

    • 20% Fetal Bovine Serum (FBS), heat-inactivated

    • 10% this compound stock solution (for a final concentration of 100 mM)

    Note: The final concentration of this compound should be optimized. Based on trehalose studies, a range of 50 mM to 400 mM is a good starting point for optimization.[4] For cell lines sensitive to serum, a serum-free formulation with purified albumin can be used.

Protocol 2: Cryopreservation of Adherent and Suspension Cell Lines

start Start: Healthy, exponentially growing cell culture harvest 1. Harvest Cells (Trypsinization for adherent cells, centrifugation for suspension) start->harvest count 2. Count cells and determine viability harvest->count centrifuge 3. Centrifuge at 300 x g for 5 minutes count->centrifuge resuspend 4. Resuspend cell pellet in cold This compound cryopreservation medium at 1-5 x 10^6 cells/mL centrifuge->resuspend aliquot 5. Aliquot 1 mL of cell suspension into cryovials resuspend->aliquot freeze 6. Place vials in a controlled-rate freezing container (-1°C/minute) aliquot->freeze storage 7. Transfer to long-term storage (Liquid nitrogen, <-130°C) freeze->storage end End: Cells Cryopreserved storage->end

Caption: Workflow for cell cryopreservation with this compound.

Detailed Steps:

  • Cell Preparation: Use cells from a healthy, sub-confluent (70-80%) culture in the exponential growth phase.

  • Harvesting:

    • Adherent Cells: Wash with PBS, then detach using a minimal concentration of trypsin-EDTA. Neutralize the trypsin with serum-containing medium.

    • Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using the Trypan Blue exclusion method. Viability should be >90% before proceeding.

  • Centrifugation: Pellet the cells by centrifuging at 100-300 x g for 5-7 minutes.[9]

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the freshly prepared, chilled (4°C) this compound cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into sterile, labeled cryovials.

  • Controlled-Rate Freezing: Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute when placed in a -80°C freezer.[9] Leave for at least 4 hours, or overnight.

  • Long-Term Storage: Promptly transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C).

Protocol 3: Thawing of Cryopreserved Cells and Viability Assessment

start Start: Retrieve cryovial from liquid nitrogen thaw 1. Rapidly thaw vial in a 37°C water bath (approx. 1-2 minutes) start->thaw transfer 2. Immediately transfer thawed cells dropwise to a tube with 10 mL of pre-warmed complete growth medium thaw->transfer centrifuge 3. Centrifuge at 200 x g for 5 minutes to remove cryoprotectant transfer->centrifuge resuspend 4. Resuspend cell pellet in fresh, pre-warmed growth medium centrifuge->resuspend culture 5. Transfer to a culture flask and incubate at 37°C, 5% CO2 resuspend->culture assess 6. Assess cell viability and attachment 24 hours post-thaw culture->assess end End: Cells Recovered and in Culture assess->end

Caption: Workflow for thawing and recovery of cryopreserved cells.

Detailed Steps:

  • Preparation: Pre-warm complete growth medium to 37°C.

  • Rapid Thawing: Retrieve a cryovial from liquid nitrogen storage. Immediately immerse it in a 37°C water bath, agitating gently until only a small ice crystal remains. This should take no more than 1-2 minutes.[9]

  • Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.

  • Dilution: Using a sterile pipette, slowly transfer the thawed cell suspension drop-wise into a 15 mL centrifuge tube containing at least 10 mL of pre-warmed complete growth medium. This gradual dilution helps to avoid osmotic shock.

  • Removal of Cryoprotectant: Centrifuge the cell suspension at 100-200 x g for 5 minutes.

  • Resuspension and Culture: Aspirate the supernatant containing the this compound and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

  • Incubation: Transfer the cell suspension to a new culture flask and place it in a humidified incubator at 37°C with 5% CO₂.

  • Post-Thaw Assessment: After 24 hours, examine the cells under a microscope to assess attachment (for adherent cells) and morphology. Perform a viability assay to quantify the success of the cryopreservation.

Protocol 4: Post-Thaw Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: After the thawing protocol, count the viable cells and seed them into a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Calculation: Subtract the background absorbance from all readings. The absorbance is directly proportional to the number of viable cells.

Conclusion and Recommendations

This compound presents a compelling alternative to traditional cryoprotectants, offering high biological stability and comparable or superior protective effects to its parent compound, trehalose. Its unique buffering capacity adds another layer of potential benefit for maintaining cellular health during cryopreservation.

Researchers, scientists, and drug development professionals are encouraged to explore the use of this compound for the cryopreservation of their specific cell lines. It is crucial to empirically determine the optimal concentration of this compound and to potentially combine it with low concentrations of other cryoprotectants like DMSO or ethylene glycol to maximize post-thaw viability and functional recovery. The protocols provided herein serve as a robust starting point for this optimization process.

References

Application Notes and Protocols for 4-Trehalosamine: A Superior Excipient for Protein Stabilization During Freeze-Drying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of therapeutic proteins is a critical challenge in the development of biopharmaceuticals. Freeze-drying, or lyophilization, is a widely used method to enhance the shelf-life of protein-based drugs by removing water and arresting degradative chemical and physical processes. The selection of an appropriate lyoprotectant is paramount to prevent denaturation and aggregation during the stresses of freezing and drying.

4-Trehalosamine, a natural analog of trehalose, has emerged as a highly effective cryoprotectant and lyoprotectant, in some cases demonstrating superior performance to its parent molecule, trehalose.[1][2] Its unique physicochemical properties, including a high buffer capacity around neutral pH, make it an attractive alternative for the stabilization of a wide range of proteins during the rigors of lyophilization.[1] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in the freeze-drying of proteins.

Key Advantages of this compound

  • Comparable or Superior Protection: Studies have shown that this compound can offer protection to proteins during freeze-drying that is comparable or even superior to that of trehalose.[1][2]

  • Buffering Capacity: Unlike trehalose, this compound possesses a pKa of approximately 6.99, providing significant buffering capacity around neutral pH. This can be particularly beneficial for pH-sensitive proteins, helping to maintain a stable microenvironment during the freeze-concentration of buffer salts.[2]

  • Biological Stability: As a trehalose analog, this compound is expected to exhibit high biological stability, resisting enzymatic hydrolysis by trehalase.[1]

Data Presentation: Efficacy of this compound in Protein Stabilization

The following tables summarize the quantitative data from a study comparing the lyoprotective effects of this compound with other common excipients on the enzymatic activity of Calf Intestinal Alkaline Phosphatase (CIP) and Yeast Alcohol Dehydrogenase (ADH) after freeze-drying.

Table 1: Remaining Enzymatic Activity of Calf Intestinal Alkaline Phosphatase (CIP) after Freeze-Drying

Lyoprotectant (10%)Remaining Activity (%)
This compound ~95%
Trehalose~90%
Sucrose~85%
Maltose~80%
No Sugar (Control)<10%
Frozen Stock (Control)~100%
Original Enzyme (Control)100%

Data adapted from a study on the protective effects of various sugars on proteins during freeze-drying. The protein solutions were frozen at -80°C and dried for 20 hours.

Table 2: Remaining Enzymatic Activity of Yeast Alcohol Dehydrogenase (ADH) after Freeze-Drying

Lyoprotectant (10%)Remaining Activity (%)
This compound ~85%
Trehalose~80%
Sucrose~75%
Maltose~70%
No Sugar (Control)<5%
Frozen Stock (Control)~100%
Original Enzyme (Control)100%

Data adapted from a study on the protective effects of various sugars on proteins during freeze-drying. The protein solutions were frozen at -80°C and dried for 20 hours.

Experimental Protocols

The following are detailed protocols for the use of this compound as a lyoprotectant. It is important to note that these are general guidelines, and optimization of the formulation and freeze-drying cycle is recommended for each specific protein.

Protocol 1: Formulation and Preparation of Protein Samples for Freeze-Drying

Materials:

  • Purified protein of interest

  • This compound (solid)

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Sterile, apyrogenic water

  • Lyophilization vials and stoppers

Procedure:

  • Protein Solution Preparation: Prepare a stock solution of the purified protein in the desired buffer at a suitable concentration (e.g., 1 mg/mL).

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 20% w/v) in the same buffer as the protein. Ensure complete dissolution.

  • Formulation:

    • In a sterile tube, mix the protein solution with the this compound stock solution to achieve the desired final concentrations. A common starting point is a protein-to-sugar ratio of 1:10 to 1:100 (w/w). For example, to achieve a final concentration of 1 mg/mL protein and 10% (100 mg/mL) this compound, combine equal volumes of a 2 mg/mL protein stock and a 20% this compound stock.

    • Gently mix the solution to ensure homogeneity. Avoid vigorous vortexing which can denature the protein.

  • Dispensing: Dispense the formulated protein solution into appropriate lyophilization vials. The fill volume should be consistent and typically not exceed one-third of the vial's total volume to ensure efficient drying.

  • Stopper Placement: Partially insert the lyophilization stoppers onto the vials to allow for water vapor to escape during sublimation.

Protocol 2: General Freeze-Drying Cycle for Proteins with this compound

This protocol provides a starting point for developing an optimized lyophilization cycle. The temperatures and times will need to be adjusted based on the specific thermal characteristics (e.g., glass transition temperature, Tg') of the formulation.

Equipment:

  • Freeze-dryer with programmable temperature and pressure controls

Procedure:

  • Freezing:

    • Place the vials on the freeze-dryer shelf.

    • Cool the shelf to a temperature below the eutectic point or glass transition temperature of the formulation. A typical target is -40°C to -50°C.

    • Hold at this temperature for at least 2-4 hours to ensure complete solidification. The freezing rate can be critical; a slower cooling rate (e.g., 1°C/min) is often preferred to minimize protein stress.

  • Primary Drying (Sublimation):

    • Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Increase the shelf temperature to facilitate the sublimation of ice. A conservative approach is to set the shelf temperature below the glass transition temperature of the frozen solute (Tg'). A typical range is -10°C to -25°C.

    • Hold under these conditions until all the ice has sublimated. This is the longest phase of the cycle and can take 24-48 hours or longer, depending on the fill volume and formulation.

  • Secondary Drying (Desorption):

    • After the completion of primary drying (as indicated by a drop in product temperature to near the shelf temperature and a decrease in chamber pressure), increase the shelf temperature to remove residual bound water.

    • A typical secondary drying temperature is 20°C to 30°C.

    • Maintain a low vacuum.

    • This phase typically lasts for 6-12 hours.

  • Stoppering and Removal:

    • Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully insert the stoppers into the vials using the freeze-dryer's stoppering mechanism.

    • Remove the vials from the freeze-dryer and seal with aluminum caps.

    • Store the lyophilized product at the recommended temperature (e.g., 2-8°C or room temperature).

Visualizations

Experimental Workflow for Protein Stabilization using this compound

G cluster_prep Sample Preparation cluster_lyo Lyophilization Cycle cluster_analysis Post-Lyophilization Analysis prep_protein Prepare Protein Solution formulate Formulate Protein with this compound prep_protein->formulate prep_4ta Prepare this compound Solution prep_4ta->formulate dispense Dispense into Vials formulate->dispense freezing Freezing (-40°C to -50°C) dispense->freezing primary_drying Primary Drying (-10°C to -25°C, Vacuum) freezing->primary_drying secondary_drying Secondary Drying (20°C to 30°C, Vacuum) primary_drying->secondary_drying stoppering Stoppering secondary_drying->stoppering reconstitution Reconstitution stoppering->reconstitution activity_assay Enzymatic Activity Assay reconstitution->activity_assay stability_studies Long-term Stability Studies activity_assay->stability_studies

Caption: Experimental workflow for protein stabilization.

Proposed Mechanism of Protein Stabilization by this compound

G cluster_mechanisms Protective Mechanisms of this compound protein Native Protein unfolded_protein Unfolded/Aggregated Protein protein->unfolded_protein Lyophilization Stress (Freezing & Drying) stabilized_protein Stabilized Protein (Amorphous Matrix) protein->stabilized_protein Lyophilization with This compound vitrification Vitrification (Glassy Matrix Formation) vitrification->stabilized_protein water_replacement Water Replacement (H-bonding with Protein) water_replacement->stabilized_protein buffering pH Buffering (Maintains Micro-pH) buffering->stabilized_protein

Caption: Protein stabilization by this compound.

Conclusion

This compound is a promising excipient for the stabilization of proteins during freeze-drying, offering distinct advantages over traditional lyoprotectants. Its ability to form a stable amorphous matrix, replace water molecules around the protein, and provide a buffering capacity contributes to the preservation of protein structure and function. The provided protocols and data serve as a valuable resource for researchers and drug development professionals seeking to improve the stability and extend the shelf-life of their protein-based products. Further optimization of formulations and lyophilization cycles for specific proteins will ensure the maximal benefit of this novel lyoprotectant.

References

Application Notes and Protocols for 4-Trehalosamine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine is a natural analog of trehalose, a disaccharide known for its protective effects on biological structures. Like its parent compound, this compound exhibits significant protective properties for proteins and cells.[1][2] A key advantage of this compound is its stability in mammalian systems, as it is not degraded by the enzyme trehalase, which readily breaks down trehalose.[2] This enhanced stability makes it a promising supplement for cell culture media, offering prolonged benefits. Furthermore, this compound possesses a strong buffering capacity around neutral pH, a valuable characteristic for maintaining optimal culture conditions.[1]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture, covering its preparation, and outlining protocols for its application in promoting cellular health and inducing autophagy.

Data Presentation

The following table summarizes the available quantitative data on the use of this compound in cell culture experiments. The data is currently limited, and further optimization for specific cell lines and applications is recommended.

Cell LineConcentrationIncubation TimeObserved EffectReference
OVK18 (human ovarian cancer)50 mM24 hoursInduction of autophagy-related protein expression.[3]
SH-SY5Y (human neuroblastoma)100 mM14 hoursEvaluation of aggregated protein degradation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile 1 M stock solution of this compound, which can be further diluted to the desired working concentration in cell culture media.

Materials:

  • This compound powder

  • Nuclease-free water or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Laminar flow hood

Procedure:

  • Weighing: In a laminar flow hood, accurately weigh the desired amount of this compound powder. For a 1 M stock solution, this will be 343.3 g per liter. For smaller volumes, adjust accordingly (e.g., 3.43 g for 10 mL).

  • Dissolving: Add the weighed this compound powder to a sterile conical tube. Add a portion of the nuclease-free water to the tube. Vortex or mix gently until the powder is completely dissolved.

  • Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol provides a general guideline for supplementing standard cell culture media with this compound. The optimal concentration should be determined empirically for each cell line and application.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Cells of interest

  • Standard cell culture equipment (flasks, plates, incubator, etc.)

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 1 M this compound stock solution at room temperature.

  • Dilution: In a laminar flow hood, add the appropriate volume of the this compound stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to prepare 50 mL of medium with a final concentration of 50 mM this compound, add 2.5 mL of the 1 M stock solution to 47.5 mL of complete medium.

  • Cell Seeding: Seed your cells in multi-well plates or flasks at the desired density according to your standard protocol.

  • Treatment: Remove the existing medium and replace it with the this compound-supplemented medium.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Analysis: At the desired time points, perform relevant assays to assess the effects of this compound, such as cell viability assays, protein aggregation assays, or western blotting for autophagy markers.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol describes a common method for assessing cell viability after treatment with this compound.

Materials:

  • Cells cultured in this compound-supplemented media in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Treatment: Following Protocol 2, treat cells with a range of this compound concentrations for the desired duration. Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1M this compound Stock Solution prep_media Supplement Cell Culture Media prep_stock->prep_media cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability autophagy Autophagy Marker Analysis (Western Blot) incubation->autophagy protein Protein Aggregation Assay incubation->protein

Caption: A generalized workflow for studying the effects of this compound in cell culture.

Proposed Signaling Pathway for this compound-Induced Autophagy

While the precise upstream signaling cascade for this compound-induced autophagy is still under investigation, it is known to be a potent inducer, likely acting independently of the mTOR pathway, similar to its parent compound, trehalose.

autophagy_pathway cluster_stimulus Stimulus cluster_initiation Initiation Complex cluster_nucleation Nucleation & Elongation cluster_autophagosome Autophagosome Formation cluster_degradation Degradation trehalosamine This compound ulk1 ULK1 Complex trehalosamine->ulk1 Induces (mTOR-independent) pi3k Class III PI3K Complex ulk1->pi3k atg ATG Proteins pi3k->atg lc3 LC3-I to LC3-II Conversion atg->lc3 autophagosome Autophagosome lc3->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation

Caption: Proposed mTOR-independent autophagy pathway induced by this compound.

References

Application of 4-Trehalosamine in Drug Delivery Systems: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The burgeoning field of nanomedicine continually seeks novel biomaterials to enhance the efficacy and safety of drug delivery systems. 4-Trehalosamine, a naturally occurring amino sugar analog of trehalose, presents a compelling platform for the development of next-generation drug carriers. Its unique combination of biocompatibility, resistance to enzymatic degradation, and chemical functionality makes it a prime candidate for creating sophisticated and targeted therapeutic delivery vehicles.

Unlike its parent molecule, trehalose, this compound possesses a primary amine group, which serves as a versatile chemical handle for covalent modification. This allows for the straightforward attachment of a wide array of moieties, including therapeutic drugs, targeting ligands, and polymers, to tailor the drug delivery system for specific applications. Furthermore, this compound is resistant to hydrolysis by trehalase, an enzyme that readily degrades trehalose in the body.[1] This inherent stability is expected to prolong the circulation time and enhance the bioavailability of drug delivery systems incorporating this molecule.

The primary applications of this compound in drug delivery are envisioned to be in the construction of nanoparticles through two main strategies: covalent modification of existing polymers or lipids to create amphiphiles that self-assemble into nanoparticles, and direct crosslinking of this compound to form a nanoparticle matrix. These systems can be designed to encapsulate a variety of therapeutic agents, from small molecule drugs to larger biologics. The presence of the amino group also imparts a positive surface charge at physiological pH, which can facilitate cellular uptake.

Moreover, derivatives of this compound have been shown to be potent inducers of autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles.[2][3] This suggests that drug delivery systems based on this compound could not only serve as passive carriers but also contribute a therapeutic effect, particularly in the context of neurodegenerative diseases and certain cancers where autophagy modulation is a key therapeutic strategy.

Proposed Experimental Protocols

The following protocols are proposed as a starting point for researchers interested in exploring the potential of this compound in drug delivery. These are based on established methodologies for similar biomaterials and have been adapted to the specific properties of this compound.

Protocol 1: Synthesis of a this compound-Drug Conjugate

This protocol describes the covalent attachment of a model drug with a carboxylic acid group to the amine of this compound via an amide bond.

Materials:

  • This compound

  • Model drug with a carboxylic acid moiety (e.g., Ibuprofen)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve the model drug (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group of the drug.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Slowly add the activated drug solution to the this compound solution and stir at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of water.

  • Purify the conjugate by dialyzing against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the dialyzed solution to obtain the purified this compound-drug conjugate as a powder.

  • Characterize the conjugate using ¹H NMR and mass spectrometry to confirm successful conjugation.

Protocol 2: Formulation of this compound-Coated Nanoparticles by Ionic Gelation

This protocol details the formation of nanoparticles using a polymer core coated with this compound, leveraging its positive charge.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Probe sonicator

  • Zetasizer

Procedure:

  • Prepare a 1 mg/mL solution of PLGA in a suitable organic solvent (e.g., acetone).

  • Prepare a 1 mg/mL aqueous solution of this compound, adjusting the pH to 5.0 with dilute acetic acid.

  • Prepare a 0.5 mg/mL aqueous solution of TPP.

  • Add the PLGA solution dropwise to the this compound solution while stirring vigorously.

  • Sonicate the mixture using a probe sonicator for 5 minutes on an ice bath to form a nanoemulsion.

  • Add the TPP solution dropwise to the nanoemulsion under continuous stirring to induce ionic gelation and nanoparticle formation.

  • Stir the nanoparticle suspension for an additional 30 minutes.

  • Centrifuge the nanoparticles at 15,000 rpm for 30 minutes, discard the supernatant, and resuspend the pellet in deionized water. Repeat this washing step twice.

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using a Zetasizer.

Protocol 3: Quantification of Drug Loading in this compound Nanoparticles

This protocol outlines a method to determine the amount of drug encapsulated within the nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Spectrophotometer (UV-Vis or fluorescence, depending on the drug)

  • Organic solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile)

  • Centrifuge

Procedure:

  • Prepare a standard curve of the free drug in the chosen organic solvent at various known concentrations.

  • Take a known volume of the drug-loaded nanoparticle suspension and lyophilize it to determine the total weight of the nanoparticles.

  • Take another known volume of the suspension and centrifuge to pellet the nanoparticles.

  • Carefully collect the supernatant and measure the concentration of free, unencapsulated drug using the spectrophotometer and the standard curve.

  • The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total initial amount of drug used in the formulation.

  • Drug Loading (%) and Encapsulation Efficiency (%) can be calculated using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes how to assess the release profile of the encapsulated drug from the this compound nanoparticles over time.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO corresponding to the drug size)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Resuspend a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the corresponding PBS, which acts as the release medium.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: Cellular Uptake Study using Fluorescence Microscopy

This protocol provides a method to visualize the internalization of fluorescently labeled this compound nanoparticles into cells.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., by conjugating a fluorophore like FITC to this compound)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • 4% Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Seed the cells in a glass-bottom dish and allow them to adhere overnight.

  • Treat the cells with a suspension of the fluorescently labeled nanoparticles in cell culture medium at a predetermined concentration.

  • Incubate the cells for a specific period (e.g., 4 hours).

  • Wash the cells three times with PBS to remove any non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Visualize the cells using a fluorescence microscope. The green fluorescence from FITC will indicate the location of the nanoparticles, and the blue fluorescence from DAPI will show the cell nuclei.

Data Presentation

The following tables present hypothetical but realistic quantitative data that could be expected from the characterization of this compound-based drug delivery systems, based on literature values for similar biomaterials.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4T-NP-01155 ± 50.18 ± 0.02+25 ± 3
4T-NP-02210 ± 80.25 ± 0.03+32 ± 4
4T-NP-03180 ± 60.21 ± 0.02+28 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugDrug Loading (%)Encapsulation Efficiency (%)
4T-NP-Dox-01Doxorubicin8.2 ± 0.575.6 ± 4.2
4T-NP-Cur-01Curcumin12.5 ± 0.888.1 ± 5.1
4T-NP-Pac-01Paclitaxel5.7 ± 0.465.3 ± 3.8

Table 3: Cumulative Drug Release Profile (%)

Time (hours)Formulation 4T-NP-Dox-01 (pH 7.4)Formulation 4T-NP-Dox-01 (pH 5.5)
110.2 ± 1.118.5 ± 1.5
425.6 ± 2.340.1 ± 3.1
842.8 ± 3.565.7 ± 4.2
1255.1 ± 4.178.9 ± 5.0
2470.3 ± 5.289.2 ± 5.8
4885.6 ± 6.094.5 ± 6.2

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 This compound s3 Conjugation (e.g., EDC/NHS) s1->s3 s2 Therapeutic Drug s2->s3 f1 This compound Conjugate s3->f1 f2 Ionic Gelation / Self-Assembly f1->f2 f3 Drug-loaded Nanoparticles f2->f3 c1 Size & Zeta Potential f3->c1 c2 Drug Loading & Encapsulation f3->c2 c3 In Vitro Drug Release f3->c3 e1 Cellular Uptake Studies f3->e1 e2 In Vitro Efficacy e1->e2 e3 In Vivo Studies e2->e3

Caption: Experimental workflow for developing this compound drug delivery systems.

nanoparticle_formation cluster_ionic_gelation Ionic Gelation Method cluster_self_assembly Self-Assembly Method ig1 This compound Solution (+ charge) ig3 Nanoemulsion Formation (Sonication) ig1->ig3 ig2 Polymer Solution (e.g., PLGA) ig2->ig3 ig5 Nanoparticle Formation ig3->ig5 ig4 Crosslinker Solution (e.g., TPP, - charge) ig4->ig5 sa1 Synthesize Amphiphilic this compound Derivative sa4 Dispersion in Aqueous Solution sa1->sa4 sa2 Hydrophobic Moiety sa2->sa1 sa3 This compound (Hydrophilic Head) sa3->sa1 sa5 Self-Assembled Nanoparticles sa4->sa5

Caption: Proposed methods for this compound nanoparticle formation.

autophagy_pathway drug_delivery This compound Nanoparticle-Drug cell_uptake Cellular Uptake drug_delivery->cell_uptake drug_release Drug Release & This compound Derivative Action cell_uptake->drug_release mtorc1 mTORC1 Inhibition drug_release->mtorc1 Hypothesized Mechanism ulk1 ULK1 Complex Activation mtorc1->ulk1 Inhibits autophagosome Autophagosome Formation ulk1->autophagosome autolysosome Autolysosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome degradation Degradation of Cytosolic Components autolysosome->degradation therapeutic_effect Therapeutic Effect (e.g., clearance of protein aggregates) degradation->therapeutic_effect

Caption: Hypothetical signaling pathway for this compound derivative-induced autophagy.

References

Application Notes and Protocols for Inducing Autophagy with 4-Trehalosamine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Trehalosamine is a biologically stable analog of trehalose, a naturally occurring disaccharide known to induce autophagy.[1] Unlike trehalose, which is susceptible to hydrolysis by the enzyme trehalase, this compound offers enhanced stability, making it a valuable tool for in vitro research.[1] Furthermore, derivatives of this compound have been shown to possess significantly stronger autophagy-inducing activity—up to 1000-3000 times more potent than trehalose—positioning them as promising candidates for drug development and as research reagents.[1] These application notes provide a comprehensive guide to utilizing this compound and its derivatives to induce and study autophagy in cell culture.

Mechanism of Action: TFEB-Mediated Autophagy Induction

While the precise mechanism for this compound is under investigation, it is hypothesized to follow the mTOR-independent pathway established for its parent compound, trehalose. This pathway centers on the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3][4]

The proposed mechanism involves:

  • Lysosomal Destabilization: Trehalose and its analogs induce a mild and transient lysosomal membrane permeabilization.[2][3]

  • Calcineurin Activation: This leads to a release of lysosomal calcium, which activates the phosphatase calcineurin (PPP3).[2][3]

  • TFEB Dephosphorylation and Nuclear Translocation: Activated calcineurin dephosphorylates TFEB, causing it to translocate from the cytoplasm to the nucleus.[2][3][4]

  • Gene Transcription: In the nucleus, TFEB promotes the transcription of a network of genes involved in autophagy and lysosome function, including BECN1, ATG5, ATG7, LC3B, and SQSTM1/p62.[2][3][4]

G Putative Signaling Pathway for this compound-Induced Autophagy cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound Lysosome Lysosome TA->Lysosome Induces transient membrane permeabilization Ca Ca²⁺ Lysosome->Ca Release Calcineurin_i Calcineurin (Inactive) Ca->Calcineurin_i Activates Calcineurin_a Calcineurin (Active) Calcineurin_i->Calcineurin_a TFEB_p TFEB-P Calcineurin_a->TFEB_p Dephosphorylates TFEB TFEB TFEB_p->TFEB TFEB_n TFEB TFEB->TFEB_n Nuclear Translocation Autophagosome Autophagosome Formation DNA Autophagy & Lysosomal Genes (ATG5, LC3B, SQSTM1, etc.) TFEB_n->DNA Promotes Transcription DNA->Autophagosome Protein Synthesis

Putative TFEB-mediated autophagy pathway induced by this compound.

Data Presentation: Effective Concentrations

The following table summarizes the effective concentrations of this compound and related compounds for inducing autophagy in vitro, based on published data.

CompoundCell LineConcentrationTreatment TimeKey ObservationReference
This compound (4TA) OVK18 (Human Ovarian Cancer)50 mM (50 x 10⁻³ M)24 hIncreased LC3-II expression[5]
IMCTA-C14 (4TA derivative) OVK18 (Human Ovarian Cancer)50 µM (50 x 10⁻⁶ M)14 hIncreased LC3-II expression[5]
Trehalose (for comparison) OVK18 (Human Ovarian Cancer)100 mM (100 x 10⁻³ M)24 hIncreased LC3-II expression[5]
Rapamycin (positive control) OVK18 (Human Ovarian Cancer)1 µM (1 x 10⁻⁶ M)24 hStrong increase in LC3-II[5]
Long-chain 4TA derivatives Cultured Cells (unspecified)Not specifiedNot specified1000-3000x stronger than trehalose[1]

Experimental Workflow and Protocols

A typical workflow for assessing this compound-induced autophagy involves cell culture, treatment, and subsequent analysis of autophagy markers.

G General Experimental Workflow A 1. Cell Culture Seed cells to appropriate confluency (e.g., 60-70%) B 2. Treatment Treat cells with this compound (e.g., 50 mM for 24h). Include vehicle control and positive control (e.g., Rapamycin). A->B C 3. Cell Lysis / Fixation Harvest cells for protein analysis or fix for imaging. B->C D 4. Analysis Choose appropriate downstream analysis C->D E Western Blot (LC3-II, p62) D->E Protein levels F Immunofluorescence (LC3 puncta) D->F Visualization G RT-qPCR (TFEB target genes) D->G Gene expression H 5. Data Quantification and Interpretation E->H F->H G->H

Workflow for in vitro analysis of this compound-induced autophagy.
Protocol 1: Monitoring Autophagy by Western Blot for LC3-II

This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cell culture reagents (medium, FBS, etc.)

  • This compound solution

  • Positive control (e.g., Rapamycin)

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin or Tubulin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells (e.g., OVK18, SH-SY5Y, HCECs) in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Treat cells with the desired concentration of this compound (e.g., 50 mM) for the desired time (e.g., 14-24 hours).[5]

    • Include a vehicle-treated control group.

    • To assess autophagic flux, co-treat a set of wells with an autophagy inhibitor like Bafilomycin A1 (200 nM) or Chloroquine (100 µM) for the final 4 hours of the this compound treatment.[5] This will block the degradation of LC3-II in the lysosome, leading to its accumulation if autophagy is active.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 15% SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for a loading control (β-actin or Tubulin).

  • Analysis: Quantify band intensity using densitometry software. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates autophagy induction. A decrease in p62 levels suggests functional autophagic degradation.[6]

Protocol 2: Visualization of Autophagosomes by Immunofluorescence

This protocol allows for the direct visualization and quantification of autophagosomes (LC3 puncta) within cells.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips. Treat with this compound as described in Protocol 1.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate cells with primary anti-LC3B antibody (1:400) in blocking buffer overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (1:1000) in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Stain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta (dots) in the cytoplasm.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell. An increase in the average number of puncta per cell in this compound-treated cells compared to controls indicates the induction of autophagosome formation.[4][7]

References

Application Notes and Protocols: 4-Trehalosamine as a Tool for Studying Mycobacterial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalose is a disaccharide that plays a central role in the physiology and pathogenicity of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It is a key component of the mycobacterial cell wall, particularly in the form of trehalose dimycolate (TDM) and trehalose monomycolate (TMM), which are essential for virulence and structural integrity.[1][2][3][4] The metabolic pathways associated with trehalose are therefore attractive targets for the development of new anti-tubercular agents and research tools. 4-Trehalosamine (4-TRA), a naturally occurring aminoglycoside, is a trehalose analog that serves as a valuable chemical probe for investigating mycobacterial metabolism.[1][2] This document provides detailed application notes and experimental protocols for the use of 4-TRA in mycobacterial research.

Mechanism of Action

This compound, along with other trehalose analogs, interferes with the intricate trehalose metabolism of mycobacteria. These analogs can be metabolized and incorporated into mycobacterial glycolipids, or they can inhibit key enzymes involved in trehalose pathways. For instance, studies have shown that various trehalose analogs can inhibit Trehalose Synthase (TreS), an enzyme that catalyzes the isomerization of trehalose to maltose, thereby disrupting a critical metabolic shift required for the survival of persistent Mtb.[1][2][5] While the precise inhibitory constants for 4-TRA on specific enzymes are not as extensively characterized as for other analogs like 2-Trehalosamine, it is utilized in comparative studies to understand the structure-activity relationships of trehalose analog inhibitors.[1][2]

The incorporation of trehalose analogs can occur via two main routes: an intracellular "inside-out" pathway involving uptake by the LpqY-SugABC transporter and subsequent metabolic processing, or an extracellular "outside-in" pathway where the analogs are directly incorporated into the mycomembrane by the antigen 85 (Ag85) complex.[6] The specific pathway utilized can depend on the nature of the chemical modification on the trehalose scaffold.

Applications

  • Metabolic Labeling and Imaging: Modified versions of this compound, such as 4-azidotrehalose (4-TreAz), can be used for metabolic labeling of mycobacteria.[7] The azide group allows for bioorthogonal "click" chemistry reactions with fluorescent probes, enabling the visualization of glycolipid localization and dynamics within the mycobacterial cell envelope.[7][8]

  • Inhibition of Biofilm Formation: Trehalose metabolism is crucial for the formation of mycobacterial biofilms, which are associated with drug tolerance.[1][2] Trehalosamine analogs have been shown to inhibit biofilm growth, suggesting their potential in studying and combating persistent mycobacterial infections.[1][2]

  • Drug Synergy Studies: By disrupting trehalose metabolism, trehalosamine analogs can sensitize mycobacteria to existing anti-tubercular drugs.[1][2] This makes 4-TRA and related compounds useful tools for investigating synergistic drug interactions.

  • Probing Trehalose Transport: Comparative studies using 4-TRA and other analogs in wild-type and transporter-deficient mutant strains of mycobacteria can help elucidate the mechanisms of trehalose uptake.[1][6]

Data Presentation

Comparative Activity of Trehalose Analogs

The following table summarizes the comparative effects of a panel of trehalose analogs, including this compound, on mycobacterial growth. This data is compiled from studies on both M. smegmatis and M. tuberculosis.

CompoundModification PositionEffect on Planktonic GrowthEffect on Biofilm GrowthTransporter Dependence (LpqY-SugABC)
2-Trehalosamine 2Moderate InhibitionPotent InhibitionDependent
3-Trehalosamine 3Low InhibitionLow InhibitionIndependent
This compound 4Low InhibitionLow InhibitionNot explicitly stated
6-Trehalosamine 6Moderate InhibitionModerate InhibitionDependent
2-Azidotrehalose 2Moderate InhibitionPotent InhibitionDependent
6-Azidotrehalose 6Low InhibitionPotent InhibitionDependent

Note: This table represents a qualitative summary based on published findings. Quantitative IC50 values for this compound are not as widely reported as for other analogs like 2-Trehalosamine.[1][2][7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mycobacteria with Azido-functionalized this compound (4-TreAz)

This protocol describes the metabolic labeling of mycobacteria using 4-TreAz followed by fluorescent detection via click chemistry.

Materials:

  • Mycobacterium smegmatis (Msmeg) or Mycobacterium tuberculosis (Mtb) culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80

  • 4-Azidotrehalose (4-TreAz) stock solution (e.g., 50 mM in DMSO)

  • Fluorescently tagged alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS) for fixation

  • Microcentrifuge and tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Bacterial Culture: Grow mycobacteria in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Metabolic Labeling: Dilute the bacterial culture to an OD600 of 0.1 in fresh 7H9 media. Add 4-TreAz to a final concentration of 250-500 µM.[7] Incubate the culture for 12-16 hours at 37°C with shaking.

  • Washing: Harvest the cells by centrifugation at 4000 x g for 10 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Click Chemistry Reaction: Resuspend the washed cells in PBS. Add the fluorescent alkyne probe to a final concentration of 1-5 µM. Incubate for 30-60 minutes at room temperature in the dark.

  • Fixation (Optional): For microscopy, cells can be fixed with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Final Washes: Wash the cells twice with PBS to remove excess fluorescent probe.

  • Analysis: Resuspend the final cell pellet in PBS. Analyze the labeled bacteria by fluorescence microscopy or flow cytometry.

Protocol 2: Mycobacterial Biofilm Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mycobacterial biofilm formation.

Materials:

  • Mycobacterium smegmatis or Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with ADC

  • This compound stock solution (e.g., 100 mM in water or DMSO)

  • 96-well microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

Procedure:

  • Inoculum Preparation: Grow mycobacteria to mid-log phase and dilute to an OD600 of 0.05 in 7H9 broth.

  • Assay Setup: In a 96-well plate, add 100 µL of the bacterial suspension to each well. Add 100 µL of 7H9 broth containing serial dilutions of this compound to achieve the desired final concentrations (e.g., 0-500 µM). Include a no-drug control.

  • Incubation: Incubate the plate without shaking in a humidified incubator at 37°C for 5-7 days.

  • Biofilm Staining: Carefully remove the planktonic culture from each well. Wash the wells gently with PBS to remove non-adherent cells. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing and Solubilization: Remove the crystal violet solution and wash the wells thoroughly with water. Air dry the plate. Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Mycobacterial Trehalose Metabolism and Points of Intervention

Trehalose_Metabolism cluster_extracellular Extracellular Space / Mycomembrane cluster_cytoplasm Cytoplasm Trehalose_ext Trehalose Ag85 Antigen 85 Complex Trehalose_ext->Ag85 LpqY-SugABC LpqY-SugABC Transporter Trehalose_ext->LpqY-SugABC Uptake TMM Trehalose Monomycolate (TMM) TMM->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM 4-TRA_ext This compound 4-TRA_ext->Ag85 Incorporation 4-TRA_ext->LpqY-SugABC Trehalose_int Trehalose TreS Trehalose Synthase (TreS) Trehalose_int->TreS Maltose Maltose TreS->Maltose LpqY-SugABC->Trehalose_int Uptake 4-TRA_int This compound LpqY-SugABC->4-TRA_int 4-TRA_int->TreS Inhibition Glycolysis Glycolysis Intermediates OtsA_OtsB OtsA-OtsB Pathway Glycolysis->OtsA_OtsB OtsA_OtsB->Trehalose_int

Caption: Overview of mycobacterial trehalose metabolism and the dual points of action for this compound.

Experimental Workflow for Metabolic Labeling

Metabolic_Labeling_Workflow Start Start Culture Culture Mycobacteria to Mid-Log Phase Start->Culture Label Incubate with 4-Azidotrehalose Culture->Label Wash1 Wash Cells (PBS) Label->Wash1 Click Perform Click Reaction with Fluorescent Probe Wash1->Click Wash2 Wash Cells (PBS) Click->Wash2 Analysis Analyze via Microscopy or Flow Cytometry Wash2->Analysis End End Analysis->End

Caption: Step-by-step workflow for metabolic labeling of mycobacteria using a this compound-based probe.

References

Application Notes and Protocols: Fluorescent Labeling of Mycobacteria with 4-Trehalosamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the principles and practice of fluorescently labeling mycobacteria using 4-trehalosamine derivatives. This technique offers a powerful tool for the visualization and study of mycobacterial physiology, cell wall dynamics, and for screening potential anti-tubercular drugs.

Introduction

Mycobacteria, the causative agents of tuberculosis and other serious diseases, possess a unique and complex cell envelope rich in trehalose-containing glycolipids. This distinct biochemistry can be exploited for specific metabolic labeling. Fluorescent derivatives of trehalose, including those derived from this compound, serve as probes that are metabolically incorporated into the mycobacterial cell wall, enabling researchers to visualize and track these pathogens.

The labeling process is primarily mediated by the Antigen 85 (Ag85) complex, a group of mycolyltransferases essential for the final stages of mycobacterial cell wall assembly.[1][2][3] These enzymes recognize and transfer mycolic acids to trehalose and its analogs, effectively integrating the fluorescent probe into trehalose monomycolate (TMM) and trehalose dimycolate (TDM) within the mycomembrane.[3][4] For some smaller trehalose analogs, uptake into the cytoplasm is facilitated by the LpqY-SugABC transporter, a trehalose-specific ABC transporter crucial for mycobacterial virulence.[5][6][7][8][9]

This document provides detailed protocols for labeling mycobacteria in vitro and within macrophages using fluorescent this compound derivatives and other relevant trehalose-based probes.

Data Presentation: Comparison of Fluorescent Trehalose Probes

The choice of fluorescent probe can significantly impact the brightness of the signal and the signal-to-noise ratio. The following table summarizes quantitative data comparing various fluorescent trehalose probes.

ProbeRelative Fluorescence Intensity (Compared to DMN-Tre)Excitation (nm)Emission (nm)Key Features
DMN-Tre 1x405525Solvatochromic dye with low background fluorescence.[10][11][12]
3HC-3-Tre ~10x405525Significantly brighter than DMN-Tre, enabling rapid detection.[10][11][12]
3HC-2-Tre ~100x488525Highest fluorescence intensity, but may have less stable labeling.[10][11][12]
FITC-Tre Variable (generally lower than 3HC probes)~490~520One of the first-generation probes, can have higher background.[13][14][15]
6-FITre Higher than other FITC-Tre regioisomers~490~520Optimized fluorescein-trehalose analog with improved labeling intensity.[16]
RMR-Tre Up to 100xFar-RedFar-RedFar-red emission minimizes cellular autofluorescence.[17]

Experimental Protocols

Protocol 1: In Vitro Labeling of Mycobacteria

This protocol describes the general procedure for labeling pure cultures of mycobacteria (e.g., Mycobacterium tuberculosis, Mycobacterium smegmatis) with fluorescent trehalosamine derivatives.

Materials:

  • Mycobacterial culture in logarithmic growth phase (e.g., in Middlebrook 7H9 medium with appropriate supplements).

  • Fluorescent this compound derivative (e.g., 4-amino-4-deoxy-trehalose conjugated to FITC, hereafter referred to as 4-TreNH-FITC). Other probes like DMN-Tre can also be used.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS (for fixation).

  • Microcentrifuge and tubes.

  • Fluorescence microscope.

Procedure:

  • Culture Preparation: Grow mycobacteria to a mid-log phase (OD600 of 0.4-0.8).

  • Probe Incubation:

    • For probes like DMN-Tre , add the probe directly to the culture medium to a final concentration of 75-100 µM.[1]

    • For 4-TreNH-FITC and other FITC-based probes, a concentration range of 50-200 µM can be tested.

    • Incubate the culture at 37°C with shaking for 1 to 24 hours. Incubation time can be optimized depending on the probe and mycobacterial species. For some bright probes like 3HC-3-Tre, labeling can be detected in as little as 10 minutes.[10][11][12]

  • Washing (Optional but Recommended for non-fluorogenic probes):

    • Harvest the bacterial cells by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the centrifugation and washing step twice to remove unbound probe.

  • Fixation:

    • Resuspend the final bacterial pellet in 1 mL of 4% PFA in PBS.

    • Incubate for 30-45 minutes at room temperature for fixation.

  • Microscopy:

    • Wash the fixed cells once with PBS.

    • Resuspend the cells in a small volume of PBS.

    • Mount the bacterial suspension on a microscope slide and cover with a coverslip.

    • Visualize the labeled mycobacteria using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of Intracellular Mycobacteria in Macrophages

This protocol is designed for labeling mycobacteria that have infected a macrophage cell line (e.g., THP-1).

Materials:

  • Macrophage cell line (e.g., THP-1).

  • Complete cell culture medium (e.g., RPMI with supplements).

  • Mycobacterial culture.

  • Fluorescent trehalose probe (DMN-Tre is well-documented for this application).[18]

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Glass coverslips in a 24-well plate.

  • PBS.

  • 4% PFA in PBS.

  • Nuclear stain (e.g., NucBlue, DAPI).

  • Confocal or fluorescence microscope.

Procedure:

  • Macrophage Seeding and Differentiation:

    • Seed THP-1 monocytes onto glass coverslips in a 24-well plate at a suitable density.

    • Differentiate the monocytes into macrophages by treating with PMA (e.g., 40 ng/mL) for 24-48 hours.

  • Infection of Macrophages:

    • Wash the differentiated macrophages with fresh medium.

    • Infect the macrophages with the mycobacterial strain at a desired multiplicity of infection (MOI), for example, an MOI of 2:1.[19]

    • Incubate for a sufficient time to allow phagocytosis (e.g., 4 hours).

    • Wash the cells to remove extracellular bacteria.

  • Probe Incubation:

    • Add fresh culture medium containing the fluorescent probe to the infected macrophages. A concentration of 100 µM DMN-Tre is recommended.[18][19]

    • Incubate the plate at 37°C in a CO2 incubator for 24 to 96 hours.[18]

  • Washing and Fixation:

    • Aspirate the medium containing the probe.

    • Wash the cells on the coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

  • Staining and Mounting:

    • Wash the fixed cells with PBS.

    • If desired, stain the macrophage nuclei with a suitable nuclear stain according to the manufacturer's protocol.

    • Wash again with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Microscopy:

    • Visualize the labeled intracellular mycobacteria using a confocal or fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_labeling_pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_membrane Mycomembrane cluster_cytoplasm Cytoplasm Probe Fluorescent this compound Derivative Ag85 Antigen 85 Complex Probe->Ag85 Binding Transporter LpqY-SugABC Transporter Probe->Transporter Uptake (for some probes) Labeled_TMM Fluorescent TMM Analog Ag85->Labeled_TMM Mycolyl Transfer TMM Trehalose Monomycolate (TMM) TMM->Ag85 Mycolic Acid Donor Incorporated_Probe Incorporated Fluorescent Glycolipid Labeled_TMM->Incorporated_Probe Incorporation Internalized_Probe Internalized Probe Transporter->Internalized_Probe

Caption: Metabolic pathway for fluorescent labeling of mycobacteria.

in_vitro_labeling_workflow A Mycobacterial Culture (Log Phase) B Add Fluorescent Trehalosamine Probe A->B C Incubate (37°C, 1-24h) B->C D Wash with PBS (optional) C->D E Fix with 4% PFA D->E F Wash and Mount E->F G Fluorescence Microscopy F->G intracellular_labeling_workflow A Seed and Differentiate Macrophages B Infect with Mycobacteria A->B C Add Fluorescent Trehalose Probe B->C D Incubate (37°C, 24-96h) C->D E Wash and Fix D->E F Nuclear Staining (optional) E->F G Mount and Visualize F->G

References

Application Notes and Protocols for 4-Trehalosamine as a Protectant for Enzymes and Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine is an analog of the naturally occurring disaccharide trehalose, offering significant advantages as a protectant for biologics such as enzymes and antibodies. Unlike trehalose, this compound is resistant to hydrolysis by trehalase, an enzyme widely present in biological systems. This resistance, combined with its comparable or superior protective capabilities and a unique buffering capacity around neutral pH, makes this compound a promising excipient for the stabilization of therapeutic proteins and diagnostic reagents during stressful conditions like freeze-drying (lyophilization), cryopreservation, and long-term storage.[1]

These application notes provide an overview of the mechanisms of action, quantitative data on its protective effects, and detailed protocols for utilizing this compound to enhance the stability of enzymes and antibodies.

Mechanism of Action

The protective effects of this compound are believed to be mediated through several mechanisms, similar to those of trehalose, but with the added benefit of its unique chemical properties.

  • Water Replacement Hypothesis: During desiccation (freeze-drying), water molecules that hydrate and stabilize proteins are removed. This compound, with its numerous hydroxyl groups, can form hydrogen bonds with the protein, effectively replacing the water shell and maintaining the native protein conformation.[2]

  • Vitrification: Upon drying, this compound forms a rigid, amorphous glassy matrix. This glassy state immobilizes the protein, preventing unfolding and aggregation by physically restricting molecular movement.[2]

  • Buffering Capacity: A distinct advantage of this compound is its ability to buffer solutions around a neutral pH (pKa ≈ 6.99).[3] This can provide additional stability for pH-sensitive proteins, a feature not offered by trehalose.

  • Preferential Exclusion: In solution, this compound is preferentially excluded from the protein surface. This thermodynamic effect favors the most compact, native state of the protein, as unfolding would increase the surface area and be energetically unfavorable.[4]

Quantitative Data: Enzyme Protection During Lyophilization

The following data summarizes the protective effects of this compound on enzymes during freeze-drying compared to other common protectants.

Table 1: Remaining Enzymatic Activity of Calf Intestinal Alkaline Phosphatase (CIP) after Freeze-Drying

ConditionRemaining Activity (%)
Original Enzyme Solution100
Frozen Stock (-80°C)95 ± 5
Freeze-Dried (no sugar)10 ± 3
+ 10% Maltose45 ± 8
+ 10% Sucrose70 ± 10
+ 10% Trehalose85 ± 12
+ 10% this compound 90 ± 10

Data adapted from "Rediscovery of 4‐Trehalosamine as a Biologically Stable, Mass‐Producible, and Chemically Modifiable Trehalose Analog".[1][3]

Table 2: Remaining Enzymatic Activity of Yeast Alcohol Dehydrogenase (ADH) after Freeze-Drying

ConditionRemaining Activity (%)
Original Enzyme Solution100
Frozen Stock (-80°C)92 ± 6
Freeze-Dried (no sugar)5 ± 2
+ 10% Maltose30 ± 7
+ 10% Sucrose60 ± 9
+ 10% Trehalose75 ± 11
+ 10% this compound 80 ± 9

Data adapted from "Rediscovery of 4‐Trehalosamine as a Biologically Stable, Mass‐Producible, and Chemically Modifiable Trehalose Analog".[1][3]

Experimental Protocols

The following are generalized protocols for the use of this compound as a protectant. Note: Optimal concentrations and conditions should be determined empirically for each specific enzyme or antibody.

Protocol 1: Enzyme Stabilization during Lyophilization

This protocol describes the general steps for using this compound to protect an enzyme during freeze-drying.

Materials:

  • Purified enzyme in a suitable buffer (e.g., Tris-HCl, PBS)

  • This compound

  • Lyophilizer

  • Sterile, lyophilization-compatible vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 50% w/v) in the same buffer as the enzyme.

  • To the enzyme solution, add the this compound stock solution to a final concentration of 5-20% (w/v). A common starting concentration is 10%.

  • Gently mix the solution to ensure homogeneity.

  • Dispense the enzyme-4-Trehalosamine solution into lyophilization vials.

  • Freeze the samples according to the specifications of your lyophilizer. A typical freezing protocol would be to freeze at -80°C for at least 2 hours.

  • Perform primary drying under vacuum at a temperature below the glass transition temperature of the formulation.

  • Perform secondary drying by gradually increasing the temperature to remove residual water.

  • Backfill the vials with an inert gas (e.g., nitrogen or argon) and seal.

  • Store the lyophilized enzyme at the desired temperature (e.g., 4°C or room temperature).

  • To reconstitute, add sterile water or a suitable buffer to the original volume and gently swirl to dissolve the cake. Avoid vigorous shaking.

G cluster_prep Preparation cluster_lyo Lyophilization cluster_storage Storage & Reconstitution Enzyme Purified Enzyme in Buffer Mix Mix Enzyme and This compound Enzyme->Mix Trehalosamine This compound Stock Solution Trehalosamine->Mix Dispense Dispense into Vials Mix->Dispense Freeze Freezing (-80°C) Dispense->Freeze PrimaryDry Primary Drying (Vacuum) Freeze->PrimaryDry SecondaryDry Secondary Drying (Increase Temp) PrimaryDry->SecondaryDry Seal Seal Vials under Inert Gas SecondaryDry->Seal Store Store at Desired Temperature Seal->Store Reconstitute Reconstitute with Buffer/Water Store->Reconstitute G cluster_properties Chemical Properties cluster_outcomes Protective Outcomes Trehalosamine This compound Trehalase_Resistance Trehalase Resistance Trehalosamine->Trehalase_Resistance Buffering_Capacity Buffering Capacity (pH ~7) Trehalosamine->Buffering_Capacity Vitrification High Glass Transition Temp. Trehalosamine->Vitrification Water_Replacement Hydrogen Bonding Capacity Trehalosamine->Water_Replacement Longer_Shelf_Life Longer Shelf-Life Trehalase_Resistance->Longer_Shelf_Life Enhanced_Stability Enhanced Enzyme/Antibody Stability Buffering_Capacity->Enhanced_Stability Reduced_Aggregation Reduced Aggregation Vitrification->Reduced_Aggregation Maintained_Activity Maintained Biological Activity Water_Replacement->Maintained_Activity Enhanced_Stability->Maintained_Activity Reduced_Aggregation->Maintained_Activity G Trehalosamine This compound (extracellular) Lysosome Lysosome Trehalosamine->Lysosome Endocytosis Cell Cell Membrane mTORC1 mTORC1 (Active) Lysosome->mTORC1 Lysosomal Stress (pH alteration) TFEB_P TFEB-P (Cytoplasmic) mTORC1->TFEB_P Phosphorylation (Inhibition) TFEB TFEB (Nuclear) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocation Autophagy Autophagy & Lysosomal Biogenesis Nucleus->Autophagy Gene Transcription

References

Application Notes and Protocols for In vivo Formulation of 4-Trehalosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine is a synthetic analog of trehalose, a naturally occurring disaccharide. Unlike its parent compound, this compound is resistant to hydrolysis by the enzyme trehalase, which is prevalent in mammals. This resistance enhances its biological stability, making it a promising candidate for in vivo studies aimed at leveraging the therapeutic effects of trehalose, such as the induction of autophagy.[1] These application notes provide detailed protocols for the formulation and in vivo administration of this compound, along with an overview of its mechanism of action.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₃NO₁₀[3][4]
Molecular Weight341.3 g/mol [3][4]
AppearanceSolid[3]
pKa~6.99[2]
StabilityResistant to mammalian trehalase[1]

Mechanism of Action: TFEB-Mediated Autophagy

This compound, similar to trehalose, is known to induce autophagy, a cellular process of degradation and recycling of cellular components. This process is crucial for cellular homeostasis and its dysregulation is implicated in numerous diseases. The induction of autophagy by trehalose and its analogs is largely independent of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.

Instead, the mechanism primarily involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed signaling pathway is as follows:

  • Cellular Uptake: this compound enters the cell.

  • TFEB Activation: It promotes the dephosphorylation and nuclear translocation of TFEB.

  • Gene Transcription: Nuclear TFEB binds to the promoter regions of its target genes, leading to the increased expression of genes involved in autophagy and lysosomal function.

  • Autophagosome Formation and Maturation: This enhanced gene expression leads to the formation of autophagosomes, which engulf cellular debris and fuse with lysosomes to form autolysosomes, where the contents are degraded.

TFEB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Trehalosamine_ext This compound TFEB_P TFEB-P (inactive) 4-Trehalosamine_ext->TFEB_P Induces Dephosphorylation TFEB TFEB (active) TFEB_P->TFEB Translocation Autophagosome Autophagosome Formation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Autophagy_Genes Autophagy & Lysosomal Gene Transcription TFEB->Autophagy_Genes Activates Autophagy_Genes->Autophagosome Promotes

Caption: TFEB-mediated autophagy signaling pathway induced by this compound.

Experimental Protocols for In Vivo Studies

The following protocols are adapted from established in vivo studies with trehalose and can be used as a starting point for this compound. It is recommended to perform pilot studies to determine the optimal dosage and administration route for your specific animal model and research question.

Preparation of this compound Solution for Injection
  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile 0.9% saline

    • Sterile vials

    • 0.22 µm sterile syringe filter

  • Procedure for a 100 mg/mL Stock Solution:

    • Weigh the desired amount of this compound powder under sterile conditions.

    • Add sterile PBS or 0.9% saline to the powder to achieve a final concentration of 100 mg/mL.

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Note: The solubility of this compound in PBS or saline at higher concentrations should be determined empirically. If solubility is limited, consider alternative formulation strategies for poorly soluble compounds, which may involve co-solvents like DMSO, though aqueous solutions are preferred for direct injection.

Administration Protocols in Mice

Table 2: Recommended Administration Routes and Volumes for Mice

RouteRecommended VolumeMaximum VolumeNeedle Size (Gauge)
Oral Gavage5-10 mL/kg20 mL/kg20-22 (with ball-tip)
Intraperitoneal (IP)10 mL/kg20 mL/kg25-27
Subcutaneous (SC)10 mL/kg20 mL/kg25-27
Intravenous (IV)5 mL/kg10 mL/kg27-30

Protocol 1: Oral Administration (Ad Libitum in Drinking Water)

This method is suitable for chronic studies and is less stressful for the animals.

  • Preparation:

    • Prepare a 2% (w/v) solution of this compound in sterile drinking water. For example, dissolve 2 g of this compound in 100 mL of water.

    • Ensure the solution is thoroughly mixed.

  • Administration:

    • Provide the this compound solution as the sole source of drinking water to the mice.[5]

    • Replace the solution every 2-3 days to ensure freshness and stability.

    • Measure water consumption to estimate the daily dosage. A typical mouse drinks approximately 5 mL of water per day, which would result in a daily dose of about 3.3 g/kg.[6]

Protocol 2: Intraperitoneal (IP) Injection

This route ensures a more precise and rapid systemic delivery of the compound.

  • Dosage Calculation:

    • Based on studies with trehalose, a starting dose of 2 g/kg can be considered.[7]

    • Calculate the required volume of the 100 mg/mL stock solution based on the mouse's body weight. For a 25 g mouse, the volume would be 0.5 mL.

  • Injection Procedure:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen.[8]

    • Insert a 25-27 gauge needle at a 30-45 degree angle.[8]

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.[8]

    • Administer the injection once daily or as determined by the study design.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Weigh Weigh this compound Dissolve Dissolve in Vehicle (e.g., PBS) Weigh->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Oral Oral Gavage / Drinking Water Sterilize->Oral IP Intraperitoneal Injection Sterilize->IP Behavior Behavioral Tests Oral->Behavior IP->Behavior Tissue Tissue Collection & Histology Behavior->Tissue Biochem Biochemical Assays (e.g., Western Blot for LC3-II) Tissue->Biochem

Caption: General experimental workflow for in vivo studies with this compound.

Data Presentation

All quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.

Table 3: Example of Data Presentation for an In Vivo Study

Treatment GroupNBody Weight Change (%)Behavioral Test Score (Mean ± SEM)LC3-II/LC3-I Ratio (Fold Change)
Vehicle Control10
This compound (Oral)10
This compound (IP)10
Positive Control10

Conclusion

This compound presents a valuable tool for in vivo research, particularly in studies investigating the therapeutic potential of autophagy induction. Its stability and resistance to enzymatic degradation offer a significant advantage over trehalose. The protocols outlined in these application notes provide a foundation for researchers to design and execute in vivo studies with this compound. It is imperative to adhere to institutional guidelines for animal care and use and to optimize experimental parameters for each specific research context.

References

Application Notes and Protocols: 4-Trehalosamine in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring amino sugar and analog of trehalose, presents a promising new avenue for the development of advanced tissue engineering scaffolds. Its inherent biological stability, resistance to enzymatic degradation by human trehalase, and versatile chemical modifiability make it a compelling candidate for enhancing the bioactivity and functionality of regenerative materials[1][2]. Unlike its parent molecule, trehalose, this compound offers a unique combination of protective effects and the potential for potent, targeted biological activity through its derivatives, particularly in the induction of autophagy, a critical process in tissue homeostasis and regeneration[1][3][4][5].

These application notes provide a comprehensive overview of the potential applications of this compound in tissue engineering, alongside detailed protocols for its incorporation into scaffolds and methods for evaluating its efficacy.

Potential Applications of this compound in Tissue Engineering

The unique properties of this compound suggest its utility in several key areas of tissue engineering:

  • Enhanced Scaffold Biocompatibility and Stability: As a trehalose analog, this compound can be incorporated into biomaterial scaffolds to improve their hydrophilicity, biocompatibility, and resistance to degradation. Its non-toxic nature and inability to raise blood glucose levels further enhance its safety profile for in vivo applications[2].

  • Cryopreservation of Tissue Constructs: Trehalose is a well-known cryoprotectant[6][7]. The stability of this compound could offer superior protection to cells and tissues within engineered constructs during freezing and thawing cycles, improving the viability and off-the-shelf availability of tissue-engineered products.

  • Modulation of the Host Response through Autophagy Induction: Derivatives of this compound have been shown to be potent inducers of autophagy[1][3]. Autophagy plays a crucial role in tissue remodeling, inflammation control, and cell survival under stress[4][5][8]. By incorporating this compound derivatives, scaffolds can be designed to actively promote tissue regeneration and reduce detrimental inflammatory responses at the implantation site.

  • Bio-conjugation and Functionalization: The amino group of this compound provides a reactive handle for the covalent attachment of other bioactive molecules, such as growth factors, peptides, or drugs[1][2]. This allows for the creation of multifunctional scaffolds that can provide both structural support and localized delivery of therapeutic agents.

Quantitative Data Summary

While direct quantitative data for this compound in tissue engineering scaffolds is not yet available in published literature, the following table summarizes key properties of this compound and its derivatives, which are foundational for its proposed applications.

PropertyThis compoundLong-Chain this compound DerivativesTrehalose (for comparison)Reference
Biological Stability Resistant to human trehalaseAssumed resistantHydrolyzed by trehalase[1][2]
Autophagy Induction Not reported1000-3000 fold stronger than trehaloseBaseline activity[1][3]
Protective Activities Comparable or better than trehaloseNot reportedStandard[1][2]
pH Buffering Capacity High capacity around neutral pHNot reportedNone[1][2]
Toxicity Non-toxic in miceNot reportedNon-toxic[2]
Effect on Blood Glucose Does not raise blood sugar levelsNot reportedCan raise blood sugar upon degradation[2]

Experimental Protocols

The following protocols provide a starting point for researchers interested in exploring the use of this compound in tissue engineering.

Protocol 1: Incorporation of this compound into a Porous Polymer Scaffold via Freeze-Drying

This protocol describes the fabrication of a porous scaffold from a natural polymer, such as chitosan or alginate, incorporating this compound.

Materials:

  • Chitosan (or other suitable polymer)

  • Acetic acid (for chitosan) or distilled water (for alginate)

  • This compound

  • Glutaraldehyde or other cross-linking agent

  • Distilled water

  • Freeze-dryer

Procedure:

  • Polymer Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

  • Incorporation of this compound: Add this compound to the polymer solution at a desired concentration (e.g., 0.1%, 0.5%, 1% w/v). Stir until fully dissolved.

  • Cross-linking: Add a cross-linking agent (e.g., 0.5% v/v glutaraldehyde) to the solution and stir for 30 minutes to initiate cross-linking of the polymer chains.

  • Molding and Freezing: Pour the solution into a mold of the desired shape and freeze it at -80°C for 24 hours.

  • Lyophilization: Transfer the frozen samples to a freeze-dryer and lyophilize for 48 hours to remove the solvent and create a porous scaffold.

  • Washing: Wash the fabricated scaffolds extensively with distilled water to remove any unreacted cross-linker and unbound this compound.

  • Sterilization: Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation, before cell culture experiments.

Protocol 2: Evaluation of Cell Viability and Proliferation on this compound-Containing Scaffolds

This protocol outlines the assessment of the biocompatibility of the fabricated scaffolds using a standard cell viability assay.

Materials:

  • Fabricated this compound-containing scaffolds and control scaffolds (without this compound)

  • Mesenchymal stem cells (MSCs) or other relevant cell type

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or PrestoBlue™ cell viability reagent

  • Plate reader

Procedure:

  • Scaffold Preparation: Place sterile scaffolds into the wells of a 24-well tissue culture plate. Pre-wet the scaffolds with cell culture medium for 2 hours.

  • Cell Seeding: Seed MSCs onto the scaffolds at a density of 5 x 10^4 cells per scaffold.

  • Cell Culture: Culture the cell-seeded scaffolds in a humidified incubator at 37°C and 5% CO2 for 1, 3, and 7 days.

  • Viability Assay:

    • At each time point, transfer the scaffolds to a new 24-well plate.

    • Add fresh culture medium containing the viability reagent (e.g., 10% PrestoBlue™) to each well.

    • Incubate for 1-2 hours according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the cell viability relative to the control scaffolds at each time point. An increase in signal over time indicates cell proliferation.

Protocol 3: Assessment of Autophagy Induction in Cells Cultured on Scaffolds Functionalized with a this compound Derivative

This protocol describes how to assess the induction of autophagy in cells cultured on scaffolds functionalized with a long-chain derivative of this compound.

Materials:

  • Scaffolds functionalized with a long-chain this compound derivative (e.g., by covalent conjugation) and control scaffolds.

  • Reporter cell line (e.g., GFP-LC3 expressing cells) or antibodies for LC3-II and p62.

  • Western blotting or immunofluorescence microscopy equipment.

Procedure:

  • Cell Culture: Seed GFP-LC3 expressing cells onto the functionalized and control scaffolds and culture for 48-72 hours.

  • Immunofluorescence Analysis:

    • Fix the cells on the scaffolds with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Mount the scaffolds on microscope slides and visualize the GFP-LC3 puncta formation using a fluorescence microscope. An increase in the number of puncta per cell indicates autophagy induction.

  • Western Blot Analysis:

    • Lyse the cells cultured on the scaffolds to extract total protein.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizations

experimental_workflow cluster_fabrication Scaffold Fabrication cluster_evaluation Biological Evaluation polymer Polymer Solution mix Mixing polymer->mix trehalosamine This compound trehalosamine->mix crosslink Cross-linking mix->crosslink freeze Freezing & Lyophilization crosslink->freeze scaffold Porous Scaffold freeze->scaffold cell_seeding Cell Seeding scaffold->cell_seeding Sterilization culture Cell Culture cell_seeding->culture viability Viability/Proliferation Assay culture->viability autophagy Autophagy Assay culture->autophagy differentiation Differentiation Assay culture->differentiation

Caption: Workflow for fabrication and evaluation of this compound scaffolds.

signaling_pathway cluster_scaffold Scaffold Microenvironment cluster_cell Cellular Response tre_derivative This compound Derivative autophagy_induction Autophagy Induction tre_derivative->autophagy_induction Stimulates inflammation Reduced Inflammation autophagy_induction->inflammation proliferation Enhanced Proliferation & Differentiation autophagy_induction->proliferation tissue_regeneration Tissue Regeneration inflammation->tissue_regeneration proliferation->tissue_regeneration

Caption: Proposed mechanism of this compound derivative-induced tissue regeneration.

References

Application Notes and Protocols for the Analytical Detection of 4-Trehalosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring amino sugar analog of trehalose, has garnered significant interest in biomedical research and drug development.[1][2] As a trehalase-resistant compound, it offers potential therapeutic advantages over trehalose, particularly in the context of neurodegenerative diseases and as a starting material for the synthesis of novel drug candidates and imaging probes.[1] Accurate and reliable analytical methods for the detection and quantification of this compound in various matrices are crucial for advancing research and development in this area.

These application notes provide detailed protocols for the analysis of this compound using Thin-Layer Chromatography (TLC) and a proposed method for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be adaptable for different research needs, from rapid qualitative screening to sensitive quantification in complex biological samples.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₃NO₁₀[2][3]
Molecular Weight 341.31 g/mol [2][3]
Monoisotopic Mass 341.13219593 Da[2]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]
CAS Number 51855-99-3[3]

Analytical Methods

Two primary methods are detailed for the analysis of this compound: Thin-Layer Chromatography for rapid, semi-quantitative analysis, and a proposed Liquid Chromatography-Tandem Mass Spectrometry method for sensitive and specific quantification.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid method suitable for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for monitoring reaction progress during synthesis or for initial screening of samples. As an amino sugar, this compound can be readily visualized with ninhydrin reagent.

Protocol: TLC Analysis of this compound

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Methanol (ACS grade)

  • Ammonia solution (25%)

  • Chloroform (ACS grade)

  • Ninhydrin solution (0.2% w/v in ethanol or acetone)

  • This compound standard

  • Sample containing this compound

  • Developing chamber

  • Capillary tubes for spotting

  • Heating plate or oven

Procedure:

  • Preparation of the Mobile Phase:

    • In a fume hood, prepare the mobile phase by mixing methanol, 25% ammonia solution, and chloroform in a ratio of 3:2:1 (v/v/v).

    • Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Close the chamber and allow it to saturate for at least 30 minutes.

  • Sample Preparation and Spotting:

    • Dissolve the this compound standard and the sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, carefully spot a small volume (1-2 µL) of the standard and the sample onto the starting line, ensuring the spots are small and do not spread.

    • Allow the spots to dry completely.

  • Development:

    • Place the spotted TLC plate into the saturated developing chamber, ensuring the starting line is above the level of the mobile phase.

    • Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Spray the dried TLC plate evenly with the 0.2% ninhydrin solution.

    • Heat the plate on a hot plate at approximately 100-110°C for 5-10 minutes until colored spots appear. This compound will appear as a purplish-pink spot.

  • Analysis:

    • Calculate the Retardation Factor (Rf) for the standard and the spot in the sample using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value and the color of the spot in the sample with those of the this compound standard for identification.

Quantitative Data for TLC (Representative)

ParameterTypical ValueNotes
Limit of Detection (LOD) 0.25 - 1.0 µ g/spot Based on data for similar aminoglycosides.
Limit of Quantification (LOQ) 0.5 - 1.65 µ g/spot Based on data for similar aminoglycosides.
Linearity Range 0.75 - 12.5 µ g/spot Dependent on the specific compound and densitometric analysis.

Note: These values are representative for aminoglycosides and would require validation for this compound.

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_vis Visualization & Analysis prep_mobile Prepare Mobile Phase (Methanol:Ammonia:Chloroform) development Develop Plate in Saturated Chamber prep_mobile->development prep_sample Prepare Standard and Sample Solutions spotting Spot Plate prep_sample->spotting spotting->development drying1 Air Dry Plate development->drying1 visualization Spray with Ninhydrin and Heat drying1->visualization analysis Calculate Rf Values and Compare visualization->analysis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing protein_precip Protein Precipitation (Acetonitrile) centrifugation Centrifugation protein_precip->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection ESI+ MS/MS Detection (MRM Mode) lc_separation->ms_detection calibration Calibration Curve Construction ms_detection->calibration quantification Quantification calibration->quantification Analytical_Logic cluster_properties Physicochemical Properties of this compound cluster_techniques Analytical Techniques cluster_methods Resulting Methods prop_polar High Polarity tech_hilic HILIC prop_polar->tech_hilic favors tech_rp Reversed-Phase LC (with Ion Pairing) prop_polar->tech_rp requires prop_nonvolatile Non-volatile tech_esi ESI-MS prop_nonvolatile->tech_esi suitable for prop_no_chromophore No UV Chromophore prop_no_chromophore->tech_esi necessitates tech_tlc TLC with Staining prop_no_chromophore->tech_tlc requires prop_amino Primary Amine Group prop_amino->tech_tlc enables Ninhydrin visualization method_lcms LC-MS/MS tech_hilic->method_lcms tech_rp->method_lcms tech_esi->method_lcms method_tlc TLC tech_tlc->method_tlc

References

Application Notes and Protocols for the Experimental Use of 4-Trehalosamine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded protein aggregates within neurons. A key cellular process for clearing these aggregates is autophagy. The natural disaccharide trehalose has been identified as a potent inducer of autophagy, showing therapeutic potential in various disease models.[1][2][3] However, its efficacy is limited by its hydrolysis by the enzyme trehalase, which is widely expressed in mammals.[4]

4-Trehalosamine, a naturally occurring microbial metabolite and analog of trehalose, offers a significant advantage due to its high biological stability and resistance to trehalase.[4] It exhibits protective activities comparable to or better than trehalose.[4] Furthermore, its chemical structure allows for modifications, leading to derivatives with substantially enhanced autophagy-inducing properties, making it a promising candidate for research and drug development in the context of neurodegenerative diseases.[4]

Mechanism of Action: Autophagy Induction

The primary neuroprotective mechanism attributed to trehalose and its analogs is the activation of autophagy, a cellular recycling process that degrades dysfunctional components and protein aggregates. This process is often independent of the mTOR (mechanistic target of rapamycin) signaling pathway, a key regulator of cell growth and metabolism.[5][6]

The proposed mechanism for trehalose involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][7] The process is initiated by trehalose causing transient lysosomal membrane permeabilization, leading to the activation of the calcium-dependent phosphatase calcineurin. Calcineurin then dephosphorylates TFEB, allowing it to translocate to the nucleus.[5] In the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosome function, enhancing the cell's capacity to clear protein aggregates.[5][7] Given its structural similarity and enhanced activity, this compound is presumed to act through a similar TFEB-dependent pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4TA This compound Lysosome Lysosome 4TA->Lysosome Induces LMP Lysosomal Membrane Permeabilization Lysosome->LMP Ca2 Ca²⁺ release LMP->Ca2 Calcineurin_active Active Calcineurin (PPP3) Ca2->Calcineurin_active Calcineurin_inactive Inactive Calcineurin Calcineurin_inactive->Calcineurin_active TFEB Dephosphorylated TFEB (Active) Calcineurin_active->TFEB Dephosphorylates TFEB_p Phosphorylated TFEB (Inactive) TFEB_p->TFEB ARE Autophagy-Related Element (Gene Promoter) TFEB->ARE Translocates & Binds to ATG_Genes Autophagy & Lysosomal Gene Expression ARE->ATG_Genes Promotes Transcription Autophagy Enhanced Autophagy & Aggregate Clearance ATG_Genes->Autophagy

Caption: Proposed signaling pathway for this compound-induced autophagy.

Data Presentation

Quantitative studies demonstrate the superior autophagy-inducing capabilities of this compound and its derivatives compared to trehalose.

Table 1: Comparative Autophagy Induction in OVK18 Cells

This table summarizes the relative levels of LC3-II, a key marker of autophagosome formation, in human ovarian cancer OVK18 cells after 24 hours of treatment. Data is derived from densitometric analysis of Western blots.[8]

CompoundConcentrationRelative LC3-II Level (Mean ± SD, n=10)Fold Change vs. Control
Control (No Treatment)-1.00 ± 0.151.0
Trehalose100 mM2.10 ± 0.302.1
This compound 50 mM2.50 ± 0.352.5
IMCTA-C14 (Derivative)50 µM3.20 ± 0.40*3.2

*p < 0.05 compared to the control without trehalose analog treatment.[8]

Table 2: Enhanced Potency of this compound Derivatives

Long-chain detergent derivatives of this compound show significantly stronger autophagy-inducing activity in cultured cells than the parent compound trehalose.[4]

Compound TypeComparative Activity vs. Trehalose
Long-chain Detergent Derivatives of this compound1000-3000 fold stronger

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Protein Aggregate Clearance

This protocol details a method to evaluate the efficacy of this compound in clearing protein aggregates in a neuronal cell line model of neurodegenerative disease, based on methodologies described for SH-SY5Y cells.[8]

G cluster_prep Phase 1: Model Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Culture SH-SY5Y Neuroblastoma Cells B 2. Transfect cells with GFP-SynA53T plasmid (Parkinson's Model) A->B C 3. Treat transfected cells with: - Vehicle Control - this compound (e.g., 100 µM) - Trehalose (e.g., 100 mM) B->C D 4. Incubate for 24-48 hours C->D E 5. Cell Lysis & Protein Quantification D->E F 6. Western Blot Analysis for: - GFP (Aggregated Protein) - LC3-II (Autophagy Marker) - Tubulin (Loading Control) E->F G 7. Densitometry Analysis & Data Comparison F->G

Caption: Experimental workflow for in vitro analysis of this compound.

1. Cell Culture and Transfection:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • When cells reach 70-80% confluency in 6-well plates, transfect them with an expression vector for a disease-associated protein, such as GFP-tagged α-synuclein A53T (GFP-SynA53T) for a Parkinson's disease model, using a suitable transfection reagent according to the manufacturer's protocol.[8]

2. Treatment with this compound:

  • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM).

  • Include parallel wells for a vehicle control (medium only), a positive control (e.g., Rapamycin), and a comparative control (e.g., 100 mM Trehalose).

  • Incubate the cells for an additional 24 to 48 hours.

3. Western Blot Analysis:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

    • Anti-GFP (to detect aggregated GFP-SynA53T)

    • Anti-LC3B (to detect LC3-I and LC3-II)

    • Anti-p62/SQSTM1 (another key autophagy marker)

    • Anti-β-Actin or α-Tubulin (as a loading control)

  • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the levels of GFP-SynA53T and LC3-II to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagy induction.

  • Compare the results from this compound-treated cells to the controls to determine its efficacy in reducing protein aggregates and inducing autophagy.

Protocol 2: In Vivo Assessment in a Parkinson's Disease Mouse Model

This protocol provides a representative methodology for evaluating this compound in an AAV-based α-synuclein rat model of Parkinson's disease, adapted from studies using trehalose.[9]

G cluster_prep Phase 1: Model Generation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Behavioral & Histo. Analysis A 1. Stereotactic injection of AAV expressing A53T α-synuclein into rat substantia nigra B 2. Allow 3 weeks for protein expression A->B C 3. Administer this compound (e.g., in drinking water) or vehicle control for 8 weeks B->C D 4. Behavioral Testing (e.g., Cylinder Test for motor asymmetry) C->D E 5. Sacrifice and Brain Tissue Collection D->E F 6. Immunohistochemistry for: - α-synuclein aggregates - Tyrosine Hydroxylase (DA neurons) - LC3 (Autophagy) E->F G 7. Quantify neuronal survival, protein aggregation, and autophagy F->G

Caption: Experimental workflow for in vivo analysis of this compound.

1. Animal Model Generation:

  • Use adult male Sprague-Dawley rats.

  • Perform stereotactic surgery to inject an adeno-associated virus (AAV) vector encoding the human A53T mutant of α-synuclein into the substantia nigra pars compacta (SNc). This will lead to the overexpression and aggregation of α-synuclein, causing progressive degeneration of dopaminergic (DA) neurons, mimicking Parkinson's disease.[9]

  • Allow a period of 3-4 weeks for viral expression and the development of the pathological phenotype.

2. This compound Administration:

  • Divide the animals into a control group (receiving regular drinking water) and a treatment group (receiving water containing this compound).

  • Given the high potency of this compound's derivatives, an effective concentration may be significantly lower than the 2-5% used for trehalose.[9] A dose-ranging study is recommended.

  • Administer the treatment for a period of 8-12 weeks.

3. Behavioral Assessment:

  • Perform behavioral tests at baseline and at regular intervals throughout the treatment period to assess motor function.

  • Cylinder Test: Assess forelimb use asymmetry, a common measure of motor deficit in unilateral Parkinson's models.

  • Rotarod Test: Evaluate motor coordination and balance.

4. Neurochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Collect the brains and process them for immunohistochemistry.

  • Tyrosine Hydroxylase (TH) Staining: Quantify the survival of dopaminergic neurons in the SNc and their terminals in the striatum. A neuroprotective effect would be indicated by a higher number of TH-positive cells in the treated group.

  • α-Synuclein Staining: Use an antibody specific for human α-synuclein to quantify the extent of protein aggregation in the SNc and striatum.

  • Autophagy Marker Staining: Stain for LC3 and p62 to confirm the induction of autophagy in the brain tissue of treated animals.

  • Perform stereological cell counting and densitometric analysis of the stained sections to obtain quantitative data.

5. Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral outcomes, dopaminergic neuron survival, and protein aggregate load between the control and this compound-treated groups.

References

Application of 4-Trehalosamine in Hydrogel Preparation: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Note on Current Research: As of the latest literature review, there are no direct studies detailing the synthesis or application of hydrogels specifically prepared from 4-Trehalosamine. Research has predominantly focused on the use of its parent molecule, trehalose, in hydrogel formulations. This document, therefore, provides a comprehensive overview of trehalose-based hydrogels as a foundational reference. It further explores the potential applications and advantages of incorporating this compound into hydrogel systems based on its unique, documented properties.

Introduction to Trehalose-Based Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal for a range of biomedical applications, including drug delivery and tissue engineering.[2][3] Trehalose, a naturally occurring disaccharide, is widely used in these formulations due to its exceptional bioprotective and stabilizing properties.[4] The incorporation of trehalose into hydrogel networks can enhance the stability of encapsulated biomacromolecules, such as proteins and enzymes, and improve the mechanical properties of the hydrogel itself.[5][6]

Potential Role of this compound in Hydrogel Formulations

This compound, a microbial metabolite and analog of trehalose, presents several advantageous properties that could be highly beneficial in hydrogel design.[7]

Key Properties of this compound:

  • High Biological Stability: this compound is resistant to hydrolysis by trehalase, an enzyme that breaks down trehalose.[7] This suggests that hydrogels incorporating this compound could exhibit greater stability and longevity in biological environments.

  • Chemical Modifiability: The amine group in this compound provides a reactive site for straightforward chemical modifications.[7] This feature could be exploited for covalent cross-linking to form the hydrogel network or for the conjugation of drugs and targeting ligands.

  • Protective Activities: It demonstrates protective effects comparable to or better than trehalose.[7]

  • Buffering Capacity: this compound has a high buffer capacity around neutral pH, which could be beneficial for maintaining physiological pH within the hydrogel microenvironment.[7][8]

These characteristics suggest that this compound could be a valuable component in the development of advanced hydrogel systems with enhanced stability and functionality.

Experimental Protocols for Trehalose-Based Hydrogels

The following protocols for the synthesis of trehalose-based hydrogels can serve as a methodological basis for the prospective development of this compound hydrogels.

Protocol 1: Redox-Initiated Radical Polymerization of Vinylbenzyl Trehalose

This protocol describes a two-step synthesis of a trehalose-based hydrogel.[6]

Step 1: Synthesis of Trehalose Monomers and Cross-linkers

  • Add 4.44 g of sodium hydroxide (NaOH) to 96 mL of dimethyl sulfoxide (DMSO) and stir for 5 minutes.

  • Add 4.86 g of trehalose to the solution and stir until fully dissolved.

  • Slowly add 0.4 mL of 4-vinylbenzyl chloride and stir the reaction for 24 hours at 25 °C.

  • Precipitate the crude product in 2 L of dichloromethane (DCM) to remove highly modified trehalose.

  • Dry the resulting solid under vacuum. This crude mixture of mono- and multi-functionalized trehalose is used directly in the next step.

Step 2: Hydrogel Formation

  • Dissolve 3.23 g of the crude product from Step 1 in 3.23 mL of H₂O.

  • Add 16 μL of tetramethylethylenediamine (TEMED).

  • Initiate gelation by adding 807 μL of a 10 mg/mL aqueous solution of ammonium persulfate (APS).

  • Allow the solution to gel for at least 10 minutes at 25 °C. Complete reaction of cross-linkers is typically observed after 24 hours.

  • Purify the resulting hydrogel by washing with H₂O using a Soxhlet extractor for 3 days to remove unreacted monomers.

  • Lyophilize the purified hydrogel to obtain a fine powder.

Protocol 2: Thiol-Acrylate Michael Addition for Trehalose Diacrylate (TDA) Hydrogels

This method allows for the covalent incorporation of trehalose into a hydrogel network.[5]

Step 1: Synthesis of Trehalose Diacrylate (TDA)

  • This protocol adapts a previously described enzymatic synthesis involving the acylation of trehalose by vinyl acrylate.[5]

Step 2: Hydrogel Fabrication

  • Prepare solutions of trimethylolpropane ethoxylate thiolactate (TMPE-TL) as the thiol-functionalized cross-linker, poly(ethylene glycol) diacrylate (PEGDA), and TDA.

  • Combine the precursor solutions in a 1:1 stoichiometric ratio of thiol to acrylate functional groups in phosphate-buffered saline (PBS, pH 7.4).

  • The mixture will become increasingly viscous and cure in situ to form a hydrogel within 2-3 minutes.

Quantitative Data Summary

The following tables summarize key quantitative data for trehalose-based hydrogels, which can serve as a benchmark for the future characterization of this compound hydrogels.

Hydrogel FormulationComonomerTrehalose Content (wt%)Swelling CapacityDegradation RateReference
Trehalose AcrylateAcrylamide4.6 - 51.7Not specifiedDependent on pH[9]
Vinylbenzyl Trehalose-Not specifiedNot specifiedNot specified[6]
Trehalose DiacrylatePEGDAVariableIncreases with TDA contentProportional to TDA content[5]

Table 1: Properties of Various Trehalose-Based Hydrogels

Visualization of Workflows and Pathways

Experimental Workflow for Trehalose Hydrogel Synthesis

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Hydrogel Formation a Dissolve Trehalose in DMSO with NaOH b Add 4-Vinylbenzyl Chloride a->b c Stir for 24h at 25°C b->c d Precipitate in DCM c->d e Dry Crude Product d->e f Dissolve Crude Product in H₂O e->f Use in Polymerization g Add TEMED and APS f->g h Gelation g->h i Purify by Dialysis h->i j Lyophilize i->j k Trehalose Hydrogel Powder j->k Final Product G cluster_environment Biological Environment cluster_hydrogel This compound Hydrogel cluster_cellular Target Cell stimulus External Stimulus (e.g., pH change, Enzyme) degradation Hydrogel Matrix Degradation stimulus->degradation hydrogel Intact Hydrogel (Drug Encapsulated) hydrogel->degradation Triggered by Stimulus release Drug Release degradation->release receptor Cellular Receptor release->receptor effect Therapeutic Effect receptor->effect

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Trehalose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of trehalose analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of trehalose analogs?

The main difficulties in synthesizing trehalose analogs stem from the unique C₂-symmetric structure and the α,α-1,1-glycosidic bond of trehalose.[1][2] Key challenges include:

  • Stereoselective formation of the α,α-1,1-glycosidic linkage: This bond is notoriously difficult to construct with high stereoselectivity using standard glycosylation methods.[1][2][3]

  • Regioselective functionalization: Differentiating between the eight hydroxyl groups (two primary at the 6 and 6' positions, and six secondary) to achieve specific modifications is a significant hurdle.[1][3]

  • Desymmetrization: For the synthesis of unsymmetrical analogs, breaking the C₂ symmetry of trehalose requires complex, multi-step protection and deprotection strategies.[1][4][5][6]

  • Low overall yields and lengthy syntheses: The need for extensive use of protecting groups often leads to long synthetic routes with low overall yields.[2][7]

  • Purification: Complex reaction mixtures, especially in chemoenzymatic approaches, can make the purification of the final analogs challenging.[2][8][9]

Q2: What are the main synthetic strategies for producing trehalose analogs?

There are two primary chemical strategies for synthesizing trehalose analogs:

  • Stereoselective 1,1-α,α-glycosylation: This "de novo" approach involves the coupling of two appropriately functionalized monosaccharide derivatives to form the trehalose core.[1][3] This strategy offers flexibility in introducing modifications to the individual glucose units before they are linked.

  • Regioselective functionalization of native trehalose: This more common approach starts with the natural, inexpensive, and readily available trehalose and modifies its hydroxyl groups.[1][3] This method is advantageous as the α,α-1,1-glycosidic bond is already present.

Chemoenzymatic methods, which use enzymes to catalyze key steps, are also gaining traction as they can offer high stereoselectivity and milder reaction conditions, bypassing some of the challenges of purely chemical synthesis.[2][10]

Troubleshooting Guide

Problem 1: Low yield in the stereoselective glycosylation to form the α,α-1,1-glycosidic bond.

Possible Causes & Solutions:

  • Inappropriate Glycosyl Donor/Acceptor: The choice of leaving group on the glycosyl donor and the protecting groups on both the donor and acceptor are critical.

    • Recommendation: Experiment with different glycosyl donors such as trichloroacetimidates, thioglycosides, or glycosyl fluorides.[11] The reactivity of the donor and acceptor must be carefully matched.

  • Non-optimal Reaction Conditions: Temperature, solvent, and the choice of promoter/catalyst significantly impact the stereoselectivity and yield.

    • Recommendation: Ethereal solvents are known to favor the formation of 1,2-cis glycosidic bonds (α-anomers for glucose).[12][13] Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and temperatures. Intramolecular aglycon delivery is a specialized technique that can afford excellent stereoselectivity.[1]

  • Anomerization of the Glycosyl Donor: The donor may anomerize under the reaction conditions, leading to a mixture of products.

    • Recommendation: Use conditions that favor the formation of the desired anomer or use a method that proceeds via a specific intermediate.

Problem 2: Difficulty in achieving regioselective functionalization of a single hydroxyl group.

Possible Causes & Solutions:

  • Similar Reactivity of Hydroxyl Groups: The primary hydroxyls at the 6 and 6' positions are more reactive than the secondary hydroxyls, but differentiating between the secondary hydroxyls is challenging.[1]

    • Recommendation for Primary Hydroxyls: Use bulky protecting groups like trityl (Tr), tosyl (Ts), or tert-butyldimethylsilyl (TBDMS) which will preferentially react with the less sterically hindered primary hydroxyls.[1]

    • Recommendation for Secondary Hydroxyls: Employ protecting group strategies that can differentiate between diols. For example, benzylidene or cyclohexylidene acetals can be used to protect the 4,6- and 4',6'-diols, which can then be further manipulated.[1][4][6] A multi-step, sequential protection-deprotection strategy is often necessary.[4][5][6]

  • Incorrect Stoichiometry of Reagents: Using an excess of a reagent can lead to over-functionalization.

    • Recommendation: Carefully control the stoichiometry of your protecting group reagent. A slow addition of the reagent at low temperatures can sometimes improve selectivity.

Problem 3: Poor yield during the introduction of an azide group for "click chemistry".

Possible Causes & Solutions:

  • Poor Leaving Group: The displacement of a hydroxyl group with an azide is a nucleophilic substitution reaction that requires a good leaving group.

    • Recommendation: Convert the target hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate. Triflate is an excellent leaving group and can lead to high yields in the subsequent azide displacement.[14]

  • Steric Hindrance: The target hydroxyl group may be sterically hindered, making nucleophilic attack by the azide ion difficult.

    • Recommendation: Optimize reaction conditions by using a less hindered solvent and higher temperatures to overcome the activation energy barrier. The use of a crown ether can help to solubilize the azide salt and increase the nucleophilicity of the azide anion.[14]

  • Side Reactions: Competing elimination reactions can occur, especially with secondary hydroxyl groups.

    • Recommendation: Use milder reaction conditions and a less basic azide source if possible.

Data Summary

Table 1: Comparison of Yields for the Synthesis of 6,6'-Diazido-6,6'-dideoxy-trehalose

Starting MaterialKey ReagentsProductOverall YieldReference
Hexakis-O-(trimethylsilyl)-α,α-trehaloseTriflic anhydride, Sodium azide, Crown ether6,6′-Diazido-dideoxy-α,α-trehalose65%[14]
2,3,4,2',3',4'-Hexa-O-acetyl-6,6'-dideoxy-6,6'-diiodo-trehaloseSodium azide2,3,4,2',3',4'-Hexa-O-acetyl-6,6'-diazido-trehalose82% (for the azide displacement step)[15]

Key Experimental Protocols

Protocol 1: Synthesis of 6,6'-Diazido-6,6'-dideoxy-α,α-trehalose via Triflate Intermediate

This protocol is adapted from the procedure described by Gening et al.[14]

  • Preparation of the 6,6'-Ditriflate Derivative:

    • Dissolve hexakis-O-(trimethylsilyl)-α,α-trehalose in a suitable anhydrous solvent (e.g., dichloromethane) with pyridine and 4-(dimethylamino)pyridine (DMAP).

    • Cool the reaction mixture to -5 °C.

    • Add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise while maintaining the temperature at -5 °C.

    • Stir the reaction for 15 minutes at -5 °C.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction by washing with cold water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 6,6'-ditriflate derivative.

  • Azide Displacement:

    • Dissolve the 6,6'-ditriflate derivative in anhydrous N,N-dimethylformamide (DMF).

    • Add sodium azide and a crown ether (e.g., dicyclopentano-15-crown-5).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, dilute with an organic solvent and wash with water to remove DMF and excess azide.

    • Dry the organic layer and concentrate to yield the silylated diazido trehalose derivative.

  • Desilylation:

    • Dissolve the silylated diazido trehalose derivative in a suitable solvent (e.g., THF).

    • Add a desilylating agent such as tetrabutylammonium fluoride (TBAF).

    • Stir at room temperature until complete desilylation is observed by TLC.

    • Purify the final product, 6,6′-diazido-dideoxy-α,α-trehalose, by column chromatography.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Trehalose Analog

This is a general protocol for "clicking" an alkyne-containing molecule onto an azido-trehalose analog.[16][17][18]

  • Reaction Setup:

    • Dissolve the azido-trehalose analog and the alkyne-functionalized molecule in a 1:1 mixture of a suitable organic solvent (e.g., tert-butanol or THF) and water.

    • Add a copper(II) sulfate solution.

    • Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

    • The reaction is typically complete within 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent.

    • Removal of the copper catalyst may be necessary and can be achieved by washing with an aqueous solution of EDTA or by passing the product through a silica plug.

    • The final product is purified by column chromatography.

Visualizations

Experimental_Workflow_Trehalose_Analog_Synthesis cluster_strategy Synthetic Strategy cluster_functionalization Regioselective Functionalization cluster_glycosylation De Novo Glycosylation start Start strategy Choose Synthesis Strategy start->strategy trehalose Native Trehalose strategy->trehalose Functionalization donor Glycosyl Donor (Protected) strategy->donor Glycosylation acceptor Glycosyl Acceptor (Protected) strategy->acceptor Glycosylation protection Regioselective Protection trehalose->protection modification Chemical Modification protection->modification deprotection Deprotection modification->deprotection end_node Final Trehalose Analog deprotection->end_node glycosylation Stereoselective Glycosylation donor->glycosylation acceptor->glycosylation deprotection2 Deprotection glycosylation->deprotection2 deprotection2->end_node

Caption: General workflow for the chemical synthesis of trehalose analogs.

Troubleshooting_Decision_Tree start Low Yield or Impure Product problem Identify Problem Area start->problem glycosylation Poor Stereoselectivity in Glycosylation problem->glycosylation Glycosylation Step regioselectivity Poor Regioselectivity problem->regioselectivity Functionalization Step azide_reaction Low Yield in Azide Substitution problem->azide_reaction Modification Step purification Purification Issues problem->purification Final Product solution_glycosylation1 Optimize Donor/Acceptor/ Promoter System glycosylation->solution_glycosylation1 solution_glycosylation2 Screen Solvents (e.g., Ethereal) glycosylation->solution_glycosylation2 solution_regio1 Use Bulky Protecting Groups for Primary OH regioselectivity->solution_regio1 solution_regio2 Use Diol-Specific Protecting Groups regioselectivity->solution_regio2 solution_regio3 Control Stoichiometry and Temperature regioselectivity->solution_regio3 solution_azide1 Improve Leaving Group (e.g., Triflate) azide_reaction->solution_azide1 solution_azide2 Increase Temperature and Use Crown Ether azide_reaction->solution_azide2 solution_purification1 Optimize Chromatography (Column, Solvent System) purification->solution_purification1 solution_purification2 Consider Recrystallization purification->solution_purification2

Caption: Troubleshooting decision tree for trehalose analog synthesis.

References

Technical Support Center: Overcoming Low Solubility of 4-Trehalosamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the low solubility of 4-trehalosamine in organic solvents. The information is presented in a question-and-answer format through FAQs and a troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in most organic solvents?

A1: this compound is an aminosugar derivative of trehalose, a naturally occurring non-reducing disaccharide.[1][2][3] Its molecular structure contains numerous polar hydroxyl (-OH) groups and a primary amine (-NH2) group. These functional groups readily form strong hydrogen bonds with water and other highly polar solvents. Conversely, common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are non-polar or weakly polar and cannot effectively break the strong intermolecular hydrogen bonding network of this compound, leading to very low solubility.

Q2: In which types of solvents can I expect this compound to dissolve?

A2: this compound is expected to have the highest solubility in polar protic solvents, particularly water. It also shows some solubility in polar aprotic solvents. For its parent molecule, trehalose, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol.[4] It is practically insoluble in non-polar solvents.

Q3: What are the primary strategies to increase the solubility of this compound in organic solvents for a reaction?

A3: There are two main strategies:

  • Solvent System Modification: Using highly polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF), or employing a co-solvent system where a small amount of a polar solvent is mixed with a less polar one.

  • Chemical Derivatization: Temporarily replacing the polar hydroxyl (-OH) and amine (-NH2) groups with non-polar protecting groups. This modification makes the molecule more "organic-like" and significantly increases its solubility in a wide range of organic solvents. Common methods include acetylation and silylation.[5][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My this compound will not dissolve in my chosen reaction solvent (e.g., THF, Dichloromethane).
  • Immediate Action:

    • Try Polar Aprotic Solvents: Attempt to dissolve the compound in a minimal amount of DMSO or DMF first, and then add this stock solution to your reaction mixture. Be aware that these solvents can affect certain reaction types.

    • Use a Co-Solvent: If your reaction tolerates it, add a small percentage of methanol or ethanol to your primary solvent to help break the solute's intermolecular forces.

  • Long-Term Solution (Chemical Modification):

    • If the above methods are incompatible with your experimental design, the most robust solution is to derivatize this compound to a soluble form. Acetylation or silylation of the hydroxyl groups dramatically increases hydrophobicity.[5][6]

Issue 2: I need to perform a reaction on the amine group, but the hydroxyls interfere and cause insolubility.
  • Recommended Strategy: Per-O-acetylation or Per-O-silylation. This involves protecting all the hydroxyl groups, leaving the amine group available for subsequent reactions (though the amine may also react depending on the chosen reagents).

    • Acetylation: Using acetic anhydride in pyridine will convert all -OH groups to acetate esters (-OAc). The resulting acetylated this compound is soluble in many organic solvents.

    • Silylation: Using a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) with trimethylchlorosilane (TMCS) in pyridine can convert the -OH groups to trimethylsilyl ethers (-OTMS).[7] These derivatives are highly soluble in non-polar solvents but are sensitive to moisture.

Solubility Data Overview

While specific quantitative solubility data for this compound is not widely published, the table below provides data for its parent compound, trehalose, which serves as a useful proxy. The presence of the amino group in this compound is expected to slightly increase its polarity.

SolventTypeSolubility of Trehalose (mg/mL)Expected Solubility of this compound
WaterPolar ProticVery high (~689 mg/mL at 20°C)Very High
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous Buffer~5 mg/mL[8]High
Dimethyl Sulfoxide (DMSO)Polar Aprotic~0.5 mg/mL[8]Moderate
MethanolPolar ProticSoluble[4]Moderate
EthanolPolar ProticSoluble[4]Low to Moderate
Dichloromethane (DCM)Non-polarInsolubleVery Low / Insoluble
Tetrahydrofuran (THF)Weakly Polar AproticInsolubleVery Low / Insoluble
Diethyl EtherNon-polarInsoluble[4]Very Low / Insoluble

Experimental Protocols & Visualizations

To effectively use this compound in organic synthesis, derivatization is often necessary. Below is a decision workflow and detailed protocols for common derivatization reactions.

Diagram 1: Decision Workflow for Solubilizing this compound

G A Start: Need to dissolve This compound in an organic solvent B Is the reaction compatible with polar aprotic solvents (e.g., DMSO, DMF)? A->B C Use minimal amount of DMSO or DMF as the solvent or co-solvent. B->C Yes D Is temporary chemical modification an option? B->D No E Choose a derivatization strategy: - Acetylation - Silylation D->E Yes I Re-evaluate synthetic route. Consider aqueous or biphasic reaction conditions. D->I No F Reaction requires anhydrous conditions? E->F G Proceed with Per-O-Acetylation (more stable) F->G No H Proceed with Per-O-Silylation (highly soluble, moisture sensitive) F->H Yes

Caption: Decision-making workflow for solubilization.

Diagram 2: General Derivatization Scheme

G sub This compound (Poorly Soluble) reag Protecting Group Reagent (e.g., Acetic Anhydride, BSA) sub->reag Reaction prod Derivatized this compound (Soluble in Organic Solvents) reag->prod Protection

Caption: Chemical modification to enhance solubility.

Protocol 1: Per-O-Acetylation of this compound

This protocol converts the hydroxyl groups to acetate esters, increasing organic solvent solubility.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a nitrogen atmosphere.

  • Dissolution: To the flask, add this compound (1 equivalent). Add anhydrous pyridine (approx. 10-20 mL per gram of substrate) and stir to suspend the solid.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (10 equivalents, one for each -OH and -NH2 group) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under nitrogen. The reaction mixture should become a clear, homogeneous solution as the acetylated product forms.

  • Quenching: Cool the mixture back to 0 °C and slowly quench the excess acetic anhydride by adding cold water or ice.

  • Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with cold 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude acetylated product.

  • Purification: The product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Per-O-Silylation of this compound (TMS Protection)

This protocol converts hydroxyl groups to trimethylsilyl (TMS) ethers, which are highly soluble in non-polar solvents but are sensitive to moisture. Silylation is a powerful technique for derivatizing sugars.[9][10]

Materials:

  • This compound (must be anhydrous)

  • Anhydrous Pyridine

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Toluene

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Ensure all glassware is rigorously dried. Add anhydrous this compound (1 equivalent) to the flask under a nitrogen atmosphere.

  • Solvent: Add anhydrous pyridine (approx. 10 mL per gram of substrate) and stir.

  • Silylating Agent: Add HMDS (5 equivalents) to the suspension.

  • Catalyst: Add TMCS (2.5 equivalents) dropwise. The TMCS acts as a catalyst and helps drive the reaction to completion. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC). The formation of a white precipitate (ammonium chloride) is expected.

  • Work-up: Dilute the reaction mixture with an anhydrous non-polar solvent like toluene or hexane.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, avoid any contact with water during the work-up , as this will hydrolyze the TMS ethers. The resulting silylated product should be used immediately in the next step.

References

Technical Support Center: Optimizing 4-Trehalosamine for Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-Trehalosamine for their cryopreservation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from trehalose for cryopreservation?

This compound is a structural analog of trehalose, a naturally occurring non-reducing disaccharide known for its cryoprotective properties.[1] Like trehalose, this compound is believed to protect cells from damage during freezing by stabilizing proteins and cellular membranes.[1][2] A key advantage of this compound is its high biological stability, as it is resistant to hydrolysis by trehalase, an enzyme that breaks down trehalose.[1] Additionally, it has a high buffering capacity around neutral pH, which can be beneficial for maintaining physiological conditions during the cryopreservation process.[1]

Q2: What is the recommended starting concentration of this compound for cryopreservation?

While specific optimal concentrations for this compound are still under investigation for a wide range of cell types, a good starting point can be extrapolated from studies on trehalose. For many cell types, the optimal concentration of trehalose typically ranges from 100 mM to 400 mM.[3] It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions, as concentrations above the optimum may have detrimental effects due to osmotic stress.[3][4]

Q3: Can this compound be used as a standalone cryoprotectant without DMSO?

Yes, one of the significant benefits of using trehalose and its analogs like this compound is the potential to reduce or eliminate the need for dimethyl sulfoxide (DMSO). DMSO is a common cryoprotectant that can be toxic to cells.[5][6] Studies have shown successful cryopreservation of various cell types using trehalose as the sole cryoprotectant.[3][7] However, the effectiveness of a DMSO-free protocol is highly cell-type dependent. For sensitive cells, a combination of a lower concentration of DMSO with this compound may yield better results.[3]

Q4: How do I get this compound inside the cells?

A major challenge with disaccharides like trehalose and its analogs is their low membrane permeability.[3][8] To be most effective, the cryoprotectant should be present on both sides of the cell membrane.[9] One common method to facilitate intracellular delivery is to pre-incubate the cells with this compound for a period, typically up to 24 hours, before initiating the freezing protocol.[3][6] This allows for gradual uptake by the cells.

Troubleshooting Guide

Issue 1: Low cell viability after thawing.

Possible Cause Suggested Solution
Suboptimal this compound Concentration The optimal concentration is cell-type specific.[10] Perform a dose-response experiment to determine the ideal concentration for your cells. Start with a range based on trehalose studies (e.g., 100 mM to 400 mM).[3]
Inadequate Intracellular Concentration Pre-incubate cells with this compound for an extended period (e.g., up to 24 hours) to allow for sufficient uptake.[3][6]
Incorrect Cooling Rate The recommended cooling rate for most cell types is a slow, controlled rate of approximately -1°C per minute.[10][11] Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) in a -80°C freezer.
Rapid Thawing is Crucial Thaw cells rapidly in a 37°C water bath to minimize the formation of damaging ice crystals.[10]
Cell Health Prior to Freezing Ensure cells are in the logarithmic growth phase and have high viability (>80% confluency) before cryopreservation.[10][11]

Issue 2: Cell clumping after thawing.

Possible Cause Suggested Solution
High Cell Concentration Freezing cells at too high a density can lead to aggregation.[11] Optimize the cell concentration in the freezing vial. A typical range is 1x10³ to 1x10⁶ cells/mL.[11]
Presence of Dissociating Agents Ensure complete removal of any dissociating agents (e.g., trypsin) used during cell harvesting, as residual amounts can cause clumping.[10]

Quantitative Data Summary

The following tables summarize optimal concentrations of trehalose found in various studies, which can serve as a reference for optimizing this compound concentrations.

Table 1: Optimal Trehalose Concentrations for Different Cell Types

Cell TypeOptimal Trehalose ConcentrationWith/Without DMSOReference
Human Cord Blood Hematopoietic Stem Cells146 mMWith 5% DMSO[3]
Human Adipose-Derived Stem Cells200 mMWith 3.3% DMSO[3]
Rabbit Spermatozoa100 mMWith 4% DMSO[3]
Ram Spermatozoa50-100 mMVaries[3]
Trypanosoma brucei200-400 mMWithout DMSO[3]
Human Hepatocyte Monolayer100 mM (pre-incubation)With 10% DMSO[3]
Human Embryonic Kidney Cells1.3 MWithout solvent[3]
Cattle Ovarian Granulosa200-400 mM (pre-incubation)With 5% DMSO and 5% EG[3]
Fish Embryonic Stem Cells0.2 MWith 0.8 M DMSO[5]
Bovine Endothelial Cells0.2 M (pre-incubation)0.2-0.4 M for cryopreservation[6]

Experimental Protocols

Protocol 1: General Cryopreservation Protocol with this compound

This protocol provides a general guideline. Optimization of incubation times and concentrations is recommended for each cell type.

  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase.

    • Centrifuge the cell suspension and resuspend the pellet in a suitable culture medium.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be above 90%.

  • Pre-incubation with this compound (Optional but Recommended):

    • Resuspend the cell pellet in a culture medium containing the desired concentration of this compound (e.g., starting with 100-200 mM).

    • Incubate the cells for a predetermined period (e.g., 4 to 24 hours) under standard culture conditions.

  • Preparation of Cryopreservation Medium:

    • Prepare a freezing medium containing the optimized concentration of this compound in a basal medium (e.g., DMEM or PBS). If using in combination with DMSO, add the desired concentration of DMSO (e.g., 5-10%).

  • Freezing Procedure:

    • Centrifuge the pre-incubated cells and resuspend the pellet in the prepared cryopreservation medium at the desired cell density (e.g., 1x10⁶ cells/mL).

    • Aliquot the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours to achieve a cooling rate of approximately -1°C/minute.

    • Transfer the vials to long-term storage in liquid nitrogen (-196°C).

  • Thawing Procedure:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Immediately transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the cryoprotectant.

    • Centrifuge the cells to remove the cryopreservation medium.

    • Resuspend the cell pellet in a fresh culture medium and plate for culture.

Protocol 2: Cell Viability Assessment Post-Thaw

Several methods can be used to assess cell viability after thawing:

  • Dye Exclusion Assays (e.g., Trypan Blue): Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.

  • Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[12][13]

  • Fluorometric Assays (e.g., Resazurin): Resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.[6][12]

Visualizations

Cryopreservation_Workflow Cryopreservation Workflow with this compound cluster_prep Cell Preparation cluster_preincubation Pre-incubation cluster_freezing Freezing cluster_thawing Thawing and Recovery Harvest Harvest Healthy Cells (Logarithmic Growth Phase) Wash Wash and Resuspend Cells Harvest->Wash Count Cell Count and Viability Assessment Wash->Count Preincubate Incubate with This compound (e.g., 4-24 hours) Count->Preincubate Prepare_Medium Prepare Cryopreservation Medium with this compound Resuspend Resuspend Cells in Cryopreservation Medium Preincubate->Resuspend Prepare_Medium->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Slow_Freeze Controlled Slow Freezing (-1°C/minute to -80°C) Aliquot->Slow_Freeze Store Transfer to Liquid Nitrogen (-196°C) Slow_Freeze->Store Rapid_Thaw Rapid Thawing (37°C Water Bath) Store->Rapid_Thaw Dilute Dilute with Warm Medium Rapid_Thaw->Dilute Wash_Thaw Wash to Remove Cryoprotectant Dilute->Wash_Thaw Culture Resuspend and Culture Wash_Thaw->Culture

Caption: A typical experimental workflow for cryopreservation using this compound.

Cryoprotective_Mechanism Simplified Cryoprotective Mechanism cluster_cell During Freezing cluster_protection Protective Actions cluster_outcome Result Cell Cell Membrane Membrane Stabilization Protein Protein Stabilization Ice Inhibition of Ice Crystal Growth Viability Increased Cell Viability Post-Thaw Membrane->Viability Protein->Viability Ice->Viability Trehalosamine This compound Trehalosamine->Cell interacts with Trehalosamine->Membrane Trehalosamine->Protein Trehalosamine->Ice

Caption: Simplified diagram of this compound's cryoprotective actions.

References

Technical Support Center: Troubleshooting Cell Toxicity with 4-Trehalosamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected cell toxicity when using 4-Trehalosamine in cell culture. While this compound is generally reported as a non-toxic trehalose analog with cell-protective properties, this guide addresses potential issues that may arise during its application.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is designed to systematically identify the potential source of cell toxicity in your experiments involving this compound.

Q1: My cells are dying after treatment with this compound. Is the compound itself toxic?

While direct toxicity from high-purity this compound is unexpected, it's crucial to first rule out other common sources of cytotoxicity.[1] This guide will walk you through a process of elimination.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been correctly identified. Impurities from synthesis or degradation can be toxic to cells.

  • Evaluate Solvent Toxicity: The solvent used to dissolve this compound may be the source of toxicity.[3] A solvent control (media with the same concentration of solvent used to deliver the compound) is essential.

  • Optimize Compound Concentration: Even generally non-toxic compounds can have detrimental effects at excessively high concentrations. A dose-response experiment is critical to determine the optimal, non-toxic working concentration for your specific cell type.

  • Check for Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) is a frequent cause of cell death in culture.[4][5]

  • Assess Basal Cell Health and Culture Conditions: Sub-optimal culture conditions can sensitize cells to any experimental treatment.

Below is a logical workflow to diagnose the source of the observed cytotoxicity.

G start Start: Observed Cell Toxicity purity 1. Verify Compound Purity & Identity start->purity solvent 2. Run Solvent Toxicity Control purity->solvent Purity Confirmed purity_issue Impurity/Degradation is Likely Cause purity->purity_issue Purity Issue Found dose 3. Perform Dose-Response Experiment solvent->dose Solvent Not Toxic solvent_issue Solvent is Toxic at Working Concentration solvent->solvent_issue Toxicity Observed in Solvent Control contamination 4. Check for Contamination dose->contamination Toxicity Persists at Low Concentrations dose_issue Concentration is Too High dose->dose_issue Toxicity is Dose-Dependent culture 5. Assess Basal Culture Health contamination->culture No Contamination Detected contamination_issue Contamination is the Cause contamination->contamination_issue Contamination Found conclusion Conclusion: Identify Source of Toxicity culture->conclusion culture_issue Sub-optimal Culture Conditions are a Factor culture->culture_issue Poor Basal Health Observed

Caption: Troubleshooting workflow for this compound cytotoxicity.

Q2: How can I be sure my this compound is pure and what I think it is?

It is critical to use high-quality reagents to ensure experimental reproducibility.[3]

Recommendations:

  • Source from a reputable vendor: A reliable vendor will provide a Certificate of Analysis (CofA) with data on purity and identity (e.g., NMR, mass spectrometry).[3]

  • Proper Storage: Store this compound according to the manufacturer's instructions to prevent degradation. Typically, this is at -20°C or -80°C for long-term storage, especially once in solution.[6]

Q3: What concentration of this compound should I use?

The optimal concentration will be cell-type dependent. While some reports on the parent molecule, trehalose, use concentrations in the millimolar range, it is crucial to determine this empirically for this compound and your specific system.

Experimental Approach: Dose-Response Curve

A dose-response experiment is essential to identify a non-toxic working concentration.

ParameterRecommendation
Cell Seeding Density Plate cells at a density that ensures they are in the logarithmic growth phase during the experiment.
Concentration Range Test a broad range of concentrations (e.g., logarithmic dilutions from 1 µM to 10 mM).
Incubation Time Match the planned duration of your main experiment.
Controls Include an untreated control and a solvent-only control.
Readout Use a quantitative cell viability assay (e.g., MTT, Resazurin, or Trypan Blue exclusion).[7]

Table 1: Example Dose-Response Experiment Setup

Well #This compound Conc.Solvent (e.g., DMSO) Conc.Cell Treatment
1-30 µM (Untreated)0%Media Only
4-60 µM (Solvent Control)0.1%Solvent + Media
7-91 µM0.1%Compound + Media
10-1210 µM0.1%Compound + Media
13-15100 µM0.1%Compound + Media
16-181 mM0.1%Compound + Media
19-2110 mM0.1%Compound + Media
Q4: The solvent I'm using might be the problem. How do I test for this?

Solvent toxicity is a common issue, especially with solvents like DMSO at higher concentrations.[3][6]

Best Practices:

  • Use a Solvent Control: Always include a control group of cells treated with the highest concentration of the solvent used in your experiment.

  • Minimize Solvent Concentration: Aim for a final solvent concentration of <0.5%, and ideally <0.1%, in your culture medium.[6]

  • Choose an Appropriate Solvent: While DMSO is common, check the solubility of this compound in other less toxic solvents like water or PBS if possible.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate with cultured cells

  • This compound and solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (and controls) for the specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

Materials:

  • Cell suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest Cells: Collect your treated and control cells and create a single-cell suspension.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to sit for 1-2 minutes.

  • Counting: Load the mixture onto a hemocytometer. Count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Total Cells = Viable + Non-viable cells

    • % Viability = (Number of viable cells / Total number of cells) x 100

Potential Cellular Pathways

While this compound itself is not known to induce toxicity, its parent compound, trehalose, is known to modulate cellular pathways, primarily by inducing autophagy.[2][9][10] It's conceivable that derivatives or high concentrations of this compound could hyper-activate these pathways.

G cluster_0 Cellular Environment cluster_1 Potential Cellular Response trehalosamine This compound mTOR mTOR Pathway trehalosamine->mTOR Inhibition (hypothesized) autophagy Autophagy Induction mTOR->autophagy Inhibition protein_clearance Clearance of Misfolded Proteins autophagy->protein_clearance apoptosis Apoptosis (at excessive levels) autophagy->apoptosis Dysregulation homeostasis Cellular Homeostasis protein_clearance->homeostasis

References

preventing degradation of 4-Trehalosamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Trehalosamine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is an amino sugar analog of trehalose, a naturally occurring disaccharide.[1] It is of significant interest in research and drug development due to its biological stability, particularly its resistance to hydrolysis by the enzyme trehalase, which readily degrades trehalose.[1][2] Maintaining the stability of this compound in solution is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: While this compound is known for its high biological stability, its chemical stability in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, such as hydrolysis.

  • Light Exposure: Prolonged exposure to UV light may induce photodegradation of sugar molecules.[3][4]

  • Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the sugar molecule.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.

  • pH: Solutions should be prepared in buffers with a pH close to neutral (pH 6.0-7.5). This compound itself has a buffering capacity around a pKa of 6.99.[5]

  • Light: Protect solutions from light by using amber vials or storing them in the dark.

  • Container: Use inert glass or polypropylene containers to prevent leaching of contaminants and adsorption of the compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Loss of biological activity in the experiment Degradation of this compound in the stock or working solution.1. Prepare a fresh solution of this compound. 2. Verify the pH of the solution. 3. Check the storage conditions (temperature and light exposure). 4. Perform a purity analysis of the solution using HPLC.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products.1. Identify potential degradation products by mass spectrometry. 2. Conduct a forced degradation study to confirm the identity of the degradants. 3. Optimize solution preparation and storage to minimize the formation of these impurities.
Change in the physical appearance of the solution (e.g., color change, precipitation) Significant degradation or contamination.1. Discard the solution. 2. Prepare a fresh solution using high-purity water and sterile techniques. 3. Ensure the solubility of this compound at the desired concentration and pH.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound solutions under various conditions. This data is illustrative and based on typical stability profiles for similar molecules. Actual stability should be determined experimentally.

Table 1: Effect of Temperature on the Stability of this compound (0.1 M in pH 7.0 Phosphate Buffer)

Storage Temperature (°C)% Purity after 1 Month% Purity after 3 Months% Purity after 6 Months
4>99%>99%>98%
25>98%>95%>90%
40>95%>90%>80%

Table 2: Effect of pH on the Stability of this compound (0.1 M solution stored at 25°C for 3 months)

pH% Purity after 3 Months
3.0<85%
5.0>90%
7.0>95%
9.0>90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[6][7][8]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-purity water
  • pH meter
  • HPLC system with a suitable column (e.g., amino or HILIC) and detector (e.g., ELSD, CAD, or MS)
  • UV-Vis spectrophotometer
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.

    • Keep at room temperature and analyze by HPLC at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Prepare a 1 mg/mL solution of this compound in high-purity water.

    • Incubate at 80°C for 24, 48, and 72 hours.

    • Analyze by HPLC at each time point.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in high-purity water.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24, 48, and 72 hours.

    • Analyze by HPLC at each time point. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all samples by HPLC to determine the percentage of this compound remaining and the formation of any degradation products.
  • Use a mass spectrometer coupled to the HPLC to identify the mass of the degradation products.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_molecule cluster_products Potential Degradation Products Acid Acidic pH Hydrolysis Hydrolysis Products (e.g., Glucose, Aminoglucose) Acid->Hydrolysis Glycosidic Bond Cleavage Base Alkaline pH Base->Hydrolysis Heat High Temperature Heat->Hydrolysis Light UV Light Photodegradation Photodegradation Products Light->Photodegradation Trehalosamine This compound (Stable) Oxidation Oxidation Products

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow start Start: This compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis Analytical Testing (HPLC, LC-MS) sampling->analysis data Data Analysis: - Purity Assessment - Degradant Identification analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Efficiency of 4-Trehalosamine-Based Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Trehalosamine-based labeling techniques. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, from probe synthesis to final imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for labeling?

This compound is an analog of trehalose, a sugar utilized by various organisms, including Mycobacterium tuberculosis. Its key advantage is its resistance to degradation by the enzyme trehalase, which is prevalent in many biological systems.[1] This stability makes this compound an excellent scaffold for developing molecular probes. Its chemical structure allows for the attachment of fluorescent dyes or other reporter molecules, enabling researchers to track and visualize biological processes where trehalose is involved, such as the cell wall synthesis in mycobacteria.

Q2: What are the primary applications of this compound-based labeling?

The primary application of this compound-based labeling is in the study of Mycobacterium tuberculosis and other mycobacteria.[1] Fluorescently labeled this compound derivatives, such as DMN-Tre, are used to specifically label the mycobacterial cell wall.[2] This allows for:

  • Visualization of bacteria: Tracking bacterial location and morphology within host cells or in culture.

  • High-content screening: Developing assays to screen for new anti-tuberculosis drugs.

  • Studying cell wall dynamics: Investigating the processes of cell wall synthesis and remodeling.

Q3: What is the mechanism behind this compound-based labeling of mycobacteria?

In mycobacteria, labeled this compound analogs are incorporated into the cell wall through the action of the antigen 85 (Ag85) complex. These enzymes are mycolyltransferases that catalyze the transfer of mycolic acids to trehalose, forming trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are essential components of the mycobacterial outer membrane.[2] The Ag85 enzymes recognize the trehalose scaffold of the labeled this compound and incorporate it into the cell wall, effectively tagging the bacteria with the fluorescent probe.

Q4: What are the advantages of chemoenzymatic synthesis for preparing this compound probes?

Chemoenzymatic synthesis, particularly using the enzyme trehalose synthase (TreT), offers significant advantages over purely chemical synthesis methods for producing this compound probes.[3][4][5] These benefits include:

  • Higher Yields: Enzymatic reactions are often more efficient and produce higher yields of the desired product.

  • Fewer Steps: Chemoenzymatic routes can significantly reduce the number of synthesis and purification steps.

  • Stereospecificity: Enzymes provide high stereoselectivity, avoiding the formation of unwanted isomers that can be difficult to separate.[3]

  • Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild conditions, which is more environmentally friendly.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound probes and their application in mycobacterial labeling.

Probe Synthesis (Chemoenzymatic)
Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound derivative Inactive TreT enzyme.- Ensure proper storage of the enzyme at 4°C. - Verify the activity of the enzyme using a positive control reaction.
Suboptimal reaction conditions.- Optimize the concentrations of substrates (e.g., glucose analog and UDP-sugar).[3] - Ensure the reaction buffer has the correct pH (typically around 8.0).[3] - Verify the incubation temperature (e.g., 70°C for T. tenax TreT).[3]
Poor substrate for TreT enzyme.The TreT enzyme from T. tenax has been shown to have low tolerance for 4-position-modified glucose analogs.[6] Consider using a different enzymatic strategy or a chemical synthesis approach for these specific derivatives.
Difficulty in purifying the final probe Incomplete separation from unreacted substrates or byproducts.- For removal of enzyme and ionic species, use spin dialysis and mixed-bed ion exchange.[7] - If unreacted glucose analog remains, consider using size-exclusion chromatography.[8] - For fluorescently labeled probes, reverse-phase chromatography (e.g., C8 or C18 column) can be effective.[8]
Probe instability.- Store the purified probe in a suitable buffer and protect it from light, especially for fluorescent derivatives. - For long-term storage, consider lyophilization.
Mycobacterial Labeling and Imaging
Problem Possible Cause(s) Recommended Solution(s)
Weak or no fluorescent signal Low probe concentration.Optimize the probe concentration. Titrate the probe concentration to find the optimal balance between signal intensity and background. For DMN-Tre, concentrations between 75-100 µM have been shown to be effective.
Insufficient incubation time.Increase the incubation time to allow for sufficient uptake and incorporation of the probe. For DMN-Tre, full labeling can be observed as early as 24 hours.
Low metabolic activity of bacteria.Ensure that the mycobacteria are in a metabolically active state (e.g., logarithmic growth phase) during labeling, as the incorporation is an active process.
Inefficient probe uptake.Some bulky fluorescent tags may hinder the transport of the trehalose analog into the cell. Consider using smaller, "clickable" tags (e.g., azides) for initial labeling, followed by reaction with a fluorescent reporter.
High background fluorescence Non-specific binding of the probe.- Include wash steps after the labeling incubation to remove unbound probe. - Use a blocking agent if non-specific binding to other cellular components is suspected.
Autofluorescence of cells or media.- Image an unlabeled control sample to assess the level of autofluorescence. - Use imaging software to subtract the background fluorescence. - Choose a fluorescent probe with an emission wavelength that minimizes overlap with the autofluorescence spectrum.
Photobleaching Excessive exposure to excitation light.- Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium for fixed samples.
Instability of the fluorophore.Select photostable fluorescent dyes for conjugation to the this compound.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of a this compound-Azide Probe

This protocol describes the synthesis of an azide-functionalized this compound derivative using the TreT enzyme, which can be subsequently used for "click" chemistry-based labeling.

Materials:

  • 4-Azido-4-deoxy-D-glucose

  • Uridine diphosphate glucose (UDP-glucose)

  • Magnesium chloride (MgCl₂)

  • Trehalose synthase (TreT) from Thermoproteus tenax

  • Tris-HCl buffer (50 mM, pH 8.0) containing 300 mM NaCl

  • Spin dialysis units

  • Mixed-bed ion exchange resin

Procedure:

  • In a microcentrifuge tube, combine 4-azido-4-deoxy-D-glucose (to a final concentration of 20 mM), UDP-glucose (40 mM), and MgCl₂ (20 mM).

  • Add the TreT enzyme to a final concentration of 10 µM.

  • Bring the final reaction volume to 1 mL with Tris-HCl buffer.

  • Incubate the reaction mixture at 70°C for 1 hour with gentle shaking.

  • Cool the reaction on ice.

  • Purify the product by first removing the enzyme using a spin dialysis unit with an appropriate molecular weight cutoff.

  • Further purify the product by passing it through a mixed-bed ion exchange resin to remove unreacted UDP-glucose and other ionic species.

  • The final product, 4-azido-4-deoxy-trehalose, can be quantified and used for subsequent click chemistry reactions.

Protocol 2: Fluorescent Labeling of M. smegmatis with a this compound-Azide Probe

This protocol outlines the labeling of Mycobacterium smegmatis with the synthesized azide probe, followed by fluorescent detection via a click reaction.

Materials:

  • M. smegmatis culture in logarithmic growth phase

  • 4-azido-4-deoxy-trehalose (from Protocol 1)

  • Fluorescently-labeled alkyne (e.g., DBCO-Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Add the 4-azido-4-deoxy-trehalose probe to the M. smegmatis culture to a final concentration of 50 µM.

  • Incubate the culture for 16-24 hours at 37°C.

  • Harvest the cells by centrifugation and wash three times with PBS to remove the excess probe.

  • Resuspend the cells in PBS.

  • Add the fluorescently-labeled alkyne (e.g., DBCO-Fluor 488) to a final concentration of 5 µM.

  • Incubate for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS to remove the unreacted fluorescent alkyne.

  • Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Bacterial Labeling cluster_imaging Imaging s1 Combine Substrates: 4-Azido-glucose, UDP-glucose, MgCl2 s2 Add TreT Enzyme s1->s2 s3 Incubate at 70°C s2->s3 s4 Purify Probe: Spin Dialysis & Ion Exchange s3->s4 l1 Incubate M. smegmatis with Azide Probe s4->l1 Purified Probe l2 Wash to Remove Excess Probe l1->l2 l3 Click Reaction with Fluorescent Alkyne l2->l3 l4 Wash to Remove Excess Fluorophore l3->l4 i1 Mount Cells on Slide l4->i1 Labeled Cells i2 Fluorescence Microscopy i1->i2

Caption: Workflow for this compound-based labeling of mycobacteria.

signaling_pathway cluster_cell Mycobacterium probe Fluorescent This compound Probe ag85 Antigen 85 Complex probe->ag85 Uptake & Recognition extracellular Extracellular Space cell_wall Mycobacterial Cell Wall cytoplasm Cytoplasm tmm Labeled Trehalose Monomycolate (TMM) ag85->tmm Mycolic Acid Transfer tdm Labeled Trehalose Dimycolate (TDM) tmm->tdm Further Mycolation

Caption: Incorporation of this compound probes into the mycobacterial cell wall.

References

dealing with aggregation of 4-Trehalosamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Trehalosamine derivatives. The following information is based on established principles of small molecule aggregation and is intended to help resolve common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound derivative solution appears cloudy or has visible particulates. What should I do?

A1: Cloudiness or visible particulates are strong indicators of aggregation or precipitation. The first step is to confirm if the observation is due to aggregation.

  • Initial Verification: Gently vortex the solution. If the particulates temporarily disperse but reappear, it is likely aggregation. You can also perform a simple centrifugation test: spin down a sample of the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is formed and the supernatant's activity in your assay is reduced, aggregation is a likely cause.[1]

  • Solubility Check: Re-evaluate the concentration of your derivative against its expected solubility in the chosen solvent. You may be exceeding the solubility limit.

Q2: I am observing inconsistent or non-reproducible results in my biological assays. Could aggregation of my this compound derivative be the cause?

A2: Yes, inconsistent results are a classic sign of compound aggregation. Aggregates can lead to false positives by non-specifically interacting with proteins or other components in your assay.[2][3][4]

  • Critical Aggregation Concentration (CAC): Determine if your working concentration is above the CAC. You can screen for aggregation at various concentrations using methods like Dynamic Light Scattering (DLS) or a fluorescence-based assay.[3][5]

  • Detergent Sensitivity: A common method to check for aggregation-based activity is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer.[6][7] If the observed activity is significantly reduced in the presence of the detergent, it is likely an artifact of aggregation.[8]

Q3: My NMR spectrum for the this compound derivative shows broad peaks. What does this indicate?

A3: Peak broadening in NMR spectra can be an indication of aggregation.[9][10] When small molecules form larger aggregates, their tumbling rate in solution slows down, leading to broader signals.

  • Dilution Study: Acquire NMR spectra at several different concentrations. If the peaks sharpen upon dilution, this suggests that the compound is aggregating at higher concentrations.[7][9]

  • DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) can be a powerful tool. This technique separates NMR signals based on the diffusion coefficient of the molecules. Aggregated species will diffuse more slowly than monomers and will appear as distinct species in the DOSY plot.[11][12]

Q4: How can I prevent or reduce the aggregation of my this compound derivative?

A4: Preventing aggregation often involves modifying the solution conditions or the formulation.

  • Adjust pH and Ionic Strength: Since this compound derivatives possess an amine group, their charge state is pH-dependent. Moving the pH away from the isoelectric point can increase electrostatic repulsion between molecules and improve solubility. Similarly, adjusting the ionic strength (salt concentration) can either shield charges and promote aggregation or, in some cases, improve solubility.[13][14][15][16][17] The effect is compound-dependent and needs to be determined empirically.

  • Use of Excipients: Consider the addition of stabilizing excipients. Sugars like sucrose or additional trehalose can sometimes help.[18][19] For more hydrophobic derivatives, the inclusion of non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can be effective.[18][20][21][22]

  • Lower the Concentration: If possible, perform your experiments at a concentration below the determined CAC.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the aggregation of this compound derivatives?

A1: The primary factors include:

  • Concentration: Above a certain concentration (the Critical Aggregation Concentration), molecules will begin to self-assemble.[3]

  • pH: The pH of the solution affects the protonation state of the amine group on the this compound core, influencing its charge and electrostatic interactions.[14][15][16]

  • Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions, either shielding charges and promoting aggregation or stabilizing the solvated state.[13][14][17]

  • Temperature: Temperature can affect both the solubility of the compound and the thermodynamics of the aggregation process.[16]

  • Structure of the Derivative: The nature of the chemical modifications on the this compound scaffold is critical. Long hydrophobic chains, for instance, can impart amphiphilic properties, leading to micelle formation.

Q2: At what size are aggregates of this compound derivatives considered problematic?

A2: Colloidal aggregates that interfere with biological assays are typically in the range of tens to hundreds of nanometers in diameter.[2][6] These particles are large enough to sequester proteins non-specifically through surface adsorption.[2]

Q3: What techniques can I use to characterize the aggregates of my this compound derivative?

A3: Several biophysical techniques are well-suited for characterizing small molecule aggregation:

  • Dynamic Light Scattering (DLS): This is a primary method for determining the size and size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[2][5][23][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect aggregation through changes in chemical shifts, peak broadening, and diffusion rates (DOSY).[7][9][11][12][26]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) or other aggregation-sensitive probes can provide a high-throughput method to screen for aggregation.[27][28][29]

  • Surface Plasmon Resonance (SPR): SPR can help differentiate between true binding events and non-specific interactions caused by aggregation.[30][31]

  • Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the aggregate morphology.[32][33]

Q4: Can aggregation ever be beneficial?

A4: While often problematic in in-vitro assays, in some contexts, such as drug delivery, controlled aggregation can be beneficial. For orally-dosed drugs, aggregation in the intestinal fluid has been shown to potentially increase bioavailability.[2][6]

Data Presentation

Table 1: Influence of Experimental Parameters on Aggregation of Amine-Containing Saccharide Derivatives

This table summarizes the likely effects of changing experimental conditions on the aggregation behavior of this compound derivatives, based on general principles for similar molecules.

ParameterChangePotential Effect on AggregationRationale
Concentration IncreaseIncrease Higher probability of intermolecular interactions leading to self-assembly above the CAC.[3]
pH Move towards pKaIncrease Reduced net charge near the isoelectric point minimizes electrostatic repulsion.[16]
Move away from pKaDecrease Increased net charge enhances electrostatic repulsion, favoring solvation.[15]
Ionic Strength IncreaseVariable Can either decrease aggregation by stabilizing solvated ions or increase it by shielding repulsive charges.[13][14][17]
Temperature IncreaseVariable Can increase solubility (decreasing aggregation) or promote hydrophobic interactions (increasing aggregation).[16]
Addition of Detergent Add >0.01%Decrease Detergent molecules can disrupt and prevent the formation of hydrophobic aggregates.[6][7]
Addition of Excipients Add sugars/polyolsDecrease Can stabilize the native conformation and increase solubility.[18][19]

Experimental Protocols

1. Characterization of Aggregation by Dynamic Light Scattering (DLS)

  • Objective: To determine the size distribution of particles in the this compound derivative solution.

  • Methodology:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the derivative in the final assay buffer. It is crucial to use the exact same buffer as in the experiment of interest. Include a buffer-only control.

    • Filter all buffers using a 0.22 µm filter to remove dust and other contaminants.

    • Transfer the samples to a clean, low-volume DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., 25°C).

    • Acquire data by measuring the time-dependent fluctuations in scattered light intensity.[23]

    • The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

  • Interpretation: A monomodal peak at a small hydrodynamic radius (< 5 nm) with a low PDI (< 0.2) is indicative of a non-aggregated sample. The appearance of larger species (e.g., > 50 nm) or a high PDI suggests the presence of aggregates.[5][24]

2. NMR-Based Dilution Assay for Aggregation

  • Objective: To detect aggregation by observing concentration-dependent changes in the NMR spectrum.

  • Methodology:

    • Prepare a high-concentration stock solution of the this compound derivative in the desired aqueous buffer (e.g., phosphate buffer in D₂O).

    • Prepare a series of dilutions from this stock solution (e.g., 200 µM, 100 µM, 50 µM, 10 µM).

    • Acquire a standard 1D ¹H NMR spectrum for each concentration under identical experimental conditions (e.g., temperature, number of scans).[7]

    • Carefully process all spectra with identical parameters.

  • Interpretation: Compare the peak shapes and chemical shifts across the dilution series. A significant sharpening of peaks and potential small shifts in resonance positions upon dilution are strong indicators that the compound was aggregated at higher concentrations.[9][10]

3. Fluorescence-Based Aggregation Assay

  • Objective: To screen for aggregation using an aggregation-sensitive fluorescent dye.

  • Methodology:

    • Prepare a working solution of an aggregation-sensitive dye (e.g., Thioflavin T or a commercially available probe for small molecule aggregation) in the assay buffer.

    • In a multi-well plate (e.g., 384-well non-binding plate), add the dye solution to each well.[28]

    • Add the this compound derivative at a range of concentrations to the wells. Include buffer-only and dye-only controls.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Interpretation: A significant increase in fluorescence intensity that is dependent on the concentration of the this compound derivative suggests the formation of aggregates to which the dye is binding.[27][29]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_analysis Analysis & Confirmation cluster_outcome Outcome prep Prepare Derivative in Assay Buffer (Multiple Concentrations) dls Dynamic Light Scattering (DLS) prep->dls Test Samples nmr NMR Dilution Study prep->nmr Test Samples fluor Fluorescence Assay prep->fluor Test Samples analyze Analyze Data for Signs of Aggregation (e.g., Large Particles, Broad Peaks) dls->analyze nmr->analyze fluor->analyze detergent Detergent Sensitivity Test (e.g., add 0.01% Triton X-100) analyze->detergent If Aggregation Suspected no_agg No Aggregation Detected analyze->no_agg No Signs of Aggregation agg Aggregation Confirmed detergent->agg Activity Reduced detergent->no_agg Activity Unchanged

Workflow for identifying and characterizing aggregation.

troubleshooting_tree decision decision action action start Inconsistent Assay Results or Visual Precipitate d1 Is compound concentration high (>10 µM)? start->d1 d2 Perform DLS or NMR Dilution Study d1->d2 Yes a5 Aggregation is Unlikely. Investigate Other Assay Variables. d1->a5 No d3 Aggregation Detected? d2->d3 d3->a5 No a1 Determine CAC. Test with 0.01% Detergent d3->a1 Yes d4 Does Detergent Resolve Issue? a1->d4 a2 Incorporate Detergent in Assay or Work Below CAC d4->a2 Yes a3 Modify Buffer: Adjust pH / Ionic Strength d4->a3 No a4 Re-synthesize Derivative to Improve Solubility a3->a4

Troubleshooting decision tree for suspected aggregation.

signaling_pathway cluster_info cluster_agg Potential Interference info Long-chain this compound derivatives can induce autophagy. compound This compound Derivative agg Aggregates (>100 nm) compound->agg Self-assembles at high concentration mTORC1 mTORC1 compound->mTORC1 Inhibits (?) stress Cellular Stress (Non-specific) agg->stress Causes Autophagosome Autophagosome Formation stress->Autophagosome Induces (Artifact) ULK1 ULK1 Complex mTORC1->ULK1 Inhibits ULK1->Autophagosome Initiates

Aggregation artifact in a hypothetical signaling pathway.

References

Technical Support Center: Protocol Optimization for 4-Trehalosamine in Autophagy Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing 4-Trehalosamine in autophagy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in autophagy research?

A1: this compound is a synthetic analog of trehalose, a naturally occurring disaccharide. Unlike trehalose, which is readily degraded by the enzyme trehalase in mammalian cells, this compound is resistant to this enzymatic cleavage, offering greater stability in experimental settings.[1] It is investigated for its potential to modulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Some studies suggest that this compound may be a more potent inducer of autophagy than trehalose itself.[2]

Q2: What is the proposed mechanism of action for this compound in autophagy induction?

A2: The primary proposed mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] this compound, similar to trehalose, is thought to be taken up by cells and accumulate in lysosomes. This accumulation can lead to mild lysosomal stress, which in turn inhibits the activity of the mTORC1 complex on the lysosomal surface.[5][6] Inhibition of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of TFEB. Once in the nucleus, TFEB activates the transcription of genes involved in autophagy and lysosome formation.[7][8]

Q3: Is this compound an autophagy inducer or an autophagic flux blocker?

A3: This is a critical point of consideration and an area of active research. Some studies have shown that trehalose and its analogs can lead to the accumulation of autophagosomes, which could be interpreted as a blockage of autophagic flux (the entire process from autophagosome formation to degradation).[9] However, other evidence suggests that it genuinely induces autophagy by activating TFEB.[3][4] It is crucial to perform autophagic flux assays to distinguish between these two possibilities in your specific experimental model.

Q4: What is the recommended concentration range for this compound in cell culture?

A4: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on existing literature, a starting point for optimization could be in the range of 50 mM to 100 mM. For example, a concentration of 50 mM has been used in OVK18 human ovarian cancer cells, while 100 mM has been used in SH-SY5Y neuroblastoma cells.[2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line of interest.

Q5: What is the stability of this compound in cell culture medium?

A5: this compound is known to be stable and resistant to degradation by mammalian trehalase.[2] This stability is a key advantage over trehalose for in vitro studies. It is expected to remain stable in standard cell culture media like DMEM under normal incubation conditions (37°C, 5% CO2).

Troubleshooting Guide

Issue 1: No significant increase in LC3-II levels is observed after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 mM to 200 mM) to identify the optimal concentration for your cell line.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. Autophagic responses can be transient.
Cell Line Insensitivity Some cell lines may be less responsive to this compound. Consider using a positive control for autophagy induction (e.g., starvation, rapamycin) to ensure the assay is working. If the positive control works, your cell line may not be a suitable model for this compound studies.
Poor Antibody Quality Use a validated antibody for LC3. Ensure proper western blot conditions, including the use of a PVDF membrane and appropriate gel percentage for resolving LC3-I and LC3-II.
High Basal Autophagy If your cells have a high basal level of autophagy, the induction by this compound may be masked. In this case, measuring autophagic flux is essential.

Issue 2: p62/SQSTM1 levels do not decrease or even increase after treatment.

Possible Cause Troubleshooting Step
Blockage of Autophagic Flux An increase in p62 can indicate a blockage in the later stages of autophagy (lysosomal degradation). Perform an autophagic flux assay by co-treating with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in p62 in the presence of the inhibitor would suggest that this compound is indeed inducing autophagosome formation, but there might be an issue with their degradation.
Transcriptional Upregulation of p62 TFEB activation can lead to the transcriptional upregulation of p62.[7] This can mask the degradation of the p62 protein. Consider measuring p62 mRNA levels by qRT-PCR to assess this possibility.
Insufficient Treatment Time The degradation of p62 may occur at later time points than the initial increase in LC3-II. Extend the treatment duration and perform a time-course analysis.

Issue 3: Observed cytotoxicity at the tested concentrations.

Possible Cause Troubleshooting Step
Concentration is too high Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the IC50 value of this compound for your specific cell line. Use concentrations well below the cytotoxic range for your autophagy experiments.
Contamination of the compound Ensure the purity of the this compound used. If possible, obtain the compound from a reputable supplier and check its purity.
Off-target effects While not extensively documented for this compound, off-target effects are always a possibility. If cytotoxicity persists at concentrations where autophagy is expected to be induced, consider investigating other cellular pathways that might be affected.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and expected outcomes. Note that these are starting points, and optimization for your specific experimental system is crucial.

Table 1: Recommended Concentration Ranges of this compound for Autophagy Induction

Cell LineRecommended Starting Concentration (mM)Incubation Time (hours)Reference
OVK18 (Human Ovarian Cancer)5024[2]
SH-SY5Y (Human Neuroblastoma)10014[2]
General Starting Range25 - 10012 - 48Empirical

Table 2: Expected Quantitative Changes in Autophagy Markers with this compound Treatment

MarkerExpected Change with Autophagy InductionExpected Change with Autophagic Flux BlockMethod of Quantification
LC3-II/LC3-I Ratio IncreaseSignificant IncreaseWestern Blot
p62/SQSTM1 DecreaseIncrease or No ChangeWestern Blot
TFEB Nuclear Translocation Increase in nuclear fractionMay or may not be affectedWestern Blot, Immunofluorescence
Autophagic Flux (LC3-II turnover) Increased LC3-II accumulation with lysosomal inhibitorsNo further significant LC3-II accumulation with lysosomal inhibitorsWestern Blot

Experimental Protocols

Protocol 1: LC3-II Turnover Assay by Western Blot

This assay is essential to determine if this compound is inducing autophagy or blocking autophagic flux.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Treat cells with your optimized concentration of this compound for the desired time.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

    • Include control groups: untreated, this compound alone, and lysosomal inhibitor alone.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (validated for western blotting) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Quantification and Interpretation:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II band intensity to the loading control.

    • Autophagic flux is calculated as the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference in the this compound-treated group compared to the control group indicates an induction of autophagic flux.

Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot

This assay complements the LC3 turnover assay to assess autophagic flux.

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Lysis and Protein Quantification: Follow the same procedure as in Protocol 1.

  • Western Blotting:

    • Load equal amounts of protein onto a 10% SDS-PAGE gel.

    • Follow the same western blotting procedure as in Protocol 1, but use a primary antibody against p62/SQSTM1.

    • Re-probe for a loading control.

  • Quantification and Interpretation:

    • Quantify the band intensities for p62 and the loading control.

    • Normalize the p62 band intensity to the loading control.

    • A decrease in p62 levels upon this compound treatment suggests autophagy induction and degradation of p62.

    • An accumulation of p62, which is further increased in the presence of a lysosomal inhibitor, would also be indicative of induced autophagic flux.

Visualizations

Autophagy_Induction_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus This compound This compound Lysosome_lumen Lysosomal Lumen This compound->Lysosome_lumen Uptake mTORC1_active mTORC1 (Active) TFEB_P TFEB-P mTORC1_active->TFEB_P Phosphorylation mTORC1_inactive mTORC1 (Inactive) TFEB TFEB mTORC1_inactive->TFEB Dephosphorylation (promoted) TFEB_nucleus TFEB TFEB->TFEB_nucleus Nuclear Translocation Autophagosome Autophagosome Lysosome_lumen->mTORC1_inactive Mild Lysosomal Stress Inhibits mTORC1 Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nucleus->Autophagy_Genes Transcriptional Activation Autophagy_Genes->Autophagosome Biogenesis Autophagy_Flux_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis cluster_interpretation Interpretation Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Control Control Treat_Cells->Control 4TA This compound Treat_Cells->4TA Inhibitor Lysosomal Inhibitor Treat_Cells->Inhibitor 4TA_Inhibitor This compound + Lysosomal Inhibitor Treat_Cells->4TA_Inhibitor Lysis Cell Lysis Control->Lysis 4TA->Lysis Inhibitor->Lysis 4TA_Inhibitor->Lysis WB Western Blot (LC3 & p62) Lysis->WB Quant Densitometry & Quantification WB->Quant Flux_Calc Calculate Autophagic Flux Quant->Flux_Calc Conclusion Induction vs. Blockage Flux_Calc->Conclusion Troubleshooting_Logic Start Experiment Start Observe_LC3 Observe LC3-II Levels Start->Observe_LC3 LC3_Increased LC3-II Increased? Observe_LC3->LC3_Increased No_Change Troubleshoot: - Concentration - Time course - Cell sensitivity LC3_Increased->No_Change No Observe_p62 Observe p62 Levels LC3_Increased->Observe_p62 Yes p62_Decreased p62 Decreased? Observe_p62->p62_Decreased Induction Conclusion: Autophagy Induction p62_Decreased->Induction Yes Flux_Assay Perform Autophagic Flux Assay p62_Decreased->Flux_Assay No / Increased Flux_Increased Flux Increased? Flux_Assay->Flux_Increased Flux_Increased->Induction Yes Blockage Conclusion: Autophagic Flux Blockage Flux_Increased->Blockage No

References

improving the stability of 4-Trehalosamine formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Trehalosamine formulations. The information is designed to address common challenges and improve the stability and performance of your formulations.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation of this compound.

1.1 Issue: Poor Cake Appearance After Lyophilization (e.g., Collapse, Cracking, or Meltback)

Possible Causes:

  • Inadequate Freezing: The formulation may not have been completely frozen before starting primary drying.

  • Aggressive Primary Drying: The shelf temperature may be too high, causing the product temperature to exceed its critical collapse temperature.

  • Formulation Composition: The concentration of this compound or other excipients may not be optimal to form a stable amorphous matrix.

Troubleshooting Steps:

  • Optimize the Freezing Protocol:

    • Ensure the product is held at a temperature well below its glass transition temperature (Tg') for a sufficient duration to ensure complete freezing.

    • Consider adding an annealing step (thermal treatment) to promote the formation of larger ice crystals, which can improve the efficiency of sublimation during primary drying.

  • Adjust the Primary Drying Phase:

    • Lower the shelf temperature to ensure the product temperature remains below the collapse temperature.

    • Extend the primary drying time to compensate for the lower sublimation rate at a reduced temperature.

  • Reformulate for Improved Stability:

    • Increase the concentration of this compound to enhance the structural integrity of the lyophilized cake.

    • Consider the addition of a bulking agent, such as mannitol or glycine, to provide a crystalline scaffold. However, compatibility studies are essential.

Logical Workflow for Lyophilization Troubleshooting:

start Poor Cake Appearance cause1 Inadequate Freezing start->cause1 cause2 Aggressive Primary Drying start->cause2 cause3 Suboptimal Formulation start->cause3 solution1 Optimize Freezing Protocol (e.g., lower temperature, add annealing) cause1->solution1 solution2 Adjust Primary Drying (e.g., lower shelf temperature, extend time) cause2->solution2 solution3 Reformulate (e.g., adjust this compound concentration, add bulking agent) cause3->solution3

Caption: Troubleshooting workflow for poor lyophilized cake appearance.

1.2 Issue: Degradation of the Active Pharmaceutical Ingredient (API) in a this compound Formulation

Possible Causes:

  • pH Instability: The formulation pH may be outside the optimal range for the API's stability. While this compound has a buffering capacity around neutral pH, this may not be sufficient for all APIs.[1]

  • Hydrolysis: Residual moisture in a lyophilized product or the aqueous environment in a liquid formulation can lead to hydrolytic degradation of the API.

  • Oxidation: The API may be susceptible to oxidation, which can be exacerbated by exposure to air and certain impurities.

Troubleshooting Steps:

  • Optimize Formulation pH:

    • Determine the optimal pH for your API's stability through literature review or experimental studies.

    • If necessary, add a separate buffering agent to maintain the target pH. This compound itself provides some buffering capacity near neutrality.[2]

  • Minimize Residual Moisture:

    • For lyophilized products, optimize the secondary drying phase by increasing the temperature and/or extending the time to reduce residual moisture to a level that minimizes degradation.

  • Protect Against Oxidation:

    • Consider adding an antioxidant or a chelating agent to the formulation.

    • Minimize headspace oxygen in the final product container by inert gas overlay (e.g., nitrogen or argon).

1.3 Issue: Phase Separation or Crystallization in Frozen Solutions

Possible Causes:

  • Slow Cooling Rates: Slower cooling rates can sometimes allow for the crystallization of formulation components.

  • Inappropriate Storage Temperature: Storing frozen solutions at temperatures where molecular mobility is higher can lead to phase separation over time.

  • Formulation Composition: The ratio of this compound to the API or other excipients may not be optimal to maintain a stable amorphous phase.

Troubleshooting Steps:

  • Control the Cooling Rate:

    • Experiment with different cooling rates to determine the optimal conditions for maintaining a single amorphous phase.

  • Optimize Storage Temperature:

    • Store frozen solutions at a temperature significantly below the glass transition temperature of the maximally freeze-concentrated solute (Tg').

  • Adjust Formulation Ratios:

    • Modify the concentration of this compound and other excipients to find a ratio that enhances the stability of the amorphous phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over trehalose in formulations?

A1: this compound offers several key advantages over trehalose:

  • Biological Stability: It is resistant to hydrolysis by the enzyme trehalase, which is present in humans and other organisms.[1] This makes it a more stable option for in vivo applications.

  • Buffering Capacity: this compound has a buffering capacity around neutral pH (pKa ≈ 6.99), which can help to maintain a stable pH environment for the API.[2] Trehalose does not possess this property.[1]

  • Protective Effects: It demonstrates comparable or even slightly better protective effects for proteins and other biomolecules during stresses like freeze-drying.[1]

Q2: At what pH is this compound most stable?

A2: While specific data on the degradation kinetics of this compound across a wide pH range is limited, its structural similarity to trehalose suggests it is relatively stable. However, as an aminosugar, it may be susceptible to degradation at very low or high pH values, especially at elevated temperatures. Its buffering capacity is strongest around a neutral pH.[2]

Q3: How can I determine the optimal concentration of this compound for my formulation?

A3: The optimal concentration of this compound depends on the specific API and the stresses the formulation will undergo. A systematic approach is recommended:

  • Literature Review: Check for studies on similar molecules to establish a starting concentration range.

  • Experimental Design: Prepare a series of formulations with varying concentrations of this compound.

  • Stress Testing: Subject these formulations to relevant stress conditions (e.g., thermal stress, freeze-thaw cycles, long-term storage).

  • Analytical Testing: Use appropriate analytical methods to assess the stability of your API and the physical properties of the formulation at each concentration.

Q4: Is this compound compatible with other common pharmaceutical excipients?

A4: this compound is expected to be compatible with many common excipients due to its relatively inert nature. However, as it contains a primary amine, it could potentially interact with reducing sugars or other reactive excipients, particularly at elevated temperatures. It is always recommended to perform compatibility studies with your specific formulation components.[3]

Q5: What are the recommended storage conditions for a this compound stock solution?

A5: For short-term storage, a refrigerated temperature of 2-8°C is generally suitable for aqueous solutions of this compound. For long-term storage, it is advisable to store the solution frozen at -20°C or below to minimize any potential microbial growth or slow chemical degradation.

Section 3: Data and Protocols

3.1 Quantitative Data Summary

The following tables summarize key stability-related parameters for this compound and comparative data for trehalose where available.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 341.31 g/mol [4]
pKa ~6.99[2]
Biological Stability Resistant to human trehalase[1]

Table 2: Factors Influencing Formulation Stability

ParameterGeneral Impact on StabilityConsiderations for this compound
pH Can significantly affect the degradation rates of both the excipient and the API.[5]This compound is an aminosugar and may be more susceptible to degradation at pH extremes compared to trehalose. It provides buffering capacity near neutral pH.[1][2]
Temperature Higher temperatures generally accelerate chemical degradation.[6]Formulations should be stored at recommended temperatures (e.g., refrigerated or frozen) to maximize shelf life.
Residual Moisture High residual moisture in lyophilized products can increase degradation rates and lower the glass transition temperature.Aim for low residual moisture levels by optimizing the secondary drying stage of lyophilization.
Excipient Compatibility Interactions between excipients and the API can lead to degradation.[3]The primary amine of this compound could potentially react with certain excipients (e.g., reducing sugars). Compatibility studies are crucial.

3.2 Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation

Objective: To evaluate the intrinsic stability of a this compound formulation under various stress conditions to identify potential degradation pathways and validate the stability-indicating nature of analytical methods.[7]

Materials:

  • This compound formulation of the API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Temperature-controlled ovens

  • Validated stability-indicating analytical method (e.g., HPLC, SEC)

Methodology:

  • Acid and Base Hydrolysis:

    • Expose the formulation to 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the formulation with a low concentration of H₂O₂ (e.g., 3%) at room temperature for a set time.

  • Thermal Degradation:

    • Store the formulation at elevated temperatures (e.g., 50°C, 70°C) for several days or weeks.

  • Photostability:

    • Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At each time point, analyze the stressed samples along with a control sample (stored under normal conditions) using the validated stability-indicating method.

    • Quantify the remaining API and any significant degradation products.

Experimental Workflow for Forced Degradation Study:

cluster_stress Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Sample Analysis (e.g., HPLC) Sample Analysis (e.g., HPLC) Acid/Base Hydrolysis->Sample Analysis (e.g., HPLC) Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Sample Analysis (e.g., HPLC) Thermal Stress Thermal Stress Thermal Stress->Sample Analysis (e.g., HPLC) Photostability Photostability Photostability->Sample Analysis (e.g., HPLC) This compound Formulation This compound Formulation This compound Formulation->Acid/Base Hydrolysis This compound Formulation->Oxidation (H2O2) This compound Formulation->Thermal Stress This compound Formulation->Photostability Data Evaluation Data Evaluation Sample Analysis (e.g., HPLC)->Data Evaluation Identify Degradation Pathways Identify Degradation Pathways Data Evaluation->Identify Degradation Pathways

Caption: Workflow for a forced degradation study of a this compound formulation.

Protocol 2: Lyophilization Cycle Development for a this compound Formulation

Objective: To develop a robust lyophilization cycle that results in a stable, elegant cake with low residual moisture.[8][9]

Materials:

  • This compound formulation

  • Freeze-dryer with a temperature-programmable shelf

  • Differential Scanning Calorimeter (DSC) or Freeze-Drying Microscope (FDM)

Methodology:

  • Thermal Characterization:

    • Determine the critical temperatures of the formulation, such as the glass transition temperature of the frozen solution (Tg') and the collapse temperature (Tc), using DSC or FDM.[8]

  • Freezing Step:

    • Cool the shelves to a low temperature (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete solidification.

    • Consider including an annealing step (e.g., raising the temperature to just below the Tg' and holding) to promote larger ice crystal formation.

  • Primary Drying:

    • Set the shelf temperature to a value that keeps the product temperature safely below the Tc (typically 2-5°C below).

    • Apply a vacuum (e.g., 50-200 mTorr) to initiate sublimation.

    • Hold these conditions until all ice has sublimated.

  • Secondary Drying:

    • Increase the shelf temperature (e.g., 25°C to 40°C) to facilitate the desorption of bound water.

    • Maintain the vacuum and hold until the desired low residual moisture content is achieved.

  • Analysis of the Lyophilized Product:

    • Visually inspect the cake for appearance.

    • Measure the residual moisture content (e.g., by Karl Fischer titration).

    • Determine the reconstitution time.

    • Perform stability studies on the lyophilized product.

Lyophilization Cycle Development Pathway:

A Thermal Characterization (Determine Tg' and Tc) B Freezing Protocol Design A->B C Primary Drying Optimization B->C D Secondary Drying Optimization C->D E Final Lyophilized Product D->E

Caption: Pathway for developing an optimized lyophilization cycle.

References

troubleshooting inconsistent results in 4-Trehalosamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Trehalosamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this unique trehalose analog.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, handling, and application of this compound, providing direct answers and actionable solutions.

1. Synthesis and Purity

  • Question: My chemical synthesis of this compound results in a low yield and a mixture of stereoisomers. How can I improve this?

    • Answer: Chemical synthesis of this compound is known to be challenging, often resulting in low yields and the formation of hard-to-separate stereoisomers (α,α; α,β; β,α; and β,β).[1] Consider the following to troubleshoot this issue:

      • Alternative Synthesis Route: A chemoenzymatic approach using trehalose synthase (TreT) has been shown to be a more efficient method for synthesizing this compound and its analogs, often involving fewer steps and higher yields.[1][2]

      • Purification Strategy: If you must proceed with chemical synthesis, meticulous purification is critical. High-performance liquid chromatography (HPLC) is often necessary to separate the desired α,α-anomer from other stereoisomers.

      • Protecting Group Strategy: The choice of protecting groups during synthesis is crucial for achieving regioselectivity and improving yield. Reviewing literature for optimized protecting group strategies for trehalose analogs can provide valuable insights.[3]

  • Question: How can I confirm the purity and identity of my synthesized this compound?

    • Answer: A comprehensive characterization is essential to ensure the quality of your this compound. The following analytical methods are recommended:

      • Mass Spectrometry (MS): To confirm the molecular weight (341.3 g/mol ).[4]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and stereochemistry.

      • Thin-Layer Chromatography (TLC): A quick method to assess the progress of the reaction and the presence of impurities.[5]

      • High-Performance Liquid Chromatography (HPLC): To quantify purity and separate isomers.[6]

2. Handling and Storage

  • Question: What are the recommended storage conditions for this compound to ensure its stability?

    • Answer: For long-term stability, this compound should be stored at -20°C.[4] Under these conditions, it has been shown to be stable for at least four years.[4] It is supplied as a solid and should be handled following good laboratory practices, avoiding contact with skin and eyes.[7]

  • Question: I am observing inconsistent results in my biological assays. Could this be related to the stability of this compound in my experimental buffer?

    • Answer: While this compound is generally stable, especially compared to trehalose which is susceptible to hydrolysis by trehalase, its stability can be influenced by the experimental conditions.[8][9]

      • pH Buffering: this compound itself has a high buffer capacity around neutral pH (pKa ≈ 6.99).[5][9] This property might influence the pH of your experimental system, so it is important to use a well-buffered solution and verify the final pH.

      • Contamination: Ensure that your stock solutions are not contaminated. Microbial contamination could degrade the compound or interfere with your assay.

      • Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.

3. Experimental Design and Biological Activity

  • Question: Why am I not observing the expected antimicrobial activity of this compound?

    • Answer: The antimicrobial activity of this compound can be influenced by several factors:

      • Bacterial Strain: The sensitivity to this compound can vary between different bacterial species and even strains. It has shown activity against E. coli, K. pneumoniae, and B. subtilis.[4]

      • Cellular Uptake: For some bacteria, like Mycobacterium smegmatis, the uptake of trehalose analogs is required for their antimicrobial and anti-biofilm activity. This uptake is mediated by specific transporters such as LpqY-SugABC.[10] If this transport system is absent or inhibited in your model, the activity may be diminished.

      • Concentration: Ensure you are using an effective concentration. Published studies have used concentrations in the range of 0.5 to 2 mg/ml for observing antibiotic activity in cup assays.[4]

  • Question: My results when comparing this compound to trehalose are not consistent. What should I consider?

    • Answer: When comparing the effects of this compound to trehalose, it is important to remember their key differences:

      • Trehalase Resistance: this compound is not hydrolyzed by trehalase, an enzyme that breaks down trehalose into glucose.[8][9] If your experimental system (e.g., cell culture medium with serum, cell lysates) contains trehalase, the concentration of trehalose may decrease over time, while this compound remains stable. This can lead to significant differences in their effective concentrations and observed biological effects.

      • pH Buffering Capacity: As mentioned, this compound has a strong pH buffering capacity near neutrality, which trehalose lacks.[9] This could be a confounding factor in pH-sensitive assays.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₃NO₁₀[4]
Molecular Weight 341.3 g/mol [4]
Purity ≥90% (commercially available)[4]
Appearance Solid[4]
Storage Temperature -20°C[4]
Long-term Stability ≥ 4 years[4]
pKa ~6.99[5]

Table 2: Comparison of this compound and Trehalose

FeatureThis compoundTrehaloseReference
Biological Stability High (resistant to trehalase)Low (hydrolyzed by trehalase)[8][9]
pH Buffering (neutral pH) StrongNone[5][9]
Autophagy Induction Derivatives show potent activityInduces autophagy[8]
Protective Effects Comparable or better than trehaloseGood[8]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound (Simplified from literature)

This protocol provides a general overview of a two-step chemoenzymatic synthesis.[1][2]

  • Enzymatic Synthesis of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc):

    • React D-glucose (Glc) and UDP-N-acetylglucosamine (UDP-GlcNAc) in the presence of trehalose synthase (TreT).

    • Typical reaction conditions: 50 mM Tris-HCl buffer (pH 8.0), 20 mM MgCl₂, 300 mM NaCl, at 70°C for 60 minutes.

    • The reaction progress can be monitored by TLC.

  • Hydrazinolysis of TreNAc to this compound:

    • Treat the purified TreNAc with anhydrous hydrazine (N₂H₄) in water.

    • The reaction is typically carried out at 100°C for several days.

    • Monitor the reaction by TLC.

    • Purify the final product, this compound, using HPLC.

Visualizations

experimental_workflow General Experimental Workflow for this compound Studies cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_experimentation Biological Experimentation synthesis Chemoenzymatic Synthesis (TreT-catalyzed) purification Purification (HPLC) synthesis->purification characterization Purity & Identity Confirmation (MS, NMR) purification->characterization stock Prepare Aliquoted Stock Solutions (-20°C) characterization->stock assay Biological Assay (e.g., cell culture) stock->assay data Data Analysis assay->data

Caption: A generalized workflow for experiments involving this compound.

troubleshooting_logic Troubleshooting Inconsistent Biological Activity start Inconsistent Results Observed check_purity Verify this compound Purity (MS, NMR, HPLC) start->check_purity check_storage Review Storage & Handling (-20°C, minimize freeze-thaw) start->check_storage check_assay Examine Assay Conditions (pH, buffer, cell line) start->check_assay solution Isolate Variable and Optimize check_purity->solution check_storage->solution compare_trehalose Consider Trehalase Activity (if comparing to trehalose) check_assay->compare_trehalose check_uptake Confirm Cellular Uptake Mechanism (e.g., LpqY-SugABC transporter) check_assay->check_uptake compare_trehalose->solution check_uptake->solution

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

signaling_pathway Proposed Mechanism of Action for this compound Analogs extracellular Extracellular This compound Analog transporter Cellular Uptake (e.g., LpqY-SugABC in Mycobacteria) extracellular->transporter Transport intracellular Intracellular This compound Analog transporter->intracellular target Intracellular Target (e.g., metabolic enzymes) intracellular->target Binding/Inhibition effect Biological Effect (e.g., Growth Inhibition, Autophagy) target->effect

Caption: A simplified diagram of the proposed mechanism for this compound analog activity.

References

methods for removing impurities from 4-Trehalosamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Trehalosamine. Our aim is to help you identify and resolve common impurities and challenges encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the chemoenzymatic synthesis of this compound?

A1: The chemoenzymatic synthesis of this compound typically involves two main steps: the enzymatic synthesis of an N-acetylated intermediate (TreNAc), followed by a chemical deacetylation step. The common impurities include:

  • Unreacted starting materials: Such as Glucose (Glc) and UDP-GlcNAc from the enzymatic step.

  • Byproducts from the deacetylation step: If using hydrazinolysis for deacetylation, acetylhydrazide is a common byproduct.[1]

  • Partially reacted intermediates: Incomplete deacetylation can leave residual N-acetyl-trehalosamine (TreNAc).

  • Stereoisomers: Chemical glycosylation methods, if used, can generate difficult-to-separate stereoisomers (α,α; α,β; β,α; and β,β).[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is typically employed to assess the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the presence of impurities. A common visualization technique is charring with 5% H2SO4 in ethanol.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating this compound from byproducts like acetylhydrazide. A semi-preparative aminopropyl column can be used for this purpose.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying any residual acetylated intermediates or other organic impurities.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized this compound.[1]

Q3: Are there alternatives to chemical synthesis for producing this compound?

A3: Yes, this compound can be isolated from natural sources, specifically from actinomycetes.[2] However, this method can be arduous and may not provide sufficient quantities and purity for research and development purposes.[1] Chemoenzymatic synthesis is often preferred for its higher efficiency and scalability.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound after deacetylation. Incomplete hydrazinolysis of the N-acetyl-trehalosamine (TreNAc) intermediate.The deacetylation reaction with hydrazine can be slow, requiring extended reaction times (e.g., up to 5 days at elevated temperatures) for complete conversion.[1] Monitor the reaction progress using TLC until the starting material is no longer visible.
Presence of multiple spots on TLC after enzymatic synthesis of TreNAc. Incomplete reaction or presence of ionic species.Optimize the reaction stoichiometry to ensure complete conversion of glucose. A slight excess of UDP-GlcNAc (1.5 equivalents) can be beneficial.[1] After the reaction, treat the mixture with a mixed-bed ion exchange resin to remove all ionic species, leaving the neutral TreNAc product.[1]
Difficulty in separating this compound from the acetylhydrazide byproduct. Co-elution during standard chromatography.HPLC with a semi-preparative aminopropyl column is effective for this separation. An isocratic elution with a mixture of acetonitrile and water can be employed.[1]
Final product is contaminated with unreacted N-acetyl-trehalosamine (TreNAc). Incomplete deacetylation or inefficient purification.Ion-exchange chromatography can be used to remove unreacted TreNAc.[1]
NMR spectrum shows unexpected peaks. Presence of residual solvents or byproducts.Ensure the product is thoroughly dried under high vacuum to remove any residual solvents from purification, such as acetonitrile or methanol. If byproducts are suspected, repurification using HPLC or silica gel column chromatography may be necessary.

Quantitative Data Summary

Synthesis Step Product Reported Yield Reference
Enzymatic Synthesis (Soluble TreT)N-acetyl-trehalosamine (TreNAc)78%[1]
Enzymatic Synthesis (Immobilized TreT)N-acetyl-trehalosamine (TreNAc)~70-80%[1]
Hydrazinolysis of TreNAcThis compoundNot explicitly stated, but described as "nearly complete conversion"[1]
Multi-step Chemical Synthesis2-Azido-2-deoxy-α,α-D-trehalose< 5% overall yield[1]

Experimental Protocols

1. HPLC Purification of this compound

This protocol is designed to separate this compound from the acetylhydrazide byproduct following hydrazinolysis of N-acetyl-trehalosamine.

  • Column: Semi-preparative aminopropyl column (e.g., Luna Amino 250 x 100 mm).[1]

  • Mobile Phase: Isocratic elution with 80% acetonitrile and 20% deionized water.[1]

  • Flow Rate: 4.5 mL/min.[1]

  • Procedure:

    • Dissolve the crude product in deionized water.

    • Inject the solution onto the aminopropyl column.

    • Elute with the mobile phase for a sufficient time to allow for the separation of this compound and acetylhydrazide (e.g., over 40 minutes).[1]

    • Collect the fractions corresponding to the this compound peak.

    • Concentrate the purified fractions by rotary evaporation and dry under high vacuum.

2. Removal of Ionic Species using Mixed-Bed Ion Exchange Resin

This protocol is for the purification of the neutral N-acetyl-trehalosamine (TreNAc) intermediate after the enzymatic synthesis.

  • Material: Mixed-bed ion exchange resin.

  • Procedure:

    • Following the enzymatic reaction and removal of the enzyme (e.g., by spin dialysis), add the mixed-bed ion exchange resin to the reaction mixture.

    • Stir the suspension gently for a period sufficient to remove all ionic species.

    • Filter the mixture to remove the resin beads.

    • The resulting solution will contain the purified, neutral TreNAc product in an aqueous solution.

    • Remove the water by evaporation to obtain the pure TreNAc.

Visualizations

experimental_workflow cluster_synthesis Chemoenzymatic Synthesis cluster_deacetylation Deacetylation cluster_purification Purification Glc Glucose (Glc) TreT Trehalose Synthase (TreT) Glc->TreT UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->TreT TreNAc N-acetyl-trehalosamine (TreNAc) TreT->TreNAc Enzymatic Reaction Crude_4TA Crude this compound TreNAc->Crude_4TA Hydrazinolysis Hydrazine Hydrazine Hydrazine->Crude_4TA Purification_Step HPLC / Ion Exchange Crude_4TA->Purification_Step Pure_4TA Pure this compound Purification_Step->Pure_4TA Impurity Removal troubleshooting_workflow Start Analyze Crude Product (TLC/HPLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (NMR/MS) Impurity_Detected->Identify_Impurity Yes No_Impurity No Significant Impurity Impurity_Detected->No_Impurity No Unreacted_TreNAc Unreacted TreNAc Identify_Impurity->Unreacted_TreNAc Identified Byproduct Byproduct (e.g., acetylhydrazide) Identify_Impurity->Byproduct Identified Ion_Exchange Use Ion-Exchange Chromatography Unreacted_TreNAc->Ion_Exchange HPLC_Purification Use HPLC with Aminopropyl Column Byproduct->HPLC_Purification Pure_Product Pure this compound Ion_Exchange->Pure_Product HPLC_Purification->Pure_Product No_Impurity->Pure_Product

References

optimizing reaction conditions for 4-Trehalosamine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for the derivatization of 4-Trehalosamine. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups on this compound available for derivatization?

A1: The primary amine group at the 4-position is the most readily available and commonly targeted functional group for derivatization. The hydroxyl groups also offer sites for modification, although this typically requires protecting group strategies to achieve regioselectivity.

Q2: What types of derivatives can be synthesized from this compound?

A2: A variety of derivatives can be synthesized, including but not limited to:

  • Labeled probes: Fluorescently tagged molecules for imaging applications, such as mycobacterial staining.[1]

  • Detergents: Long-chain alkyl derivatives for use in membrane protein research.[1]

  • Autophagy inducers: Certain long-chain derivatives have shown potent autophagy-inducing activity.[1]

  • Aminoglycoside antibiotics: Modifications can be made to explore antimicrobial properties.[2][3]

Q3: What are the key parameters to consider when optimizing a this compound derivatization reaction?

A3: Key parameters to optimize include reaction temperature, reaction time, pH, and the molar ratio of reactants. The choice of solvent is also critical to ensure solubility of all components and to facilitate the reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reaction.Optimize reaction time and temperature. Monitor reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Incorrect stoichiometry.Ensure the derivatizing agent is in sufficient molar excess. For some reactions, a 1.5 equivalent of the derivatizing agent has been found to be optimal.[2]
Suboptimal pH.The pH of the reaction mixture is crucial, especially for reactions involving the amine group. For example, the conversion of trehalosamine to a fluorophore-tagged analogue using FITC is performed in a bicarbonate buffer at pH 9.0.[2] Adjust the pH to the optimal range for your specific reaction.
Multiple products/Side reactions Lack of regioselectivity.If targeting a specific hydroxyl group, consider using protecting groups to block other reactive sites.
Instability of reactants or products.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to oxidation. Also, consider the temperature stability of your compounds.
Difficulty in product purification Similar polarity of product and starting materials.Optimize the chromatographic separation method. This may involve trying different solvent systems for column chromatography or exploring alternative purification techniques like preparative HPLC.
Presence of ionic species.Treatment with a mixed-bed ion exchange resin can be effective in removing ionic impurities, leaving the neutral product in solution.[2]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescently Labeled this compound Derivative (2-FlTre Analogue)

This protocol is adapted from a method for the synthesis of a fluorescein-tagged trehalosamine analogue.[2]

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Sodium bicarbonate buffer (pH 9.0)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound in the sodium bicarbonate buffer (pH 9.0).

  • Add a solution of FITC in methanol to the this compound solution. A slight molar excess of FITC may be required.

  • Stir the reaction mixture at room temperature in the dark for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of an Azido-functionalized this compound Derivative (2-TreAz Analogue)

This protocol is based on a diazo transfer reaction performed on trehalosamine.[2]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Triflic azide (TfN₃) solution (freshly prepared)

  • Methanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve this compound in water.

  • Add K₂CO₃ and a catalytic amount of CuSO₄·5H₂O to the stirring solution.

  • Add freshly prepared TfN₃ solution.

  • Add methanol until the reaction mixture becomes homogeneous.

  • Stir the reaction for 18 hours at room temperature.

  • After completion, concentrate the mixture and purify the product by silica gel column chromatography.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Chemoenzymatic Synthesis of TreNAc (a precursor to Trehalosamine) [2]

ParameterOptimized Value
Enzyme Trehalose Synthase (TreT)
Substrates 20 mM Glucose, 30 mM UDP-GlcNAc
Cofactor 20 mM MgCl₂
Salt 300 mM NaCl
Buffer 50 mM Tris-HCl
pH 8.0
Temperature 70 °C
Reaction Time 60 min

Table 2: General Parameters for Silylation Derivatization for GC-MS Analysis [4]

ParameterOptimized Range/Value
Reaction Temperature 40 - 100 °C (80 °C found optimal in one study)
Reaction Time 30 min
Injector Port Temperature 150 - 280 °C (250 °C found optimal in one study)

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting start Define Target Derivative reagents Select Derivatizing Agent & Solvent start->reagents protect Protecting Groups Needed? reagents->protect setup Reaction Setup reagents->setup No protect->setup Yes optimize Optimize Conditions (Temp, Time, pH, Stoichiometry) setup->optimize monitor Monitor Progress (TLC/LC-MS) optimize->monitor quench Quench Reaction monitor->quench check_yield Low Yield? monitor->check_yield extract Purification (Chromatography, etc.) quench->extract characterize Characterize Product (NMR, MS, etc.) extract->characterize check_purity Impure Product? extract->check_purity check_yield->optimize Re-optimize check_purity->extract Re-purify

Caption: Workflow for this compound Derivatization and Optimization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Fails (e.g., Low Yield, Impurities) cause_reaction Reaction Conditions start->cause_reaction cause_reagents Reagent Quality start->cause_reagents cause_purification Purification Method start->cause_purification sol_reaction Adjust Temp, Time, pH, Stoichiometry cause_reaction->sol_reaction sol_reagents Verify Reagent Purity & Activity cause_reagents->sol_reagents sol_purification Optimize Chromatography/Alternative Methods cause_purification->sol_purification end Successful Derivatization sol_reaction->end Re-run Experiment sol_reagents->end Re-run Experiment sol_purification->end Re-run Experiment

Caption: Logical Flow for Troubleshooting Derivatization Issues.

References

Technical Support Center: Scaling Up 4-Trehalosamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-Trehalosamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The two primary methods for this compound production are microbial fermentation and chemoenzymatic synthesis. Microbial fermentation utilizes microorganisms, typically actinomycetes, to naturally produce this compound.[1][2] Chemoenzymatic synthesis, on the other hand, involves a combination of chemical and enzymatic reactions to build the molecule, often starting from simpler sugars. While much of the detailed chemoenzymatic literature focuses on the synthesis of its isomer, 2-Trehalosamine, the principles can be adapted for this compound.[3][4]

Q2: What are the main challenges in scaling up microbial fermentation of this compound?

A2: Scaling up microbial fermentation of this compound presents several challenges, including:

  • Low Yields: Wild-type microbial strains often produce low titers of this compound.[5]

  • Process Optimization: Maintaining optimal conditions (e.g., aeration, pH, nutrient feed) at a larger scale can be difficult and impact product yield.[6]

  • Downstream Processing: Separating and purifying this compound from a complex fermentation broth is a significant challenge and can account for a substantial portion of the total production cost.[7]

  • Contamination: The risk of contamination by other microorganisms increases with scale and can lead to batch failure.[8]

Q3: What are the key hurdles in scaling up the chemoenzymatic synthesis of this compound?

A3: The primary challenges for scaling up the chemoenzymatic synthesis of this compound include:

  • Enzyme Cost and Stability: The enzymes used in the synthesis can be expensive to produce and may have limited stability under industrial conditions.[3]

  • Substrate Availability and Cost: The availability and cost of the specific sugar precursors needed for the synthesis can be a limiting factor.[3]

  • Reaction Kinetics and Yield: Optimizing reaction conditions to achieve high yields and conversion rates at a large scale can be complex.

  • Purification: Removing unreacted substrates, byproducts, and the enzyme from the final product requires efficient purification methods.[3]

Q4: Is a cost analysis available for the different production methods?

Troubleshooting Guides

Microbial Fermentation
Issue Potential Causes Troubleshooting Steps
Low this compound Yield Suboptimal media composition.Optimize carbon and nitrogen sources, and mineral concentrations. Refer to the media optimization table below for a starting point.[1]
Inadequate aeration or mixing.Increase agitation speed, optimize impeller design, and ensure adequate dissolved oxygen levels.[6]
pH drift outside the optimal range.Implement automated pH control using appropriate acid/base feeding.
Strain degradation over successive cultures.Re-establish cultures from a validated master cell bank.
Product Degradation Presence of degradative enzymes in the broth.Optimize harvest time to minimize exposure to degradative enzymes. Consider downstream processing steps that rapidly inactivate enzymes.
Unfavorable temperature or pH during harvest and clarification.Chill the fermentation broth immediately after harvest and maintain a stable pH.
Difficulties in Purification Complex fermentation broth with many impurities.Employ a multi-step purification strategy. See the downstream processing workflow below.
Co-purification of similar molecules.Utilize high-resolution chromatography techniques like ion-exchange or hydrophobic interaction chromatography.
Chemoenzymatic Synthesis
Issue Potential Causes Troubleshooting Steps
Low Product Conversion Inactive or inhibited enzyme.Verify enzyme activity before use. Ensure no inhibitory compounds are present in the reaction mixture. Consider using an immobilized enzyme for improved stability and reusability.[3]
Suboptimal reaction conditions (pH, temperature).Optimize pH and temperature for the specific enzyme used.
Incorrect substrate concentrations.Optimize the ratio of donor and acceptor substrates.
Formation of Byproducts Non-specific enzyme activity.Screen for more specific enzymes or modify the existing enzyme through protein engineering.
Chemical side reactions.Adjust reaction conditions (e.g., pH, temperature, solvent) to minimize side reactions.
Enzyme Instability/Short Lifespan Harsh reaction conditions.Immobilize the enzyme on a solid support to enhance stability.[3]
Proteolytic degradation.Add protease inhibitors if degradation is suspected.

Data Presentation

Table 1: Comparison of this compound Production Methods

Parameter Microbial Fermentation Chemoenzymatic Synthesis (based on 2-Trehalosamine data)
Starting Materials Complex media (e.g., starch, yeast extract)[1]Simple sugars and their derivatives (e.g., glucose, UDP-GlcNAc)[3]
Key Challenges Low yield, complex downstream processing, process control at scale.[5][7]Enzyme cost and stability, substrate availability.[3]
Reported Yield Yield improvements observed with media optimization.[1]Two-step yield of ~39% for 2-Trehalosamine.[3]
Purity Concerns High, due to complex broth composition.Generally lower, but byproducts can be an issue.
Scalability Established for many microbial products, but optimization is required.Potentially more straightforward to scale, but enzyme production can be a bottleneck.

Table 2: Media Optimization for this compound Production by an Actinomycete[1]

Medium Modification Relative this compound Production
Ko medium (baseline)1.0
2x Starch~1.5
Starch → Glucose~0.8
Beer yeast → Baker's yeast~1.2
+ 0.011% ZnCl2~1.8
- MgSO4~0.5
1/10 CaCO3~1.3
KH2PO4 + K2HPO4 → KCl~1.1
4-TA-2 medium (combined favorable conditions)~2.5
4-TA-6 medium (improved salt concentration)~3.0

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Trehalosamine (adapted from 2-Trehalosamine synthesis)[3]

Step 1: Enzymatic Synthesis of N-acetyl-trehalosamine (TreNAc)

  • Reaction Setup: In a temperature-controlled vessel, combine glucose (or a suitable 4-amino-4-deoxy-glucose precursor) and UDP-N-acetylglucosamine (UDP-GlcNAc) in a 1:1.5 molar ratio in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) containing MgCl₂ (20 mM) and NaCl (300 mM).

  • Enzyme Addition: Add trehalose synthase (TreT) to the reaction mixture. The enzyme can be in a soluble form or immobilized on a solid support for easier removal and reuse.

  • Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 70°C for TreT from Thermoproteus tenax) for 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Enzyme Removal: If using a soluble enzyme, remove it by ultrafiltration. If using an immobilized enzyme, remove it by filtration or centrifugation.

  • Purification of TreNAc: Treat the reaction mixture with a mixed-bed ion-exchange resin to remove ionic species. The neutral TreNAc product can then be isolated by evaporation of the solvent.

Step 2: N-deacetylation to Trehalosamine

  • Reaction Setup: Dissolve the purified TreNAc in an aqueous solution of hydrazine (e.g., 85%).

  • Incubation: Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for an extended period (can be several days) under an inert atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Purification of Trehalosamine: After completion, remove the excess hydrazine and water by evaporation. Purify the crude product using semi-preparative HPLC on an aminopropyl column to separate the this compound from byproducts.

Protocol 2: Downstream Processing of this compound from Fermentation Broth
  • Cell Removal: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.[9]

  • Clarification: Further clarify the supernatant using ultrafiltration to remove high molecular weight impurities such as proteins and polysaccharides.

  • Initial Capture: Use ion-exchange chromatography to capture the positively charged this compound from the clarified broth. Elute the bound product with a salt gradient.

  • Intermediate Purification: Further purify the this compound fraction using hydrophobic interaction chromatography or another round of ion-exchange chromatography with different selectivity.

  • Polishing: Use size-exclusion chromatography to remove any remaining impurities of different molecular weights.

  • Concentration and Formulation: Concentrate the purified this compound solution by reverse osmosis or evaporation. If required, perform buffer exchange into the final formulation buffer and lyophilize to obtain a stable powder.

Visualizations

experimental_workflow_chemoenzymatic cluster_step1 Step 1: Enzymatic Synthesis cluster_step2 Step 2: N-deacetylation start1 Glucose + UDP-GlcNAc reaction1 Add TreT Enzyme (70°C, 1-2h) start1->reaction1 removal1 Enzyme Removal (Ultrafiltration) reaction1->removal1 purification1 Purification (Ion Exchange) removal1->purification1 product1 N-acetyl-trehalosamine purification1->product1 start2 N-acetyl-trehalosamine product1->start2 reaction2 Hydrazine (80-100°C, >24h) start2->reaction2 purification2 Purification (HPLC) reaction2->purification2 product2 This compound purification2->product2 experimental_workflow_fermentation_dsp start Fermentation Broth cell_removal Cell Removal (Centrifugation/Microfiltration) start->cell_removal clarification Clarification (Ultrafiltration) cell_removal->clarification capture Initial Capture (Ion-Exchange Chromatography) clarification->capture intermediate_purification Intermediate Purification (HIC/Ion-Exchange) capture->intermediate_purification polishing Polishing (Size-Exclusion Chromatography) intermediate_purification->polishing concentration Concentration & Formulation (Reverse Osmosis/Lyophilization) polishing->concentration final_product Purified this compound concentration->final_product

References

Validation & Comparative

4-Trehalosamine: A Trehalase-Resistant Analog of Trehalose for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of therapeutic molecules in biological systems is a critical determinant of efficacy. Trehalose, a naturally occurring disaccharide with recognized potential in treating a range of diseases, is hampered by its rapid degradation by the enzyme trehalase. This guide provides a detailed comparison of trehalose and its analog, 4-trehalosamine, with a focus on their differential resistance to trehalase, supported by experimental data and methodologies.

Trehalose is a disaccharide of interest for various therapeutic applications due to its ability to induce autophagy, act as a chemical chaperone, and protect cells from stress. However, its clinical utility is limited by its hydrolysis into two glucose molecules by the enzyme trehalase, which is present in the brush border of the small intestine and in various tissues throughout the body.[1] This rapid degradation not only reduces the bioavailability of trehalose but can also lead to an increase in blood glucose levels.

In the quest for more stable alternatives, this compound, an amino sugar derivative of trehalose, has emerged as a promising candidate. By replacing a hydroxyl group with an amino group, the structural integrity of the molecule is altered in such a way that it is no longer recognized as a substrate by human trehalase.[1] This resistance to enzymatic degradation has been confirmed in multiple studies, highlighting its potential as a biologically stable substitute for trehalose in therapeutic and industrial applications.[2][3]

Comparative Analysis of Trehalase Resistance

The primary advantage of this compound over trehalose lies in its profound resistance to enzymatic hydrolysis by trehalase. While trehalose is readily broken down, this compound remains largely intact, ensuring its systemic availability and prolonging its potential therapeutic effects.

FeatureTrehaloseThis compoundReferences
Susceptibility to Trehalase HighNegligible[1][2]
Biological Half-life ShortSignificantly Extended[2][3]
Metabolic Products Two molecules of glucoseNo significant degradation[1]
Effect on Blood Glucose Potential for increaseNo significant increase[1]

Experimental Evidence of Trehalase Resistance

Studies investigating trehalose analogs have consistently demonstrated the high hydrolytic stability of compounds with modifications at the 4-position. In a study evaluating various trehalose derivatives, 4-O-substituted analogs were found to be completely resistant to hydrolysis by porcine kidney trehalase. While this study did not specifically test this compound, the findings strongly support the principle that modifications at this position confer trehalase resistance.

Another study investigating degradation-resistant trehalose analogues found that while trehalose was completely degraded by porcine kidney trehalase within 2 hours, the tested analogues remained virtually unaffected even after 8 hours.[4] This high degree of stability is a key attribute that makes this compound a superior candidate for applications where sustained biological activity is required.

Experimental Protocols

To assess the comparative resistance of this compound and trehalose to trehalase, a standardized enzymatic assay can be employed. The following protocol outlines a typical methodology.

Objective:

To quantify and compare the rate of hydrolysis of trehalose and this compound by mammalian trehalase.

Materials:
  • Porcine kidney trehalase (e.g., Sigma-Aldrich)

  • Trehalose dihydrate (e.g., Sigma-Aldrich)

  • This compound

  • Citrate buffer (pH 5.7)

  • Tris buffer (pH 7.5)

  • Glucose oxidase/peroxidase (GOPOD) assay kit

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:
  • Substrate Preparation: Prepare stock solutions of trehalose and this compound in citrate buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add a defined amount of trehalose or this compound solution to each well.

    • Initiate the reaction by adding a standardized concentration of porcine kidney trehalase to each well.

    • Include control wells with substrate and no enzyme, and enzyme with no substrate.

    • Incubate the plate at 37°C for various time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding Tris buffer.

  • Glucose Quantification:

    • Use a GOPOD assay kit to measure the amount of glucose produced in each well.

    • The intensity of the colorimetric signal is directly proportional to the amount of glucose.

  • Data Analysis:

    • Generate a standard curve using known concentrations of glucose.

    • Calculate the concentration of glucose produced in each experimental well.

    • Determine the percentage of hydrolysis for both trehalose and this compound at each time point.

    • Plot the percentage of hydrolysis against time to compare the stability of the two compounds.

Visualizing the Enzymatic Interaction

The differential interaction of trehalase with trehalose and this compound can be conceptually illustrated. Trehalase possesses an active site that specifically recognizes and binds to trehalose, facilitating its hydrolysis. In contrast, the amino group in this compound sterically and electronically hinders its binding to the active site, preventing the enzymatic reaction.

Trehalase_Interaction cluster_trehalose Trehalose Hydrolysis cluster_4trehalosamine This compound Interaction Trehalose Trehalose Trehalase_T Trehalase Trehalose->Trehalase_T Binds to active site Glucose 2x Glucose Trehalase_T->Glucose Catalyzes hydrolysis Trehalosamine This compound Trehalase_A Trehalase Trehalosamine->Trehalase_A Fails to bind effectively No_Reaction No Hydrolysis Trehalase_A->No_Reaction

Caption: Enzymatic fate of Trehalose vs. This compound.

Conclusion

The substitution of a hydroxyl group with an amino group in this compound confers remarkable resistance to enzymatic degradation by trehalase. This enhanced stability addresses a key limitation of trehalose, paving the way for its development as a more effective therapeutic agent. For researchers and drug development professionals, this compound represents a promising platform for creating novel therapies with improved pharmacokinetic profiles and sustained biological activity. Further investigation into the in vivo behavior and therapeutic efficacy of this compound is warranted to fully realize its clinical potential.

References

A Head-to-Head Battle for Cell Survival: 4-Trehalosamine vs. Glycerol in Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

In the critical field of cryopreservation, where the integrity of cells, tissues, and organs hangs in the balance, the choice of cryoprotective agent (CPA) is paramount. For decades, glycerol has been a stalwart, a reliable penetrating CPA that mitigates the damaging effects of ice crystal formation. However, the search for more effective and less toxic alternatives is a constant endeavor. This guide provides a comprehensive comparison of the cryoprotective efficacy of a novel contender, 4-Trehalosamine, against the established standard, glycerol, supported by available experimental data and detailed methodologies.

At a Glance: Performance Comparison

Emerging research, primarily in the context of freeze-drying, a process with analogous stresses to cryopreservation, suggests that this compound holds considerable promise as a cryoprotectant. While direct, extensive comparative studies in mammalian cell cryopreservation are still developing, preliminary data indicates its potential to rival or even exceed the protective capabilities of glycerol.

ParameterThis compoundGlycerolKey Insights
Cell Viability (Yeast, Freeze-Drying) Comparable to trehalose, which is often superior to glycerol in certain applications.Established standard with consistent performance.In a study on the freeze-drying of Saccharomyces cerevisiae, this compound demonstrated protective effects comparable to its parent molecule, trehalose. Trehalose, in various studies, has shown superior or equivalent efficacy to glycerol in preserving cell viability post-thaw.
Protein Protection (Freeze-Drying) Demonstrates protective effects on proteins like calf intestinal alkaline phosphatase (CIP) and yeast alcohol dehydrogenase (ADH).Known to protect proteins from denaturation during freezing.This compound shows a capacity to preserve the enzymatic activity of proteins during the stresses of freezing and drying.
Starch Retrogradation Prevention Exhibits a preventive effect on starch retrogradation, similar to trehalose.Also used to inhibit starch retrogradation.This property, while more relevant to the food industry, indicates the molecule's ability to interact with and stabilize macromolecules, a desirable trait in a cryoprotectant.

Deep Dive: Mechanisms of Cryoprotection

The cryoprotective mechanisms of this compound and glycerol, while both aiming to prevent cryoinjury, operate through distinct pathways.

This compound: A Multi-faceted Protector

As a derivative of trehalose, this compound is believed to share its primary cryoprotective mechanisms, with the amine group potentially offering additional functionalities. The prevailing theory for trehalose's efficacy is the "water replacement hypothesis." As a non-penetrating cryoprotectant, it is thought to remain primarily in the extracellular space. During freezing, as water crystallizes, the concentration of extracellular solutes increases, leading to osmotic dehydration of the cells. Trehalose is believed to form a protective, glassy matrix around the cells, preventing mechanical damage from ice crystals. Furthermore, it is hypothesized to interact with the cell membrane and extracellular proteins, replacing water molecules and thereby stabilizing their structure. The presence of the amine group in this compound may enhance its interaction with the cell membrane and other biological molecules.

Glycerol: The Intracellular Guardian

Glycerol, a small, cell-permeable molecule, acts as a classic penetrating cryoprotectant. Its primary mechanism is to increase the intracellular solute concentration. This elevation of solutes lowers the freezing point of the intracellular fluid, reducing the amount of ice formed inside the cell at any given temperature. By minimizing intracellular ice formation, glycerol prevents the mechanical damage to organelles and the cell membrane that would otherwise be catastrophic.

CryoprotectionMechanisms cluster_4Trehalosamine This compound (Extracellular) cluster_Glycerol Glycerol (Intracellular) T_start Extracellular This compound T_matrix Forms Protective Glassy Matrix T_start->T_matrix T_water Water Replacement Hypothesis T_start->T_water T_end Reduced Extracellular Ice Damage & Membrane Integrity T_matrix->T_end T_stabilize Stabilizes Cell Membrane & Extracellular Proteins T_water->T_stabilize T_stabilize->T_end G_start Extracellular Glycerol G_penetrate Penetrates Cell Membrane G_start->G_penetrate G_solute Increases Intracellular Solute Concentration G_penetrate->G_solute G_freeze Lowers Intracellular Freezing Point G_solute->G_freeze G_end Reduced Intracellular Ice Formation G_freeze->G_end

Figure 1. Putative mechanisms of cryoprotection for this compound and Glycerol.

Experimental Corner: Protocols for Efficacy Assessment

To quantitatively compare the cryoprotective efficacy of this compound and glycerol, standardized cell viability assays are essential. Below are detailed protocols for two commonly used methods: the Trypan Blue exclusion assay and the MTT assay.

Cryopreservation Protocol (General)

This protocol provides a general framework for cryopreserving adherent mammalian cells. Specific parameters such as CPA concentration and freezing/thawing rates may need to be optimized for different cell types.

CryopreservationWorkflow start Harvest & Count Cells prepare_cpa Prepare Cryoprotective Solutions (this compound vs. Glycerol) start->prepare_cpa resuspend Resuspend Cell Pellet in CPA Solution prepare_cpa->resuspend aliquot Aliquot Cell Suspension into Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store Store in Liquid Nitrogen (-196°C) freeze->store thaw Rapid Thawing (37°C Water Bath) store->thaw wash Wash to Remove CPA thaw->wash culture Culture Cells & Assess Viability wash->culture end Post-Thaw Analysis culture->end

Figure 2. General experimental workflow for cryopreservation and viability assessment.

Materials:

  • Adherent cells in culture

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Complete culture medium

  • Cryoprotective agents: this compound and Glycerol (sterile, various concentrations)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

Procedure:

  • Cell Preparation:

    • Aspirate culture medium from a confluent flask of cells.

    • Wash the cell monolayer with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C until cells are rounded and detached.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Aspirate the supernatant.

  • Cryoprotectant Addition:

    • Gently resuspend the cell pellet in the pre-chilled cryoprotective solution (e.g., complete medium containing the desired concentration of either this compound or glycerol). A typical starting concentration for glycerol is 10% (v/v). For this compound, a range of concentrations should be tested based on preliminary studies.

    • Aliquot the cell suspension into cryovials (typically 1-2 x 10^6 cells/mL).

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.

  • Storage:

    • Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains.

    • Immediately transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge the cells to pellet them and remove the cryoprotective agent-containing supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Post-Thaw Culture and Analysis:

    • Plate the cells in a new culture flask or plate.

    • Incubate under standard culture conditions.

    • Assess cell viability at various time points post-thaw using the assays described below.

Trypan Blue Exclusion Assay Protocol

This method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • Thawed and washed cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer and coverslip

  • Microscope

  • Pipettes and tips

Procedure:

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Thawed and cultured cells in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After a desired post-thaw culture period, add 10 µL of MTT solution to each well of the 96-well plate containing 100 µL of cell suspension.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • A higher absorbance value corresponds to higher metabolic activity and thus, a greater number of viable cells.

Concluding Remarks

While glycerol remains the workhorse of cryopreservation, the exploration of novel cryoprotectants like this compound is crucial for advancing the field. The available data, though preliminary, suggests that this compound is a promising candidate with comparable, and in some aspects, potentially superior cryoprotective properties. Its non-penetrating nature and presumed mechanism of action via the water replacement hypothesis offer a different approach to cell protection compared to the intracellular action of glycerol.

For researchers, scientists, and drug development professionals, the choice between these two cryoprotectants will ultimately depend on the specific cell type, the experimental context, and the desired outcomes. Further head-to-head comparative studies, particularly with a focus on a variety of mammalian cell lines and functional post-thaw assessments, are necessary to fully elucidate the cryoprotective efficacy of this compound and to establish optimized protocols for its use. The experimental frameworks provided in this guide offer a starting point for such critical evaluations.

Assessing the Biocompatibility of 4-Trehalosamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel compounds is a critical step in the journey from laboratory to clinical application. 4-Trehalosamine, a structural analog of trehalose, has emerged as a promising molecule with enhanced biological stability. This guide provides a comprehensive comparison of this compound's biocompatibility, supported by available experimental data, and offers detailed protocols for its assessment in various cell lines.

Introduction to this compound

This compound is an amino sugar derivative of trehalose, a naturally occurring non-reducing disaccharide. While trehalose is known for its protective effects on biological structures, its application can be limited by its hydrolysis by the enzyme trehalase, which is widely expressed in mammals.[1] this compound offers a significant advantage as it is resistant to degradation by human trehalase, making it a more stable alternative for various applications.[2] It has been shown to exhibit comparable or even superior protective properties to trehalose.[2][3]

Comparative Biocompatibility: this compound vs. Trehalose

While extensive comparative cytotoxicity data for this compound across multiple cell lines is not yet widely available in the public domain, existing studies and its inherent properties allow for a qualitative comparison with its parent molecule, trehalose.

FeatureThis compoundTrehaloseReferences
Biological Stability High; resistant to hydrolysis by human trehalase.Low; readily hydrolyzed by trehalase into glucose.[2][3]
Protective Activities Comparable or better than trehalose.Known for its cryo- and lyoprotectant properties.[3]
Autophagy Induction Potent inducer of autophagy in cultured cells.Induces autophagy, but derivatives of this compound can be 1000-3000 times more potent.[3]
In Vivo Toxicity Non-toxic in mice and does not elevate blood sugar levels.Generally regarded as safe (GRAS), but hydrolysis can lead to increased blood glucose.[2]
Biocompatibility in Specific Cell Lines

Detailed quantitative comparisons of this compound's cytotoxicity (e.g., IC50 values) across a wide range of cell lines are still an area of active research. However, its effects have been studied in specific cell lines, primarily in the context of its ability to induce autophagy, a cellular self-cleaning process.

  • Human Ovarian Cancer Cells (OVK18): this compound has been used to study the induction of autophagy. In these cells, treatment with this compound leads to an increase in the autophagy marker LC3-II.[1]

  • Human Neuroblastoma Cells (SH-SY5Y): In this cell line, this compound has also been shown to be effective in inducing autophagy, suggesting its potential role in neuroprotective research.[1] It has been observed that trehalose can protect these cells from certain toxins.[2][4]

The lack of broad-spectrum cytotoxicity data underscores the importance of conducting cell-line-specific biocompatibility assessments. The following sections provide detailed protocols for key assays to facilitate this research.

Experimental Protocols

To aid researchers in assessing the biocompatibility of this compound in their specific cell lines of interest, detailed protocols for standard cell viability and apoptosis assays are provided below.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_4TA Add varying concentrations of this compound incubate_24h->add_4TA incubate_treatment Incubate for desired period (e.g., 24, 48, 72h) add_4TA->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours at 37°C add_mtt->incubate_mtt add_solubilization Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated control wells (medium only) and a vehicle control if a solvent is used. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_culture Cell Culture and Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells_apoptosis Seed cells and treat with this compound incubate_apoptosis Incubate for the desired time seed_cells_apoptosis->incubate_apoptosis harvest_cells Harvest cells (including supernatant) incubate_apoptosis->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in 1X Annexin V Binding Buffer wash_cells->resuspend_buffer add_annexin_pi Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_annexin_pi incubate_staining Incubate for 15 minutes at room temperature in the dark add_annexin_pi->incubate_staining analyze_flow Analyze by flow cytometry incubate_staining->analyze_flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathway: Autophagy Induction

This compound and its derivatives are known to be potent inducers of autophagy. This process is crucial for cellular homeostasis and the clearance of damaged organelles and protein aggregates. The key marker for autophagy is the conversion of cytosolic LC3-I to lipidated LC3-II, which is recruited to the autophagosome membrane.

Autophagy Induction Pathway

Autophagy_Pathway cluster_stimulus Stimulus cluster_process Cellular Process Trehalosamine This compound Autophagy_Induction Autophagy Induction Trehalosamine->Autophagy_Induction Induces LC3_Conversion LC3-I to LC3-II Conversion Autophagy_Induction->LC3_Conversion Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome Lysosome_Fusion Fusion with Lysosome Autophagosome->Lysosome_Fusion Degradation Degradation of Cellular Components Lysosome_Fusion->Degradation

Caption: Simplified pathway of autophagy induction by this compound.

Conclusion

This compound presents a compelling case as a biocompatible alternative to trehalose, primarily due to its enhanced biological stability. While comprehensive comparative data on its cytotoxicity across a broad spectrum of cell lines is still emerging, its potent ability to induce autophagy has been demonstrated. The provided experimental protocols offer a standardized framework for researchers to assess the biocompatibility of this compound in their specific cellular models, thereby facilitating its further investigation for therapeutic and biotechnological applications.

References

Cross-Reactivity of 4-Trehalosamine with Glucose Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Trehalosamine with glucose transporters (GLUT and SGLT). Due to the current absence of direct experimental data on the binding affinity and transport of this compound by these transporters, this document leverages available information on its parent molecule, trehalose, and the related amino sugar, glucosamine, to provide a comparative perspective. This guide also includes data on well-characterized inhibitors of glucose transporters to serve as a benchmark for potential future studies.

Executive Summary

This compound is a naturally occurring amino sugar and an analog of trehalose, a disaccharide known for its cytoprotective properties. A key feature of this compound is its resistance to hydrolysis by human trehalase, which prevents its breakdown into glucose and a subsequent rise in blood sugar levels. While this suggests it is not processed in the same manner as dietary sugars, its structural similarity to glucose raises questions about its potential interaction with glucose transporters.

Direct studies quantifying the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for specific glucose transporter isoforms (e.g., GLUT1, SGLT1) are not currently available in the public domain. However, research on related molecules provides some insight:

  • Trehalose , the parent molecule of this compound, has been shown to inhibit members of the SLC2A (GLUT) family of glucose transporters.

  • Glucosamine , an amino sugar, is known to be transported by some GLUT isoforms and can interfere with glucose metabolism.

This guide will compare the known interactions of these related compounds and established glucose transporter inhibitors to provide a framework for evaluating the potential cross-reactivity of this compound.

Comparison of Glucose Transporter Inhibitors

To provide a context for potential inhibitory activity, the following table summarizes the known inhibitory constants of several well-characterized glucose transporter inhibitors.

CompoundTransporter Target(s)Inhibition ConstantCitation(s)
Trehalose GLUT8IC50: 126 mM[1]
BAY-876 GLUT1IC50: 2 nM[2][3][4][5]
Phlorizin SGLT1, SGLT2Ki: 300 nM (hSGLT1), 39 nM (hSGLT2)[6]
Sotagliflozin SGLT1, SGLT2IC50: 36 nM (SGLT1), 1.8 nM (SGLT2)[7]

Potential Interaction of this compound with Glucose Transporters

In the absence of direct data for this compound, we can infer potential interactions based on related molecules:

  • Based on Trehalose: Trehalose, a disaccharide composed of two glucose units, has been demonstrated to inhibit GLUT transporters, albeit with a relatively high IC50 value for GLUT8 (126 mM)[1]. This suggests that the larger disaccharide structure can interact with the transporter, likely in a competitive manner at the glucose binding site. Given that this compound shares the core trehalose structure, it is plausible that it could also interact with GLUT transporters. However, the presence of the amino group could significantly alter its binding affinity and selectivity compared to trehalose.

  • Based on Glucosamine: Studies on glucosamine, an amino monosaccharide, have shown that it can be transported by glucose transporters, particularly GLUT2, and can competitively inhibit glycolysis. Glucosamine's interaction is complex, as it can also induce insulin resistance and reduce glucose transport through post-translational mechanisms[2][3][4][5][6]. This suggests that amino sugars can be recognized by glucose transporters and can interfere with cellular glucose metabolism. The extent to which this compound, a larger amino disaccharide, would be a substrate or inhibitor would depend on how the transporter's binding pocket accommodates its size and the presence of the amino group.

Experimental Protocols

To facilitate future research in this area, this section provides detailed methodologies for key experiments used to characterize the interaction of compounds with glucose transporters.

Radioactive Glucose Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled glucose analog (e.g., [³H]-2-deoxy-D-glucose or [¹⁴C]-glucose) into cells expressing a specific glucose transporter isoform.

Materials:

  • Cells expressing the glucose transporter of interest (e.g., HEK293 cells transfected with a specific GLUT isoform).

  • Radiolabeled glucose analog (e.g., [³H]-2-deoxy-D-glucose).

  • Unlabeled glucose or glucose analog.

  • Test compound (this compound).

  • Culture medium and buffers (e.g., PBS, glucose-free Krebs-Ringer-HEPES buffer).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash cells with glucose-free buffer and pre-incubate with varying concentrations of the test compound (this compound) or a known inhibitor (positive control) for a defined period.

  • Initiation of Uptake: Add the radiolabeled glucose analog to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically 1-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of glucose uptake against the concentration of the test compound.

Electrophysiological Measurement of SGLT Activity

This method directly measures the transport activity of electrogenic sodium-glucose cotransporters (SGLTs) by recording the substrate-induced currents.

Materials:

  • Xenopus laevis oocytes or other suitable expression system.

  • cRNA for the SGLT isoform of interest.

  • Two-electrode voltage-clamp setup.

  • Perfusion system.

  • Recording solutions (e.g., NaCl-based and Na⁺-free solutions) with and without glucose and the test compound.

Procedure:

  • Expression of SGLTs: Inject Xenopus oocytes with the cRNA of the target SGLT and incubate for 2-5 days to allow for protein expression.

  • Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -50 mV).

  • Substrate Application: Perfuse the oocyte with a Na⁺-containing solution and then switch to a solution containing both Na⁺ and glucose. The cotransport of Na⁺ and glucose will generate an inward current.

  • Inhibitor Application: To test for inhibition, perfuse the oocyte with a solution containing Na⁺, glucose, and the test compound (this compound). A decrease in the glucose-induced current indicates inhibition.

  • Data Analysis: Measure the amplitude of the glucose-induced currents in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the Ki or IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane GLUT Glucose Transporter (GLUT/SGLT) Glucose_in Glucose (Intracellular) GLUT->Glucose_in Transport Glucose_out Glucose (Extracellular) Glucose_out->GLUT Binds Trehalosamine_out This compound (Extracellular) Trehalosamine_out->GLUT Potential Competitive Binding Metabolism Cellular Metabolism Glucose_in->Metabolism

Caption: Competitive binding of this compound with glucose at a glucose transporter.

G cluster_workflow Radioactive Glucose Uptake Assay Workflow A 1. Plate cells expressing glucose transporter B 2. Pre-incubate with This compound A->B C 3. Add radiolabeled glucose analog B->C D 4. Stop uptake and wash cells C->D E 5. Lyse cells and measure radioactivity D->E F 6. Determine IC50 value E->F

Caption: Workflow for a radioactive glucose uptake assay.

Conclusion

While direct experimental evidence is lacking, the structural similarity of this compound to trehalose and the known interactions of amino sugars like glucosamine with glucose transporters suggest a potential for cross-reactivity. The primary mode of interaction is likely to be competitive inhibition at the glucose binding site of GLUT or SGLT transporters. However, the affinity and specificity of this interaction remain to be determined. The experimental protocols provided in this guide offer a clear path forward for researchers to quantitatively assess the interaction of this compound with specific glucose transporter isoforms. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Antimicrobial Spectrum: 4-Trehalosamine Versus Traditional Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of 4-Trehalosamine, a naturally occurring amino-disaccharide, against that of well-established aminoglycoside antibiotics. While research on this compound is less extensive than for clinically prevalent aminoglycosides like gentamicin and amikacin, this document synthesizes available data to offer a preliminary comparison, supported by established experimental methodologies.

Introduction to this compound

This compound, a structural analog of trehalose, was first isolated from Streptomyces species in 1974.[1] It belongs to the broader class of aminoglycosides, antibiotics known for their efficacy against a range of bacteria.[2] Unlike its non-reducing disaccharide counterpart, trehalose, this compound possesses an amino group, a characteristic feature of aminoglycosides that is crucial for their antimicrobial activity. While noted for having weak antimicrobial activity compared to other members of the aminoglycoside family, its unique structure warrants investigation.[2]

Comparative Antimicrobial Spectrum

Quantitative data on the minimum inhibitory concentration (MIC) of this compound is limited in publicly accessible literature. However, initial studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria. The following table contrasts the reported qualitative activity of this compound with the typical MIC ranges for the widely used aminoglycosides, gentamicin and amikacin, against the same bacterial species. It is important to note that the data for this compound is presented from cup-plate diffusion assays, while the data for gentamicin and amikacin are based on extensive MIC testing.

Bacterial SpeciesThis compound (Activity at Concentration)Gentamicin (MIC Range, µg/mL)Amikacin (MIC Range, µg/mL)
Escherichia coliActive at 0.5 mg/mL[3]0.25 - 41 - 8
Klebsiella pneumoniaeActive at 1 mg/mL[3]0.5 - 82 - 16
Bacillus subtilisActive at 2 mg/mL[3]0.03 - 0.50.12 - 1

Note: The activity of this compound was determined by a cup-plate (agar well diffusion) method, and the concentrations listed represent the amount at which activity was observed. This is not a direct MIC value. The MIC ranges for gentamicin and amikacin are typical values and can vary depending on the specific strain and testing conditions.

Mechanism of Action: A Shared Pathway

Aminoglycosides, including presumably this compound, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of aminoglycosides to the 30S ribosomal subunit interferes with the translation of mRNA, leading to the production of non-functional or truncated proteins.[4][5][6][7] This disruption of protein synthesis is ultimately lethal to the bacterium.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside (e.g., this compound) Porin Porin Channel Aminoglycoside->Porin Entry Periplasm Periplasmic Space Porin->Periplasm Uptake Active Transport Periplasm->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Binding Protein Protein Synthesis Ribosome->Protein Mistranslated Mistranslated Proteins Ribosome->Mistranslated Interference mRNA mRNA mRNA->Ribosome Death Bacterial Cell Death Mistranslated->Death

Caption: General mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound is crucial for its development as a potential therapeutic agent. The following are detailed methodologies for two standard assays used to quantify antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

  • Stock solution of the antimicrobial agent (e.g., this compound) of known concentration.

2. Assay Procedure:

  • Aseptically dispense 50 µL of sterile MHB into each well of the microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • The last well in each row should contain only MHB and the bacterial inoculum to serve as a positive growth control. A well with only MHB can serve as a negative control.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform serial dilution of antimicrobial agent prep_plate->serial_dilution inoculate Inoculate wells with bacteria serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate (16-20h, 37°C) inoculate->incubate read_results Read results for visible growth (turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution susceptibility test.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the antimicrobial agent through an agar medium.

1. Preparation of Materials:

  • Sterile Petri dishes containing Mueller-Hinton Agar (MHA).

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard).

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip to create wells in the agar.

  • Solutions of the antimicrobial agent at various concentrations.

2. Assay Procedure:

  • Aseptically swab the entire surface of the MHA plate with the standardized bacterial inoculum to create a uniform lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.

  • A well with the solvent used to dissolve the antimicrobial can serve as a negative control. A well with a known antibiotic can serve as a positive control.

  • Incubate the plates at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Conclusion

This compound demonstrates antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. However, based on the limited available data, its potency appears to be lower than that of clinically established aminoglycosides like gentamicin and amikacin. Further quantitative studies employing standardized methods such as broth microdilution are necessary to precisely determine the MIC values of this compound against a broader range of clinically relevant pathogens. Such research will be crucial in defining its potential, if any, as a future therapeutic agent or as a lead compound for the development of novel antibiotics. The unique structural properties of this compound may offer advantages in terms of toxicity or susceptibility to resistance mechanisms, which are important avenues for future investigation.

References

Efficacy of 4-Trehalosamine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-trehalosamine derivatives as enzyme inhibitors, with a focus on their activity against trehalases and key enzymes in the mycobacterial trehalose metabolism pathway. The information is compiled from recent scientific literature to aid in drug discovery and development efforts.

Executive Summary

This compound and its derivatives have emerged as a promising class of enzyme inhibitors, demonstrating significant activity against enzymes crucial for the survival of various organisms, including bacteria and insects. Their primary targets include trehalases, which are responsible for the hydrolysis of trehalose, and enzymes within the essential trehalose biosynthesis pathways of pathogens like Mycobacterium tuberculosis. This guide presents a compilation of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant metabolic pathways. While direct inhibition of metabolic enzymes is well-documented, the broader impact of these derivatives on cellular signaling pathways remains an area for further investigation.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various this compound and other trehalose derivatives against different enzymes. These values provide a quantitative measure of the potency of these compounds as enzyme inhibitors.

Table 1: Inhibition of Trehalases by 4- and 6-O-Substituted Trehalose Derivatives [1]

CompoundTarget EnzymeIC50 (mM)
4-O-substituted derivatives
Derivative 1Porcine Kidney Trehalase~10
Derivative 2Mycobacterium smegmatis Trehalase< 1
6-O-substituted derivatives
Derivative 3Porcine Kidney Trehalase> 20
Derivative 4Mycobacterium smegmatis Trehalase~5

Table 2: Inhibition of Mycobacterium Trehalose-6-Phosphate Phosphatase (TPP) by Trehalose Derivatives [2][3]

CompoundTarget EnzymeIC50 (µM)
6-phosphonic acid α,α'-trehalose (TMP)M. tuberculosis TPPNot specified
6-(methylene)phosphonic acid α,α'-trehalose (TEP)M. tuberculosis TPPNot specified
6-N-phosphonamide α,α'-trehalose (TNP)M. tuberculosis TPPNot specified
TMPM. triplex TPP288 ± 32
TEPM. triplex TPP1959 ± 261
TNPM. triplex TPP421 ± 24
Validamycin AMycobacterial TPPsHigh (unexpectedly)

Table 3: Comparative Inhibition of Trehalases by Various Inhibitors [4]

InhibitorTarget EnzymeKi or IC50
Validoxylamine ARhizoctonia solani trehalase1.9 nM (Ki), 140 nM (IC50)
Validamycin ARhizoctonia solani trehalase72 µM (IC50)
SalbostatinPorcine kidney trehalase0.18 µM (Ki)
SalbostatinSilkworm trehalase8.3 µM (IC50)
1,4-dideoxy-1,4-imino-d-arabinitol (DAB-1)Porcine kidney trehalase4.8 µM (IC50)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the inhibitory activity of this compound derivatives.

Trehalase Inhibition Assay

Principle: This assay measures the amount of glucose produced from the enzymatic hydrolysis of trehalose by trehalase. The inhibitory effect of a compound is determined by quantifying the reduction in glucose production in the presence of the inhibitor.

Typical Protocol: [5][6][7][8]

  • Enzyme and Substrate Preparation: A solution of the target trehalase (e.g., from porcine kidney or Mycobacterium smegmatis) is prepared in a suitable buffer (e.g., citrate buffer, pH 5.7). A stock solution of trehalose is also prepared in the same buffer.

  • Inhibitor Preparation: The this compound derivative or other test compounds are dissolved in an appropriate solvent (e.g., water or DMSO) to create a range of concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme solution, the inhibitor at various concentrations, and the trehalose substrate in a microplate or test tube.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Glucose Quantification: The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution. The amount of glucose produced is then quantified using a colorimetric method, such as the 3,5-dinitrosalicylic acid (DNS) test or a coupled-enzyme assay that leads to the production of a detectable product like NADH.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration by comparing the glucose produced in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium Trehalose-6-Phosphate Phosphatase (TPP) Inhibition Assay

Principle: This assay measures the inorganic phosphate (Pi) released from the dephosphorylation of trehalose-6-phosphate (T6P) by TPP. The inhibitory activity is determined by the reduction in Pi release in the presence of the inhibitor.

Typical Protocol: [2]

  • Enzyme and Substrate Preparation: Recombinant TPP from Mycobacterium tuberculosis or a related species is purified and prepared in a suitable assay buffer. A stock solution of T6P is also prepared.

  • Inhibitor Preparation: The test compounds, including this compound derivatives, are dissolved to create a concentration gradient.

  • Reaction Mixture: The TPP enzyme, inhibitor, and T6P substrate are combined in a microplate.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a set time.

  • Phosphate Quantification: The amount of released inorganic phosphate is measured using a sensitive colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined using non-linear regression analysis of the dose-response data.

Mandatory Visualization: Metabolic Pathways

The following diagrams illustrate the key metabolic pathways targeted by this compound derivatives.

Trehalose_Metabolism_in_Mycobacterium cluster_OtsA_OtsB OtsA-OtsB Pathway (Major) cluster_GlgE GlgE Pathway cluster_TreYZ TreY-TreZ Pathway UDP_Glucose UDP-Glucose T6P Trehalose-6-Phosphate UDP_Glucose->T6P OtsA (TPS) Glucose_6P Glucose-6-Phosphate Glucose_6P->T6P Trehalose Trehalose T6P->Trehalose OtsB2 (TPP) Target of Inhibition Trehalose_GlgE Trehalose Maltose Maltose Trehalose_GlgE->Maltose TreS Maltose_1P Maltose-1-Phosphate Maltose->Maltose_1P Mak alpha_Glucan α-Glucan Maltose_1P->alpha_Glucan GlgE Glycogen Glycogen Maltooligosyltrehalose Maltooligosyltrehalose Glycogen->Maltooligosyltrehalose TreY Trehalose_TreYZ Trehalose Maltooligosyltrehalose->Trehalose_TreYZ TreZ Trehalase_Action Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Glucose 2 x Glucose Trehalase->Glucose Hydrolysis Inhibitor This compound Derivatives Inhibitor->Trehalase Inhibition

References

A Comparative Analysis of the Buffering Capacity of 4-Trehalosamine and Other Common Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Buffer System

In the realm of biological research and pharmaceutical development, maintaining a stable pH is paramount to ensuring experimental accuracy and product stability. The choice of a suitable buffer is therefore a critical decision. This guide provides a comparative analysis of a novel buffering agent, 4-Trehalosamine, against three widely used biological buffers: Tris, HEPES, and PBS. This objective comparison, supported by theoretical data and detailed experimental protocols, aims to equip researchers with the necessary information to make an informed decision for their specific applications.

Quantitative Comparison of Buffer Properties

The effectiveness of a buffer is primarily determined by its pKa, the pH at which the buffer has its maximum buffering capacity, and its overall buffering capacity (β), which quantifies the resistance to pH change upon the addition of an acid or base. The following table summarizes these key parameters for this compound and the comparative buffers.

BufferpKa (at 25°C)Optimal Buffering RangeMolecular Weight ( g/mol )Theoretical Max. Buffering Capacity (β) at 0.1 M (mM/pH unit)
This compound 6.996.0 - 8.0341.31~57.6
Tris 8.17.1 - 9.1121.14~57.6
HEPES 7.56.8 - 8.2238.30~57.6
PBS (Phosphate) 7.26.2 - 8.2Varies~57.6

Note: The theoretical maximum buffering capacity (β) is calculated using the Van Slyke equation (β ≈ 2.303 * C * (Ka * [H+]) / (Ka + [H+])^2), where C is the total buffer concentration. At the pKa, where [H+] = Ka, this simplifies to β_max ≈ 0.576 * C. For a 0.1 M buffer concentration, the maximum theoretical buffering capacity is approximately 57.6 mM per pH unit. The actual experimental values may vary.

Detailed Experimental Protocol: Determination of Buffering Capacity

This protocol outlines a standard acid-base titration method to experimentally determine and compare the buffering capacity of this compound, Tris, HEPES, and PBS.

Objective: To determine the buffering capacity (β) of each buffer by measuring the change in pH upon titration with a strong acid and a strong base.

Materials:

  • This compound

  • Tris(hydroxymethyl)aminomethane (Tris)

  • 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)

  • Phosphate Buffered Saline (PBS) tablets or components (NaCl, KCl, Na₂HPO₄, KH₂PO₄)

  • Hydrochloric acid (HCl), 1.0 M standard solution

  • Sodium hydroxide (NaOH), 1.0 M standard solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks (100 mL)

  • Graduated cylinders

Procedure:

  • Buffer Preparation:

    • Prepare 100 mL of a 0.1 M solution for each of the four buffers (this compound, Tris, HEPES, and PBS) in deionized water.

    • For this compound, dissolve 3.41 g in deionized water and make up to 100 mL.

    • For Tris, dissolve 1.21 g in deionized water and make up to 100 mL. Adjust the initial pH to 7.5 with HCl.

    • For HEPES, dissolve 2.38 g in deionized water and make up to 100 mL. Adjust the initial pH to 7.5 with NaOH.

    • For PBS, dissolve the appropriate amount of salts to achieve a 1X concentration (e.g., 0.8 g NaCl, 0.02 g KCl, 0.144 g Na₂HPO₄, 0.024 g KH₂PO₄) in deionized water and make up to 100 mL. The pH should be approximately 7.4.

  • Titration Setup:

    • Calibrate the pH meter using standard pH 4.0, 7.0, and 10.0 buffers.

    • Place 50 mL of one of the prepared buffer solutions into a 250 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill one burette with 1.0 M HCl and another with 1.0 M NaOH.

  • Acid Titration:

    • Record the initial pH of the buffer solution.

    • Add 0.5 mL increments of 1.0 M HCl from the burette to the buffer solution.

    • After each addition, allow the solution to stabilize for 30 seconds and record the pH.

    • Continue adding HCl in increments until the pH drops by at least 2 pH units from the initial pH.

  • Base Titration:

    • Rinse the electrode and beaker thoroughly with deionized water.

    • Place a fresh 50 mL aliquot of the same buffer solution into the beaker.

    • Record the initial pH.

    • Add 0.5 mL increments of 1.0 M NaOH from the burette to the buffer solution.

    • After each addition, allow the solution to stabilize for 30 seconds and record the pH.

    • Continue adding NaOH in increments until the pH increases by at least 2 pH units from the initial pH.

  • Repeat for all Buffers:

    • Repeat steps 2-4 for each of the other three buffer solutions.

  • Data Analysis:

    • Plot the pH of each solution as a function of the volume of HCl or NaOH added. This will generate titration curves for each buffer.

    • Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes described, the following diagrams have been generated.

Experimental_Workflow cluster_prep Buffer Preparation (0.1 M) cluster_titration Titration cluster_analysis Data Analysis prep_4TA This compound titration_setup Setup: 50 mL Buffer Calibrated pH meter Magnetic stirrer prep_4TA->titration_setup prep_Tris Tris prep_Tris->titration_setup prep_HEPES HEPES prep_HEPES->titration_setup prep_PBS PBS prep_PBS->titration_setup acid_titration Acid Titration: Add 1.0 M HCl in 0.5 mL increments titration_setup->acid_titration base_titration Base Titration: Add 1.0 M NaOH in 0.5 mL increments titration_setup->base_titration record_pH Record pH after each increment acid_titration->record_pH base_titration->record_pH plot_curves Plot Titration Curves (pH vs. Volume) record_pH->plot_curves calc_beta Calculate Buffering Capacity (β) plot_curves->calc_beta

Caption: Experimental workflow for comparative buffering capacity analysis.

A critical application for buffers in drug delivery is facilitating the escape of therapeutic molecules from endosomes, a process that can be influenced by the buffer's capacity. The "proton sponge effect" is a key mechanism in this context.

Proton_Sponge_Effect cluster_endosome Endosome (Acidic Environment) proton_pump V-ATPase Proton Pump protons_in H+ proton_pump->protons_in pumps H+ buffer_mol Buffering Agent (e.g., 4-TA) protons_in->buffer_mol protonates protonated_buffer Protonated Buffer buffer_mol->protonated_buffer cl_influx Cl- influx protonated_buffer->cl_influx triggers water_influx H₂O influx cl_influx->water_influx leads to osmotic_pressure Increased Osmotic Pressure water_influx->osmotic_pressure causes endosome_rupture Endosomal Rupture osmotic_pressure->endosome_rupture induces cargo_release Therapeutic Cargo Release endosome_rupture->cargo_release results in cytosol Cytosol cargo_release->cytosol into

Caption: The "Proton Sponge Effect" signaling pathway for endosomal escape.

Discussion

The selection of an appropriate buffer is a multifaceted decision that extends beyond simply matching the pKa to the desired pH. As indicated in the comparative data, this compound, with a pKa of 6.99, is an excellent candidate for applications requiring buffering capacity around neutral pH, a range highly relevant for many biological systems. Its performance is theoretically comparable to that of HEPES and PBS in this range. Tris, with a higher pKa of 8.1, is more suitable for slightly alkaline conditions.

The buffering capacity is not only dependent on the pKa but also on the concentration of the buffer. The provided protocol allows for a direct, empirical comparison of these buffers under identical concentration conditions, providing a more accurate assessment of their performance than relying solely on theoretical values.

Furthermore, the role of a buffer in advanced applications like drug delivery highlights the importance of its chemical properties. The "proton sponge effect" is a prime example where the ability of a molecule to absorb protons in the acidic endosomal environment can lead to osmotic swelling and the subsequent release of therapeutic cargo into the cytoplasm. The buffering capacity of agents like this compound could potentially be harnessed for such applications.

4-Trehalosamine: A Superiorly Stable Alternative to Trehalose for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a compound in a biological system is a critical factor. This guide provides a comparative analysis of the in vivo stability of 4-Trehalosamine versus its parent molecule, trehalose, supported by experimental data and detailed methodologies.

This compound, a natural analog of trehalose, demonstrates significantly enhanced stability in biological systems. This heightened stability is primarily attributed to its resistance to enzymatic degradation by trehalase, the enzyme responsible for the hydrolysis of trehalose into two glucose molecules. In vivo studies have confirmed that while trehalose is rapidly metabolized, this compound persists, offering a longer therapeutic window and preventing the downstream effects of glucose release.

Comparative In Vivo Stability: this compound vs. Trehalose

The in vivo stability of this compound has been demonstrated in murine models. Unlike trehalose, which is readily hydrolyzed by the enzyme trehalase present in the body, this compound remains intact. This resistance to degradation prevents a spike in blood glucose levels, a significant advantage for therapeutic applications.[1] Experiments in mice have confirmed that this compound is non-toxic and does not lead to an increase in blood sugar.[1]

Oral administration of trehalose results in its rapid absorption and subsequent breakdown in the intestine by trehalase.[2] This leads to a transient increase in blood glucose.[2][3] In contrast, due to its structural modification, this compound is not a substrate for human trehalase, ensuring its integrity and prolonged presence in the circulatory system.[1]

CompoundRoute of AdministrationPeak Blood ConcentrationMetabolic FateImpact on Blood Glucose
Trehalose Oral30 minutes[2]Hydrolyzed by trehalase to glucose[2]Significant, transient increase[2][3]
This compound Oral / IntravenousSustainedResistant to trehalase hydrolysis[1]No significant increase[1]

Experimental Protocols

In Vivo Stability Assessment in a Murine Model

This protocol outlines the methodology for comparing the in vivo stability of this compound and trehalose in mice.

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old, are used for the study.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Compound Administration:

  • A cohort of mice is administered trehalose orally at a dose of 3 g/kg body weight.[4]

  • A second cohort receives an equivalent dose of this compound orally.

  • A control group receives a vehicle (e.g., sterile water).

3. Sample Collection:

  • Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration.

  • Plasma is separated by centrifugation for subsequent analysis.

4. Quantification by LC-MS/MS:

  • Sample Preparation: Plasma proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

  • Chromatography: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is employed for separation.

  • Mass Spectrometry: The analytes are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for trehalose and this compound are used for quantification.

  • Data Analysis: A standard curve is generated using known concentrations of each compound to determine the concentration in the plasma samples.

Trehalase Activity Assay

This assay determines the susceptibility of this compound and trehalose to enzymatic degradation by trehalase.

1. Reagents:

  • Porcine kidney trehalase

  • Trehalose and this compound solutions

  • Citrate buffer (pH 5.7)

  • Reagents for glucose quantification (e.g., glucose oxidase/peroxidase assay kit)

2. Procedure:

  • Trehalose or this compound is incubated with trehalase in a citrate buffer at 37°C.

  • Aliquots are taken at various time intervals (e.g., 0, 30, 60, 120 minutes).

  • The reaction is stopped by heat inactivation.

  • The amount of glucose produced from the hydrolysis of the disaccharide is measured using a glucose assay kit.

3. Data Analysis:

  • The rate of glucose production is calculated to determine the activity of trehalase on each substrate. A significantly lower rate for this compound indicates its stability against enzymatic degradation.

Visualizing the Pathways and Processes

To better understand the metabolic fate of these compounds and the experimental approach to validate their stability, the following diagrams are provided.

Trehalose Metabolic Pathway cluster_4TA This compound Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Hydrolysis Glucose Glucose Glycolysis Glycolysis / Energy Production Glucose->Glycolysis Trehalase->Glucose 2 molecules No Hydrolysis Resistant to Trehalase This compound This compound This compound->Trehalase

Caption: Metabolic fate of Trehalose vs. This compound.

In Vivo Stability Experimental Workflow start Start admin Oral Administration (Trehalose or this compound) start->admin blood Blood Sampling (Time Points) admin->blood plasma Plasma Separation blood->plasma prep Sample Preparation (Protein Precipitation) plasma->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification lcms->quant data Data Analysis & Comparison quant->data end End data->end

Caption: Workflow for assessing in vivo stability.

References

Evaluating the Specificity of 4-Trehalosamine-Based Probes for Mycobacterial Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for the accurate study of biological systems. This guide provides a detailed comparison of 4-trehalosamine-based probes against other trehalose analogs for the specific labeling of mycobacteria, supported by experimental data and detailed protocols.

Trehalose is a disaccharide essential for the survival and pathogenesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique presence and metabolism in mycobacteria make it an attractive target for the development of specific diagnostic and therapeutic agents. This compound, a naturally occurring analog of trehalose, offers a stable and chemically versatile scaffold for the synthesis of molecular probes.[1] These probes can be tagged with reporters such as fluorophores or bioorthogonal handles to enable the visualization and study of mycobacterial processes.

Comparative Analysis of Trehalose-Based Probes

The specificity of trehalose-based probes is largely determined by their route of metabolic incorporation into the mycobacterial cell wall. Two primary pathways are exploited: the trehalose recycling pathway, which involves the LpqY-SugABC transporter, and the mycolyltransferase activity of the Antigen 85 (Ag85) complex.[2]

A key study by Swarts et al. (2012) systematically compared the labeling of Mycobacterium smegmatis using four azide-functionalized trehalose analogs: 2-azido-2-deoxytrehalose (2-TreAz), 3-azido-3-deoxytrehalose (3-TreAz), 4-azido-4-deoxytrehalose (4-TreAz), and 6-azido-6-deoxytrehalose (6-TreAz).[3] The azide group serves as a bioorthogonal handle for subsequent ligation to a reporter molecule via click chemistry.

The efficiency of these probes was quantified by flow cytometry, revealing significant differences in their labeling capacity.

ProbeOptimal Concentration for Labeling M. smegmatisRelative Labeling Efficiency (at optimal concentration)Primary Metabolic Pathway
2-TreAz 5-25 µMHighTrehalose Recycling Pathway
3-TreAz 250-500 µMLowAntigen 85 (Ag85) Complex
4-TreAz 250-500 µMLowTrehalose Recycling Pathway (M. smegmatis) / Ag85 Complex (M. bovis BCG)[3]
6-TreAz 5-25 µMHighTrehalose Recycling Pathway

Table 1: Comparison of labeling efficiency and metabolic pathways for different azido-trehalose probes in Mycobacterium smegmatis. Data extracted from Swarts et al. (2012)[3].

From this data, it is evident that probes modified at the 2- and 6-positions exhibit higher labeling efficiency at lower concentrations compared to those modified at the 3- and 4-positions in M. smegmatis. This is attributed to their preferential uptake and processing through the trehalose recycling pathway. In contrast, 3-TreAz and, in some species, 4-TreAz are primarily incorporated via the Ag85 complex, which appears to be a less efficient route for these analogs.[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of these probes, the following diagrams illustrate the key mycobacterial trehalose metabolic pathways and a general experimental workflow for mycobacterial labeling.

Trehalose_Metabolism Mycobacterial Trehalose Metabolic Pathways cluster_ots OtsA-OtsB Pathway cluster_treyz TreY-TreZ Pathway cluster_tres TreS Pathway cluster_recycling Trehalose Recycling cluster_ag85 Antigen 85 Complex Glucose-6-P Glucose-6-P Trehalose-6-P Trehalose-6-P Glucose-6-P->Trehalose-6-P OtsA Trehalose Trehalose Trehalose-6-P->Trehalose OtsB Alpha-glucans Alpha-glucans Maltooligosyltrehalose Maltooligosyltrehalose Alpha-glucans->Maltooligosyltrehalose TreY Maltooligosyltrehalose->Trehalose TreZ Maltose Maltose Maltose->Trehalose TreS Extracellular Trehalose Extracellular Trehalose Intracellular Trehalose Intracellular Trehalose Extracellular Trehalose->Intracellular Trehalose LpqY-SugABC Transporter TMM TMM Intracellular Trehalose->TMM Mycolic Acid Transfer Glycogen Glycogen Intracellular Trehalose->Glycogen GlgE pathway TDM TDM TMM->TDM Ag85 Mycolated Arabinogalactan Mycolated Arabinogalactan TMM->Mycolated Arabinogalactan Ag85 TDM->Trehalose Hydrolysis Glucose Glucose Glucose->Glucose-6-P Glycogen->Alpha-glucans

Caption: Overview of trehalose biosynthesis and metabolism in mycobacteria.

Experimental_Workflow Workflow for Mycobacterial Labeling with Trehalose Probes Start Start Mycobacterial Culture Mycobacterial Culture Start->Mycobacterial Culture Incubate with Trehalose Probe Incubate with Trehalose Probe Mycobacterial Culture->Incubate with Trehalose Probe Wash to Remove Excess Probe Wash to Remove Excess Probe Incubate with Trehalose Probe->Wash to Remove Excess Probe Bioorthogonal Ligation (Click Chemistry) Bioorthogonal Ligation (Click Chemistry) Wash to Remove Excess Probe->Bioorthogonal Ligation (Click Chemistry) Wash to Remove Excess Reagents Wash to Remove Excess Reagents Bioorthogonal Ligation (Click Chemistry)->Wash to Remove Excess Reagents Analysis Analysis Wash to Remove Excess Reagents->Analysis Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy Imaging Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Quantification

Caption: General experimental workflow for metabolic labeling of mycobacteria.

Experimental Protocols

The following are detailed methodologies for key experiments involved in evaluating the specificity of trehalose-based probes.

Protocol 1: Metabolic Labeling of Mycobacteria

This protocol is adapted from Swarts et al. (2012)[3].

Materials:

  • Mycobacterium smegmatis (or other mycobacterial species) culture

  • 7H9 liquid medium supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • Azido-trehalose probes (2-TreAz, 3-TreAz, 4-TreAz, 6-TreAz) dissolved in DMSO to a stock concentration of 50 mM

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow M. smegmatis in 7H9 medium to mid-log phase (OD600 of 0.6-0.8).

  • Dilute the culture to an OD600 of 0.2 in fresh 7H9 medium.

  • Add the azido-trehalose probe to the desired final concentration (e.g., 5 µM to 500 µM). A DMSO vehicle control should be included.

  • Incubate the cultures at 37°C with shaking for the desired time (e.g., 24 hours).

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes.

  • Wash the cell pellet twice with PBS to remove unincorporated probe.

  • The labeled cells are now ready for bioorthogonal ligation.

Protocol 2: Bioorthogonal Ligation (Click Chemistry)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Metabolically labeled mycobacterial cells

  • Alkyne-functionalized fluorescent reporter (e.g., Alexa Fluor 488 alkyne)

  • Copper (II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS

Procedure:

  • Resuspend the labeled cell pellet in PBS.

  • Prepare the click chemistry reaction mixture. For a 100 µL reaction, add the following in order:

    • 5 µL of 10 mM alkyne-fluorophore stock

    • 2 µL of 50 mM CuSO4

    • 4 µL of 50 mM THPTA

    • 10 µL of 100 mM sodium ascorbate (freshly prepared)

  • Add the click chemistry reaction mixture to the cell suspension.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Wash the cells three times with PBS to remove excess click chemistry reagents.

  • The cells are now fluorescently labeled and ready for analysis by microscopy or flow cytometry.

Protocol 3: Analysis by Flow Cytometry

Procedure:

  • Resuspend the fluorescently labeled cell pellet in PBS.

  • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser for excitation of the chosen fluorophore (e.g., 488 nm laser for Alexa Fluor 488).

  • Collect fluorescence data from at least 10,000 events per sample.

  • Gate on the bacterial population based on forward and side scatter to exclude debris.

  • Quantify the mean fluorescence intensity of the gated population for each sample.

  • Compare the fluorescence intensity of cells labeled with different probes and at different concentrations to the vehicle control.

Conclusion

The specificity of this compound-based probes, specifically 4-TreAz, for labeling mycobacteria is generally lower than that of 2- and 6-position modified analogs in M. smegmatis. This is due to its less efficient incorporation, which can proceed through different metabolic pathways depending on the mycobacterial species. For applications requiring high labeling efficiency, 2-TreAz and 6-TreAz are superior choices. However, the differential pathway usage of 3-TreAz and 4-TreAz can be exploited to specifically interrogate the activity of the Antigen 85 complex. The choice of probe should therefore be guided by the specific research question and the mycobacterial species under investigation. The provided protocols offer a robust framework for performing such comparative studies in a reproducible manner.

References

side-by-side comparison of different 4-Trehalosamine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical challenge. 4-Trehalosamine, a naturally occurring aminodisaccharide, has garnered interest for its biological activities and as a versatile building block for chemical probes.[1][2] This guide provides a side-by-side comparison of the primary methods for synthesizing this compound: chemical synthesis and microbial production. A chemoenzymatic approach, highly effective for the synthesis of the 2-Trehalosamine isomer, is also discussed to provide a broader context on trehalosamine synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the different synthesis routes for this compound and its 2-isomer.

FeatureChemical Synthesis of this compoundMicrobial Production of this compoundChemoenzymatic Synthesis of 2-Trehalosamine
Starting Material Protected Trehalose DerivativesCarbon and Nitrogen Sources (e.g., Starch, Yeast Extract)Glucose and UDP-GlcNAc
Key Steps Protection, Regioselective Activation (e.g., Triflation), Azide Substitution, ReductionFermentation and Product IsolationEnzymatic Glycosylation and Deprotection
Number of Steps Multiple (typically 5 or more)[3]1 (Fermentation) + Purification2[4]
Overall Yield Moderate to Low[3][4]Variable, dependent on strain and culture conditions[5]High (e.g., 39-45% over two steps)[4]
Key Reagents/Biocatalysts Triflic anhydride, Sodium azide, Palladium on carbon (for hydrogenation)[3]Actinomycetes strain[5]Trehalose Synthase (TreT)[4]
Advantages High flexibility for analogue synthesis, well-defined reaction pathway.[2][4]Potentially cost-effective for large-scale production, environmentally friendly ("green") process.[1][5]High efficiency and selectivity, mild reaction conditions.[4]
Disadvantages Lengthy, often low-yielding, requires extensive use of protecting groups, potentially hazardous reagents.[4]Strain optimization may be required, purification from complex broth can be challenging.Enzyme specificity can be a limitation (e.g., TreT is not efficient for 4-position analogues).

Experimental Protocols

Chemical Synthesis of this compound

This multi-step chemical synthesis route is based on the regioselective modification of a protected trehalose derivative. The following protocol is a generalized representation based on a published reaction scheme.[3]

Step 1: Regioselective Reductive Ring Opening A protected trehalose derivative is subjected to reductive ring opening to expose a primary hydroxyl group. For example, a 4,6-O-benzylidene protected trehalose derivative is treated with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature.[3]

Step 2: Activation of the C4'-Hydroxyl Group The exposed primary hydroxyl group at the C4' position is activated for nucleophilic substitution. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a triflate. The protected trehalose is reacted with triflic anhydride (Tf2O) in the presence of pyridine in CH2Cl2.[3]

Step 3: Azide Introduction The activated C4' position undergoes nucleophilic substitution with an azide source. The triflated intermediate is reacted with sodium azide (NaN3) in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 75 °C).[3]

Step 4: Deprotection of Benzyl Ethers The benzyl ether protecting groups are removed. This is typically achieved by sodium-mediated reduction in a mixture of methanol and CH2Cl2.[3]

Step 5: Reduction of the Azide and Final Deprotection The azide group is reduced to an amine, and any remaining protecting groups are removed. This can be accomplished by catalytic hydrogenation using palladium hydroxide (Pd(OH)2) on carbon under a hydrogen atmosphere in a solvent mixture such as methanol/water/acid.[3] The final product, this compound, is then purified by chromatography.

Microbial Production of this compound

This method involves the fermentation of a this compound-producing microorganism, such as an Actinomycetes strain. The yield can be optimized by adjusting the culture medium composition.[5]

Culture Medium: An optimized medium for the production of this compound (e.g., 4-TA-6 medium) can be prepared. The detailed composition of the media can be found in the supporting information of the cited study.[5] Key components often include a carbon source (like starch or glucose), a nitrogen source (like yeast extract), and various salts.[5]

Fermentation: The this compound-producing strain is cultured in the optimized medium. For example, the culture can be incubated at 27 °C for 12 days on a rotary shaker (220 rpm).[5]

Product Isolation and Quantification: The production of this compound in the culture broth can be monitored and quantified. The culture supernatant is harvested, and this compound can be identified by thin-layer chromatography (TLC) with staining (e.g., with phosphomolybdic acid) and quantified using liquid chromatography-mass spectrometry (LC-MS).[5] The product is then purified from the culture broth using chromatographic techniques.

Mandatory Visualization

The following diagrams illustrate the different synthetic strategies for producing trehalosamine isomers.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_microbial Microbial Production cluster_chemoenzymatic Chemoenzymatic Synthesis (2-isomer) Trehalose Trehalose Protected_Tre Protected Trehalose Trehalose->Protected_Tre Protection Activated_Tre 4-O-Activated Trehalose Protected_Tre->Activated_Tre Regioselective Activation Azido_Tre 4-Azido-4-deoxy-trehalose Activated_Tre->Azido_Tre Azide Substitution Tre4N This compound Azido_Tre->Tre4N Reduction Actinomycetes Actinomycetes Strain Fermentation Fermentation Actinomycetes->Fermentation Tre4N_microbial This compound Fermentation->Tre4N_microbial Isolation Glucose Glucose TreNAc N-Acetyl-2-trehalosamine Glucose->TreNAc UDPGlcNAc UDP-GlcNAc UDPGlcNAc->TreNAc TreT Enzyme Tre2N 2-Trehalosamine TreNAc->Tre2N Deacetylation

Caption: Overview of this compound synthesis pathways.

The diagram above illustrates the multi-step nature of chemical synthesis, the direct fermentation process for microbial production, and the enzymatic coupling for the chemoenzymatic synthesis of the 2-isomer.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Trehalosamine using HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4-Trehalosamine, ensuring the purity of the final compound is of paramount importance. This guide provides a comprehensive comparison of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, data interpretation guidelines, and a discussion of the orthogonal strengths of each method in identifying and quantifying impurities.

Introduction to this compound and the Importance of Purity

This compound, an amino sugar analogue of trehalose, is a molecule of significant interest in biomedical research and drug development due to its biological stability and potential therapeutic applications.[1] Unlike its parent molecule, trehalose, this compound is resistant to hydrolysis by the enzyme trehalase, making it a promising candidate for various applications where stability in biological systems is crucial. The synthesis of this compound, whether through chemical or chemoenzymatic routes, can introduce various impurities, including stereoisomers, unreacted starting materials, and reaction byproducts.[2][3] Rigorous purity assessment is therefore essential to ensure the safety, efficacy, and reproducibility of preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful separation technique widely used for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of this compound and its lack of a strong UV chromophore, specific HPLC methods are required for effective analysis.

Recommended HPLC Method: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of highly polar compounds.[4] When coupled with a Charged Aerosol Detector (CAD), which offers near-universal detection for non-volatile analytes, this method provides a robust platform for quantifying this compound and its impurities without the need for derivatization.[5][6][7][8]

Table 1: Proposed HPLC-HILIC-CAD Method Parameters for this compound Analysis

ParameterRecommended Condition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
Data Acquisition 20 minutes
Alternative HPLC Method: Mixed-Mode Chromatography

Mixed-mode chromatography, which combines two or more separation mechanisms such as reversed-phase and ion-exchange, offers an alternative approach for the analysis of polar and ionizable compounds like this compound.[9][10][11] This technique can provide unique selectivity for separating the target compound from its impurities.

Experimental Protocol: HPLC-HILIC-CAD Analysis
  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a reference standard of this compound of known purity at a similar concentration.

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions for at least 30 minutes.

  • Injection and Data Acquisition: Inject the sample and standard solutions and acquire data using the parameters outlined in Table 1.

  • Data Analysis: Integrate the peak areas of this compound and any detected impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area. For quantitative analysis, a calibration curve should be generated using the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Quantitative NMR (qNMR) provides a direct and primary method for determining the purity of a substance without the need for a reference standard of the same compound.[12]

1H and 13C NMR for Structural Confirmation and Impurity Identification

The 1H and 13C NMR spectra of this compound provide a unique fingerprint of the molecule. The chemical shifts and coupling constants of the protons and carbons can confirm the correct stereochemistry and identify the presence of any impurities with distinct NMR signals.

Table 2: Expected 1H and 13C NMR Chemical Shifts for this compound (in D2O)

AtomExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
H-1, H-1'~5.2~94
H-2, H-2'~3.5 - 3.9~72 - 74
H-3, H-3'~3.6 - 4.0~71 - 73
H-4~3.3~70
H-4' (with NH2)~3.1~56
H-5, H-5'~3.7 - 3.9~73 - 75
H-6, H-6'~3.7 - 3.8~61

Note: These are approximate values based on related structures and may vary slightly depending on experimental conditions.

Experimental Protocol: Quantitative 1H NMR (qNMR) Analysis
  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, accurately weighed) into an NMR tube.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., D2O) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition: Acquire a quantitative 1H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of the this compound can be calculated using the following formula:

    Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / msample) * (mstd / MWstd) * Puritystd * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Comparison of HPLC and NMR for this compound Purity Validation

Both HPLC and NMR offer distinct advantages and disadvantages for the validation of this compound purity. An orthogonal approach, utilizing both techniques, provides the most comprehensive assessment.

Table 3: Comparison of HPLC and NMR for Purity Analysis of this compound

FeatureHPLC (HILIC-CAD)NMR (qNMR)
Principle Chromatographic separation based on polarityNuclear spin properties in a magnetic field
Primary Use Separation and quantification of components in a mixtureStructural elucidation and absolute quantification
Sensitivity High (ng to pg level)Lower (µg to mg level)
Quantification Requires a reference standard of the analyteAbsolute quantification using an internal standard of a different compound
Impurity Detection Detects all non-volatile impurities that can be separatedDetects impurities with distinct NMR signals
Impurity Identification Requires hyphenation with MS for structural informationCan provide structural information of impurities directly from the spectrum
Sample Throughput HigherLower
Instrumentation Cost LowerHigher
Method Development Can be more time-consumingGenerally faster for established protocols

Potential Impurities in Synthesized this compound

The synthesis of this compound can lead to several potential impurities, which should be monitored during purity analysis.

Table 4: Potential Impurities and their Detection

ImpurityPotential OriginRecommended Detection Method
Trehalose (starting material) Incomplete reactionHPLC, NMR
Other Trehalosamine isomers (e.g., 2-Trehalosamine) Non-specific synthesisHPLC (with appropriate column), NMR
Monosaccharide precursors Incomplete reactionHPLC
Solvents and reagents Residual from synthesis and purificationNMR, GC-MS
Degradation products Instability during synthesis or storageHPLC

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_decision Final Purity Assessment cluster_outcome Outcome Synthesis Synthesized this compound Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC_Analysis HPLC-HILIC-CAD Analysis Initial_TLC->HPLC_Analysis NMR_Analysis 1H and 13C NMR Analysis Initial_TLC->NMR_Analysis HPLC_Data Chromatographic Profile (Purity, Impurity Profile) HPLC_Analysis->HPLC_Data Purity_Decision Purity Meets Specification? HPLC_Data->Purity_Decision qNMR_Analysis Quantitative 1H NMR (qNMR) NMR_Analysis->qNMR_Analysis NMR_Data Structural Confirmation (Purity, Impurity ID) qNMR_Analysis->NMR_Data NMR_Data->Purity_Decision Release Release for Further Use Purity_Decision->Release Yes Repurify Further Purification Required Purity_Decision->Repurify No

Caption: Workflow for this compound purity validation.

Conclusion

Validating the purity of synthesized this compound requires a robust and orthogonal analytical approach. HPLC, particularly HILIC-CAD, excels in separating and detecting a wide range of impurities with high sensitivity. NMR spectroscopy, especially qNMR, provides an absolute measure of purity and invaluable structural information for both the target compound and any detectable impurities. By employing both techniques, researchers can have high confidence in the quality of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.

References

Safety Operating Guide

Navigating the Disposal of 4-Trehalosamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 4-Trehalosamine, a trehalose derivative with weak antibacterial activity.[1][2] While not classified as a hazardous substance, adherence to established laboratory waste management protocols is paramount to maintain safety and environmental responsibility.[3]

Safety and Chemical Profile of this compound

Understanding the chemical properties and associated hazards of a substance is the first step in determining the appropriate disposal route. This compound is characterized by a low hazard profile.[3]

Property Value Source
CAS Number 51855-99-3[1][3][4][5]
Molecular Formula C12H23NO10[1][4]
GHS Classification Not classified as hazardous[3]
NFPA Ratings (0-4 Scale) Health: 0, Fire: 0, Reactivity: 0[3]
HMIS-Ratings (0-4 Scale) Health: 0, Fire: 0, Reactivity: 0[3]
Acute Toxicity (Intravenous LD50, rat) 1,000 mg/kg[3]
Primary Irritant Effect No irritant effect on skin or eyes[3]
Sensitization No sensitizing effects known[3]
Water Hazard Class 1 (Self-assessment): slightly hazardous for water[3]

Based on its safety profile, this compound does not necessitate extraordinary disposal measures. However, its slight hazard to water indicates that direct disposal into sewer systems should be avoided.[3]

Standard Operating Procedure for the Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to align with general laboratory chemical waste guidelines.[6][7][8]

1. Waste Identification and Segregation:

  • Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[6]

  • Collect waste this compound, whether in solid form or in solution, in a designated and compatible waste container. Plastic containers are often preferred for chemical waste.[8]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Segregate waste by chemical compatibility to prevent unintended reactions.[7][9] Specifically, keep it separate from acids, bases, and reactive chemicals.[7]

2. Container Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and include the full chemical name (α-D-glucopyranosyl 4-amino-4-deoxy-α-D-glucopyranoside).[3]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • Ensure the waste container is kept securely capped at all times, except when adding waste.[6][7]

3. Disposal of Empty Containers:

  • A container that has held this compound can typically be disposed of as regular trash after it has been thoroughly emptied.[6]

  • Deface or remove all chemical labels from the empty container before disposal.[6]

  • For containers that held acutely hazardous waste (note: this compound is not classified as such), triple rinsing is required, with the rinsate collected as hazardous waste.[6][9] While not mandatory for this compound, this practice represents a higher standard of safety.

4. Final Disposal:

  • Do not dispose of this compound down the sink or drain.[3][6] Although some non-hazardous aqueous solutions may be permissible for drain disposal in certain localities, the slight water hazard associated with this compound and general best practices advise against it.[3][9]

  • Do not dispose of solid this compound in the regular trash.[10]

  • Arrange for the collection of the waste container by your institution's designated hazardous waste management service.[6][8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty collect_waste Collect in a designated, labeled waste container is_empty->collect_waste No deface_label Deface or remove label is_empty->deface_label Yes store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs dispose_trash Dispose of empty container in regular trash deface_label->dispose_trash

References

Essential Safety and Operational Guide for 4-Trehalosamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 4-Trehalosamine in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Standard laboratory practices for handling non-hazardous chemicals should be observed.

Summary of Safety Information:

Hazard ClassificationGHS ClassificationRecommended Personal Protective Equipment (PPE)First Aid Measures
Health Hazards Not ClassifiedStandard laboratory attire (lab coat, closed-toe shoes)Eye Contact: Rinse with water.
Physical Hazards Not ClassifiedSafety glassesSkin Contact: Wash with soap and water.
Environmental Hazards Not ClassifiedNitrile glovesInhalation: Move to fresh air.
Ingestion: Rinse mouth with water.

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound will minimize risk and ensure the integrity of the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designated Work Area don_ppe Don PPE: - Lab Coat - Safety Glasses - Gloves prep_area->don_ppe 1. Prepare weigh Weighing don_ppe->weigh 2. Proceed dissolve Dissolution weigh->dissolve 3. Prepare Solution use Use in Experiment dissolve->use 4. Conduct Work decontaminate Decontaminate Work Area use->decontaminate 5. Post-Experiment doff_ppe Doff PPE decontaminate->doff_ppe 6. Clean Up store Store this compound doff_ppe->store 7. Finalize

Caption: Workflow for handling this compound.

Experimental Protocol: General Handling Procedure
  • Preparation:

    • Designate a clean, uncluttered area for handling this compound.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, solvent, vortexer).

    • Put on the required PPE: a standard lab coat, safety glasses, and nitrile gloves.

  • Handling:

    • Weighing: Carefully weigh the desired amount of solid this compound. Avoid creating dust.

    • Dissolution: If preparing a solution, add the weighed solid to the appropriate solvent in a suitable container. Mix until fully dissolved.

    • Experimental Use: Proceed with the experimental protocol, maintaining good laboratory practices.

  • Cleanup and Storage:

    • Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol).

    • Doffing PPE: Remove gloves and lab coat. Wash hands thoroughly.

    • Storage: Store the remaining this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.

Disposal Plan

As this compound is not classified as hazardous, disposal is straightforward. However, it is crucial to avoid co-mingling with hazardous waste streams to prevent unnecessary disposal costs and environmental burden.[1]

cluster_waste_streams Waste Segregation cluster_disposal_routes Disposal Routes solid_waste Solid this compound trash Regular Laboratory Trash solid_waste->trash solution_waste Aqueous Solution sewer Sanitary Sewer solution_waste->sewer With ample water contaminated_ppe Contaminated PPE (Gloves, etc.) contaminated_ppe->trash

Caption: Disposal plan for this compound waste.

Disposal Protocols
  • Solid Waste: Unused or waste solid this compound can be disposed of in the regular laboratory trash.[2] Ensure it is in a sealed container to prevent dust.

  • Aqueous Solutions: Small quantities of aqueous solutions containing this compound can be disposed of down the sanitary sewer with copious amounts of water.[3]

  • Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound can be disposed of in the regular laboratory trash.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., water) and dispose of them in the regular trash or recycling, depending on institutional policies.

Important Note: Always consult and adhere to your institution's specific waste disposal guidelines.[3][4][5] While this compound is not hazardous, institutional policies may have specific requirements for the disposal of any laboratory chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.